molecular formula C20H21NO4S B15558724 D-Methionine-N-fmoc-d3

D-Methionine-N-fmoc-d3

Número de catálogo: B15558724
Peso molecular: 374.5 g/mol
Clave InChI: BUBGAUHBELNDEW-HLENTGRASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Methionine-N-fmoc-d3 is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H21NO4S

Peso molecular

374.5 g/mol

Nombre IUPAC

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3

Clave InChI

BUBGAUHBELNDEW-HLENTGRASA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (D-Methionine-N-fmoc-d3). This isotopically labeled amino acid is a critical reagent in modern peptide synthesis and various biochemical applications. This document details its physicochemical characteristics, provides insights into relevant experimental protocols, and illustrates its primary application in solid-phase peptide synthesis.

Core Chemical and Physical Properties

This compound is a synthetic derivative of the amino acid D-methionine, where the amine group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the methyl group of the thioether side chain is deuterated. This isotopic labeling makes it a valuable tool for tracer studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantitative analyses.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog, Fmoc-D-methionine.

Identifier Value Reference
Chemical Formula C₂₀H₁₈D₃NO₄S[]
Molecular Weight 374.47 g/mol []
Appearance White to off-white crystalline powder[3]
Typical Chemical Purity ≥95% (by HPLC)[]
Isotopic Enrichment (Deuterium) ≥98 atom % D[]
CAS Number (unlabeled) 112883-40-6[4][5]
Property (for non-deuterated Fmoc-D-methionine) Value Reference
Melting Point 110-140 °C / 170-180 °C (values vary by source)[3][4][5]
Solubility Slightly soluble in water; highly soluble in most organic solvents. Slightly soluble in chloroform, DMF, and methanol.[3][6]

Experimental Protocols

The primary applications of this compound revolve around its synthesis and its use as a building block in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

While detailed proprietary synthesis protocols are not publicly available, the general synthetic route can be outlined as follows:

  • Deuterated Methylation: The synthesis typically starts with a suitable precursor, such as a homocysteine derivative. The key step is the introduction of the deuterated methyl group. This is commonly achieved by reacting the thiol group of the homocysteine derivative with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), under basic conditions.[7]

  • Fmoc Protection: Following the successful deuteration of the side chain, the α-amino group of the D-methionine-d3 is protected. This is achieved by reacting it with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[8] This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a mild base.[7]

  • Purification: The final product, this compound, is then purified to remove unreacted reagents and byproducts. Common purification techniques include recrystallization and column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow for incorporating a this compound residue into a growing peptide chain on a solid support is as follows:

  • Resin Swelling: The solid support resin (e.g., polystyrene-based) is swelled in a suitable solvent, typically DMF.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[7]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Coupling: this compound is pre-activated and then coupled to the free N-terminal amine of the growing peptide chain. Common activation reagents include combinations like HBTU/HOBt or DIC/Oxyma in DMF.[7]

  • Washing: The resin is again thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

  • Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the cyclical process of incorporating an Fmoc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin-Bound Peptide (with N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End Elongated Peptide (Ready for next cycle) Wash2->End End->Deprotection Repeat Cycle

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Applications

This compound does not participate in natural signaling pathways but is a tool to study them. The following diagram shows the logical flow from the chemical's properties to its applications.

Applications_Logic Compound This compound Properties Key Properties: - Deuterium Label (d3) - Fmoc Protecting Group Compound->Properties SPPS Application: Solid-Phase Peptide Synthesis (SPPS) Properties->SPPS LabeledPeptide Result: Isotopically Labeled Peptides SPPS->LabeledPeptide ResearchAreas Downstream Research Areas LabeledPeptide->ResearchAreas MS Mass Spectrometry (Internal Standard) ResearchAreas->MS NMR NMR Spectroscopy (Structural/Dynamic Studies) ResearchAreas->NMR Metabolism Metabolic Tracing (in vitro / in vivo) ResearchAreas->Metabolism

Caption: From chemical properties to research applications of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of D-Methionine-N-fmoc-d3, a deuterated and protected amino acid crucial for various applications in drug discovery and development, including its use as an internal standard in mass spectrometry-based assays and in the synthesis of isotopically labeled peptides.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the deuteromethylation of a suitable D-homocysteine precursor, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The final product is then rigorously purified to meet the high-purity standards required for its intended applications.

Synthesis_Workflow D_Homocysteine D-Homocysteine Derivative D_Methionine_d3 D-Methionine-d3 D_Homocysteine->D_Methionine_d3 S-Deuteromethylation (CD3I, Base) Final_Product This compound D_Methionine_d3->Final_Product Fmoc Protection (Fmoc-Cl, Base)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of D-Methionine-d3

The introduction of the trideuteromethyl group is achieved by the S-alkylation of a D-homocysteine derivative with methyl-d3 iodide (CD₃I) under basic conditions. A common precursor is D-homocysteine thiolactone, which is ring-opened in situ.

Materials:

  • D-homocysteine thiolactone hydrochloride

  • Methyl-d3 iodide (CD₃I)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of D-homocysteine thiolactone hydrochloride in a mixture of methanol and water, add a solution of sodium hydroxide at 0-5 °C to achieve a basic pH, which facilitates the ring-opening of the thiolactone to form the corresponding thiolate.

  • Slowly add methyl-d3 iodide to the reaction mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with hydrochloric acid to a pH of approximately 6-7.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • The resulting aqueous solution of D-Methionine-d3 can be used directly in the next step or can be purified by crystallization.

Step 2: Synthesis of this compound

The protection of the α-amino group of D-Methionine-d3 is accomplished using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.

Materials:

  • D-Methionine-d3 (from Step 1)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane or DMF dropwise to the cooled amino acid solution while maintaining the temperature and stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the precipitation of the Fmoc-protected amino acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocols

High purity of the final product is essential. Two common methods for the purification of this compound are preparative High-Performance Liquid Chromatography (HPLC) and crystallization.

Purification by Preparative HPLC

Reversed-phase HPLC is a powerful technique for purifying Fmoc-protected amino acids to a high degree of purity.

Typical HPLC Conditions:

ParameterSpecification
Column C18 stationary phase, 10 µm particle size, 250 x 20 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A linear gradient from 30% to 70% B over 30 minutes
Flow Rate 15-20 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume Dependent on the concentration of the crude product solution

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 30% acetonitrile in water).

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Perform the preparative HPLC separation using the specified gradient.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.

Purification by Crystallization

Crystallization is a cost-effective method for purifying Fmoc-amino acids on a larger scale.

Procedure:

  • Charge the crude this compound into a flask.

  • Add a suitable solvent, such as toluene, to the flask.[2]

  • Heat the mixture to 50 °C and stir for 1 hour to dissolve the compound.

  • Slowly cool the solution to room temperature (e.g., 30±5°C) and continue stirring for about 2 hours to induce crystallization.[2]

  • Filter the crystalline product and wash the cake with cold toluene.

  • Dry the purified this compound under vacuum at 50 °C.[2]

Purification_Workflow Crude_Product Crude this compound Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure this compound Prep_HPLC->Pure_Product Crystallization->Pure_Product

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound. Actual yields and purity may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Synthesis Parameters and Expected Outcomes

StepKey ReagentsSolvent SystemTypical Reaction TimeExpected Yield
S-Deuteromethylation D-homocysteine thiolactone, CD₃I, NaOHMethanol/Water12-18 hours70-85%
Fmoc Protection D-Methionine-d3, Fmoc-Cl, NaHCO₃Dioxane/Water or DMF/Water8-12 hours85-95%

Table 2: Purification and Final Product Specifications

Purification MethodPurity by HPLCIsotopic Enrichment (atom % D)Overall YieldPhysical Appearance
Preparative HPLC >98%>98%60-75%White solid
Crystallization >97%>98%65-80%Crystalline solid

Concluding Remarks

The synthesis and purification of this compound require careful execution of standard organic chemistry techniques. The methods outlined in this guide provide a robust framework for obtaining this valuable compound in high purity and with excellent isotopic enrichment, making it suitable for demanding applications in pharmaceutical research and development. Adherence to anhydrous conditions where necessary and careful monitoring of reaction progress are key to achieving optimal results.

References

D-Methionine-N-fmoc-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Methionine-N-fmoc-d3, a deuterated, Fmoc-protected amino acid. It is intended for researchers and professionals in the fields of peptide chemistry, proteomics, and drug development who utilize stable isotope-labeled compounds for advanced analytical and research applications.

Core Compound Data

This compound is a specialized chemical reagent used primarily in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium (d3) in the S-methyl group provides a distinct mass shift, enabling its use as a tracer in metabolic studies and for accurate quantification in complex biological matrices.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine-S-methyl-d3
Synonyms Fmoc-D-Met(d3)-OH, D-Methionine-d3-N-FMOC (S-methyl-d3)
CAS Number Not explicitly assigned; the unlabeled equivalent is 112883-40-6.
Molecular Formula C₂₀H₁₈D₃NO₄S
Molecular Weight 374.47 g/mol
Purity Typically ≥95% by HPLC; ≥98% atom D

Applications in Research

The primary applications of this compound stem from its isotopic labeling and the presence of the Fmoc protecting group:

  • Quantitative Proteomics: As a stable isotope-labeled amino acid, it is a crucial tool in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the in vivo labeling of proteins. This allows for the accurate quantification of protein abundance changes between different cell populations.

  • Metabolic Tracing: The deuterated methyl group serves as a tracer to study metabolic pathways, particularly those involving methionine metabolism and methyl transfer reactions.

  • Internal Standard: In quantitative mass spectrometry, it is used as an internal standard to improve the accuracy and precision of the quantification of unlabeled D-methionine or methionine-containing peptides.

  • Peptide Synthesis: The Fmoc group allows for its direct use in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a labeled D-methionine residue at a specific position within a peptide sequence.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support resin.

Materials:

  • Fmoc-protected resin (e.g., Wang, Rink Amide)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a coupling completion test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry. The mass spectrum will show a +3 Da shift compared to a peptide containing unlabeled D-methionine.

Signaling Pathways

Methionine metabolism is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and autophagy. A central player in this regulation is the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1).

Methionine-mTORC1 Signaling Pathway

The availability of methionine, primarily through its metabolite S-adenosylmethionine (SAM), influences mTORC1 activity. High levels of SAM promote mTORC1 activation, leading to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth while inhibiting autophagy. Conversely, methionine restriction leads to reduced SAM levels and mTORC1 inactivation, promoting autophagy.

Methionine_mTORC1_Pathway cluster_legend Legend Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Activation Activation -> Inhibition Inhibition --|

Caption: Methionine-mTORC1 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using this compound in peptide synthesis followed by mass spectrometry analysis.

Quantitative_Proteomics_Workflow start Start SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Met-d3 start->SPPS Sample_Prep Biological Sample Preparation start->Sample_Prep Cleavage Peptide Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Quantification Quantification of Labeled Peptide Purification->Quantification Spiking Spike Labeled Peptide into Sample Quantification->Spiking Sample_Prep->Spiking Digestion Protein Digestion Spiking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis end End Data_Analysis->end

Caption: Quantitative proteomics workflow.

An In-depth Technical Guide to the 1H NMR Characterization of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR characterization of D-Methionine-N-fmoc-d3. It includes detailed experimental protocols, data presentation in a structured format, and visualizations of the molecular structure and experimental workflow, designed to assist researchers in the fields of peptide synthesis, drug development, and metabolomics. This compound is a deuterated, Fmoc-protected amino acid, valuable as an internal standard in quantitative NMR and mass spectrometry-based applications.[1]

Molecular Structure and Properties

This compound, also known as Fmoc-D-Met-OH-d3, has the molecular formula C₂₀H₁₈D₃NO₄S and a molecular weight of approximately 374.47 g/mol .[] The incorporation of three deuterium atoms on the S-methyl group provides a distinct isotopic signature, making it an ideal tracer or internal standard.[1][3] The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine functionality, allowing for its use in solid-phase peptide synthesis.[3]

Below is a diagram illustrating the chemical structure of this compound, with key proton groups labeled for NMR analysis.

Caption: Molecular structure of this compound.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound. The chemical shifts (δ) are predicted based on the known spectrum of the non-deuterated L-isomer, Fmoc-L-Methionine, and general principles of NMR spectroscopy.[4] The S-methyl (S-CH₃) proton signal, typically observed around 2.1 ppm for methionine, is absent due to deuteration.

Assignment Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
AromaticFmoc H7.75 - 7.85d~7.52H
AromaticFmoc H7.55 - 7.65d or t~7.42H
AromaticFmoc H7.35 - 7.45t~7.42H
AromaticFmoc H7.25 - 7.35t~7.42H
AmideN-H~5.3 - 5.7d~8.01H
MethineFmoc-CH4.20 - 4.30t~6.81H
MethyleneFmoc-CH₂4.35 - 4.50d~6.82H
Methineα-CH4.45 - 4.60m-1H
Methyleneβ-CH₂1.95 - 2.25m-2H
Methyleneγ-CH₂2.50 - 2.65t~7.52H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Analysis

This section details a standard operating procedure for the ¹H NMR characterization of this compound.

3.1. Materials and Equipment

  • Sample: this compound (purity ≥97%)[5]

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent will affect the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • NMR Tubes: 5 mm diameter, high-precision.

  • NMR Spectrometer: 300 MHz or higher field strength spectrometer.[6]

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent inside a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of TMS as an internal standard if not already present in the solvent.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (or as needed to achieve a good signal-to-noise ratio)

  • Perform Fourier transformation and phase correction of the resulting Free Induction Decay (FID).

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3.4. Data Processing and Analysis

  • Integrate all peaks to determine the relative number of protons.

  • Identify the multiplicity (singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) for all relevant signals.

  • Assign the peaks to the corresponding protons in the molecule based on their chemical shift, integration, and multiplicity. Two-dimensional NMR experiments like COSY may be used for unambiguous assignments.[7]

The following diagram outlines the general workflow for this experimental protocol.

Experimental Workflow for ¹H NMR Analysis SamplePrep Sample Preparation (Dissolve in deuterated solvent) DataAcquisition Data Acquisition (Lock, Shim, Acquire Spectrum) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Calibration Calibration (Reference to TMS at 0 ppm) Processing->Calibration Analysis Spectral Analysis (Integration, Peak Picking, Assignment) Calibration->Analysis Report Final Report (Data Table and Interpretation) Analysis->Report

Caption: General workflow for ¹H NMR characterization.

Interpretation of the Spectrum

  • Fmoc Group Protons: The aromatic region of the spectrum (7.25-7.85 ppm) will show a series of doublets and triplets corresponding to the eight protons of the fluorenyl group. The methine (Fmoc-CH) and methylene (Fmoc-CH₂) protons will appear in the 4.20-4.50 ppm range, often as a triplet and a doublet, respectively.[8]

  • Methionine Backbone Protons: The α-proton (α-CH) is expected to be a multiplet around 4.45-4.60 ppm. The β-CH₂ and γ-CH₂ protons will appear as multiplets in the aliphatic region (1.95-2.65 ppm).

  • Amide Proton: The NH proton will likely appear as a doublet between 5.3 and 5.7 ppm, coupled to the α-CH proton.

  • Absence of S-CD₃ Signal: A key feature for confirming the identity of this compound is the absence of the sharp singlet for the S-methyl protons, which is characteristic of non-deuterated methionine.[9]

This guide provides a foundational understanding of the ¹H NMR characterization of this compound. Researchers should adapt the provided protocols to their specific instrumentation and experimental conditions for optimal results.

References

Mass Spectrometry Analysis of D-Methionine-N-fmoc-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of D-Methionine-N-fmoc-d3, a deuterated and Fmoc-protected form of the amino acid D-methionine. This compound is frequently utilized as an internal standard in quantitative mass spectrometry-based assays for the precise measurement of methionine and other amino acids in complex biological matrices.[1][2] Its stable isotope label allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Core Principles and Applications

This compound incorporates three deuterium atoms on the methyl group of the methionine side chain, resulting in a predictable mass shift from its unlabeled counterpart.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus enhances chromatographic retention on reversed-phase columns and provides a characteristic fragmentation pattern in mass spectrometry.[4][5]

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods.[2] By adding a known amount of this compound to a sample, the corresponding unlabeled L- or D-methionine can be accurately quantified by comparing the peak areas of the labeled and unlabeled analytes. This isotope dilution mass spectrometry approach is considered a gold standard for quantitative analysis.

Experimental Protocols

A robust and reproducible analytical method is crucial for accurate quantification. The following sections detail a typical experimental workflow for the analysis of this compound.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and ensure compatibility with the LC-MS system. For biological samples such as plasma or cell lysates, a protein precipitation step is typically required.

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a cold organic solvent such as acetonitrile or methanol containing the internal standard, this compound, at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean vial for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of this compound from other sample components is typically achieved using reversed-phase high-performance liquid chromatography (HPLC).

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

The mass spectrometric analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for Fmoc-derivatized amino acids.[5][6]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Data and Fragmentation Analysis

The quantitative analysis of this compound relies on multiple reaction monitoring (MRM), where the precursor ion is selectively fragmented, and a specific product ion is monitored.

Table 3: MRM Transitions and Collision Energies for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)
This compound373.1179.1[Fluorenyl]-25
This compound373.1151.1[M-H-Fmoc-CO2]-35
This compound373.1222.1[Fmoc]-20

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be empirically determined.

Fragmentation Pathway

The collision-induced dissociation (CID) of the deprotonated this compound molecule ([M-H]⁻ at m/z 373.1) primarily involves the fragmentation of the Fmoc group and the loss of the deuterated methylthio group from the methionine side chain.

fragmentation_pathway precursor This compound [M-H]⁻ m/z 373.1 fragment1 [Fluorenyl]⁻ m/z 179.1 precursor->fragment1 - C16H10O2 fragment2 [M-H-Fmoc-CO2]⁻ m/z 151.1 precursor->fragment2 - C15H11O2 fragment3 [Fmoc]⁻ m/z 222.1 precursor->fragment3 - C5H8D3NOS

Caption: Proposed fragmentation pathway of this compound in negative ion mode ESI-MS/MS.

Experimental Workflow Overview

The overall process from sample receipt to data analysis follows a structured workflow to ensure data quality and consistency.

experimental_workflow sample_prep Sample Preparation (Protein Precipitation) derivatization Addition of Internal Standard (this compound) sample_prep->derivatization lc_separation LC Separation (Reversed-Phase C18) derivatization->lc_separation ms_detection MS/MS Detection (Negative Ion Mode ESI) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis

Caption: General experimental workflow for the quantitative analysis using this compound.

Conclusion

The mass spectrometric analysis of this compound provides a highly specific and sensitive method for the quantification of methionine in various research and drug development applications. The use of stable isotope-labeled internal standards, coupled with optimized LC-MS/MS protocols, ensures the generation of accurate and reliable quantitative data. The information presented in this guide serves as a foundational resource for developing and implementing robust analytical methods for Fmoc-derivatized amino acids.

References

An In-Depth Technical Guide to the Isotopic Purity Determination of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (D-Methionine-N-fmoc-d3). Ensuring the isotopic enrichment of labeled compounds is critical for their application in various research and development fields, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. This document outlines the core analytical techniques, detailed experimental protocols, and data analysis strategies for the accurate assessment of the isotopic purity of this deuterated amino acid derivative.

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are powerful tools in scientific research. The replacement of one or more atoms with their heavier, stable isotopes allows for the differentiation of the labeled molecule from its natural counterpart by analytical techniques that are sensitive to mass differences. The isotopic purity, or isotopic enrichment, is a critical quality attribute that defines the percentage of the molecule that contains the isotopic label. High isotopic purity is essential for the accuracy and reliability of experimental results. For this compound, the deuterium atoms are incorporated into the S-methyl group.

The primary analytical techniques for determining the isotopic purity of such compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Both methods offer unique advantages in the precise quantification of isotopic enrichment.

Analytical Techniques for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining isotopic purity due to its high sensitivity and ability to resolve ions with very small mass differences. The general workflow involves the separation of the analyte from any impurities by liquid chromatography, followed by mass analysis.

Key Principles:

  • Mass-to-Charge Ratio (m/z) Separation: HRMS instruments can distinguish between the monoisotopic mass of the unlabeled compound and the masses of its deuterated isotopologues.

  • Isotopic Distribution Analysis: By analyzing the relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d3) forms of the molecule, the isotopic purity can be calculated.

  • Correction for Natural Isotope Abundance: The calculation must account for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that contribute to the M+1, M+2, etc., peaks of the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for isotopic purity assessment. It provides information about the chemical environment of the nuclei and can be used to quantify the degree of deuteration.

Key Principles:

  • ¹H NMR Spectroscopy: In a ¹H NMR spectrum, the signal corresponding to the protons in the S-methyl group of methionine will be absent or significantly reduced in the deuterated analogue. The isotopic purity can be estimated by comparing the integral of the residual S-methyl proton signal to the integrals of other protons in the molecule.

  • ²H NMR Spectroscopy: Direct detection of the deuterium nucleus provides a quantitative measure of the deuterated species. The integral of the deuterium signal from the CD₃ group, compared to an internal standard of known concentration and deuterium content, allows for the determination of the isotopic enrichment.

Experimental Protocols

High-Resolution Liquid Chromatography-Mass Spectrometry (UPLC-HRMS)

This protocol outlines a general method for the analysis of this compound. Optimization may be required for specific instrumentation.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.

3.1.2. UPLC-HRMS Parameters

ParameterRecommended Setting
UPLC System A high-performance liquid chromatography system capable of handling high pressures.
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient 5-95% B over 10 minutes (this may require optimization).
Flow Rate 0.3-0.5 mL/min.
Column Temperature 30-40 °C.
Injection Volume 1-5 µL.
HRMS System An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
Scan Mode Full scan MS from m/z 150-1000.
Resolution > 60,000.
Capillary Voltage 3.0-4.0 kV.
Source Temperature 120-150 °C.

3.1.3. Data Analysis

  • Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of the protonated unlabeled D-Methionine-N-fmoc ([M+H]⁺) and the d3-labeled compound ([M+d3+H]⁺).

  • Peak Integration: Integrate the peak areas of the EICs for both species.

  • Correction for Natural Isotopes: The peak corresponding to the unlabeled species will have contributions from natural isotopes. This can be corrected for using known natural abundance ratios or specialized software.

  • Calculate Isotopic Purity: The isotopic purity is calculated as: Isotopic Purity (%) = [Area(d3) / (Area(d0_corrected) + Area(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Sample Preparation for ¹H and ²H NMR

  • Solvent Selection: For ¹H NMR, a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) can be used. For ²H NMR, a non-deuterated solvent like chloroform or dimethyl sulfoxide is required to avoid a large solvent signal.

  • Concentration: Dissolve an accurately weighed amount of this compound to achieve a concentration of 5-10 mg/mL.

  • Internal Standard (for quantitative ²H NMR): For quantitative analysis, add a known amount of a deuterated internal standard with a well-resolved signal (e.g., benzene-d6).

3.2.2. NMR Acquisition Parameters

Parameter¹H NMR²H NMR (Quantitative)
Spectrometer 400 MHz or higher400 MHz or higher (with deuterium probe)
Solvent CDCl₃ or DMSO-d6CHCl₃ or DMSO
Pulse Program Standard single pulse (zg30)Standard single pulse
Number of Scans 16-64128-512 (or more for higher S/N)
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton5 x T₁ of the deuterium signal
Pulse Width Calibrated 90° pulseCalibrated 90° pulse

3.2.3. Data Analysis

  • ¹H NMR:

    • Integrate a well-resolved proton signal from the FMOC group or another part of the molecule that is not deuterated.

    • Integrate the residual proton signal for the S-methyl group (around 2.1 ppm).

    • Calculate the isotopic purity based on the ratio of these integrals, normalized to the number of protons each signal represents.

  • ²H NMR:

    • Integrate the deuterium signal corresponding to the -CD₃ group.

    • Integrate the signal of the deuterated internal standard.

    • Calculate the molar amount of the deuterated analyte and the internal standard based on their respective integrals, number of deuterium atoms, and known concentrations.

    • The isotopic enrichment can be determined from this quantitative measurement.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Summary of Isotopic Purity Data for this compound

Analytical MethodParameter MeasuredResult
UPLC-HRMS Relative abundance of [M+d3+H]⁺ vs. [M+H]⁺e.g., 99.5%
Mass accuracy of [M+d3+H]⁺< 5 ppm
¹H NMR % Reduction of S-CH₃ proton signal integrale.g., >99%
²H NMR Quantitative determination of deuterium contente.g., 99.2% D

Visualization of Workflows

Diagrams created using Graphviz (DOT language) illustrate the experimental and data analysis workflows.

UPLC_HRMS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-HRMS Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent uplc UPLC Separation (C18 column) prep->uplc Inject hrms HRMS Detection (Full Scan, ESI+) uplc->hrms Elute eic Extract Ion Chromatograms (d0 and d3 species) hrms->eic integrate Integrate Peak Areas eic->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Isotopic Purity correct->calculate

Caption: UPLC-HRMS workflow for isotopic purity determination.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis_nmr Data Analysis prep_nmr Dissolve sample in appropriate solvent (deuterated for 1H, non-deuterated for 2H) acq_1h 1H NMR Acquisition prep_nmr->acq_1h acq_2h 2H NMR Acquisition prep_nmr->acq_2h process_1h Integrate residual S-CH3 signal and reference proton signals acq_1h->process_1h process_2h Integrate -CD3 signal and internal standard signal acq_2h->process_2h calc_1h Calculate purity from proton signal reduction process_1h->calc_1h calc_2h Calculate purity from deuterium signal quantification process_2h->calc_2h

Caption: NMR workflow for isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in scientific research. Both high-resolution mass spectrometry and NMR spectroscopy provide robust and reliable methods for this purpose. The choice of technique will depend on the available instrumentation and the specific requirements of the study. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently assess the quality of their isotopically labeled compounds, leading to more accurate and reproducible experimental outcomes.

A Technical Guide to the Solubility and Stability of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of D-Methionine-N-fmoc-d3. Due to the limited availability of specific quantitative data for this deuterated compound in the public domain, this guide also extrapolates information from its non-deuterated counterpart, Fmoc-D-methionine, and general principles governing Fmoc-protected amino acids.

Introduction

This compound is a stable isotope-labeled derivative of the amino acid D-methionine, where the methyl group is deuterated and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses and as a building block in the synthesis of labeled peptides for various research applications in drug metabolism and pharmacokinetic studies. Understanding its solubility and stability is critical for its effective use in these applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog is presented below.

PropertyThis compoundFmoc-D-methionine
Molecular Formula C₂₀H₁₈D₃NO₄SC₂₀H₂₁NO₄S
Molecular Weight 374.47 g/mol 371.45 g/mol
Appearance White to off-white powder/crystalline powderWhite powder
CAS Number Not available112883-40-6
Melting Point Not availableApproximately 110 - 140 °C

Solubility Data

Table of Estimated Solubilities:

SolventExpected SolubilityNotes
Dimethylformamide (DMF)HighCommonly used solvent for peptide synthesis.
Dimethyl sulfoxide (DMSO)HighGood solvent for many Fmoc-amino acids.
N-Methyl-2-pyrrolidone (NMP)HighAlternative to DMF in solid-phase peptide synthesis (SPPS).
Dichloromethane (DCM)ModerateSome Fmoc-amino acids require the addition of DMF for complete dissolution.[2]
MethanolLow to ModerateMay require gentle heating.
EthanolLowGenerally low solubility for Fmoc-amino acids.
WaterLowFmoc-protected amino acids are generally poorly soluble in water.[3]
AcetonitrileLow to ModerateCan be used in solvent mixtures.

Stability Profile

This compound is generally stable under recommended storage conditions.[4] However, several factors can influence its degradation.

Summary of Stability Data:

ConditionStabilityPotential Degradation Pathways
Storage (Solid) Stable when stored at room temperature or 0-8°C.[4] One supplier suggests re-analysis after three years.[4]Slow decomposition over extended periods.
pH Stable in neutral and acidic conditions. Labile to basic conditions.The Fmoc group is readily cleaved by bases like piperidine.
Temperature Should be protected from extreme heat.[1] Thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO).[5]Thermal decomposition of the Fmoc group.
Light The Fmoc group can be light-sensitive, especially in solution.Photodegradation.
Oxidizing Agents Incompatible with strong oxidizing agents.[6]Oxidation of the methionine sulfur to methionine sulfoxide.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the suspension to settle.

  • Centrifuge a portion of the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in mg/mL or mol/L.

Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of this compound in solution under various conditions.

Materials:

  • This compound

  • Selected solvents and buffers of different pH

  • Vials (clear and amber)

  • Temperature-controlled chambers/incubators

  • Light source for photostability testing

  • HPLC-UV with a stability-indicating method

Procedure:

  • Prepare stock solutions of this compound in the desired solvents or buffer systems.

  • Aliquot the solutions into different sets of vials.

  • Thermal Stability: Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C).

  • pH Stability: Use buffers at different pH values (e.g., 2, 7, 9) and store at a constant temperature.

  • Photostability: Expose a set of vials to a controlled light source, while keeping a control set in the dark.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

  • Analyze the samples using a validated stability-indicating HPLC method that can separate the intact compound from its degradation products.

  • Calculate the percentage of this compound remaining at each time point and identify any major degradation products.

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Add excess this compound to solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) start->equilibrate separate Separate solid and liquid (Centrifugation) equilibrate->separate supernatant Collect supernatant separate->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify by HPLC-UV dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin with growing peptide chain (N-terminus Fmoc protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of this compound + Activation Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection

Caption: Role of this compound in SPPS.

Conclusion

This compound is a valuable tool for researchers in peptide chemistry and drug development. While specific quantitative solubility and stability data are limited, this guide provides a framework for its handling and use based on the known properties of Fmoc-protected amino acids. It is recommended that researchers empirically determine the solubility and stability in their specific experimental systems to ensure optimal results. The provided protocols offer a starting point for such investigations.

References

Commercial Sources and Technical Guide for D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled amino acids, D-Methionine-N-fmoc-d3 is a critical reagent. This deuterated and Fmoc-protected version of D-methionine finds primary applications in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry (MS) analysis. This guide provides an in-depth overview of its commercial sources, key technical data, and detailed experimental protocols for its principal applications.

Commercial Availability

Several specialized chemical suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from various commercial sources to facilitate comparison.

SupplierCatalog NumberPurityIsotopic EnrichmentMolecular FormulaMolecular Weight
BOC Sciences ---95% by HPLC98 atom % DC₂₀H₁₈D₃NO₄S374.47
MedchemExpress HY-131036S------C₂₀H₁₈D₃NO₄S374.47
LGC Standards ---------------
Fisher Scientific ---------C₂₀H₁₈D₃NO₄S374.47
CymitQuimica ------98 atom % DC₂₀H₁₈D₃NO₄S374.47

Applications and Experimental Protocols

The unique structure of this compound, featuring a deuterium-labeled methyl group and a base-labile Fmoc protecting group, makes it highly suitable for two primary advanced research applications.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted reactions during peptide chain elongation.[1][2] The deuterated methyl group on the methionine side chain can serve as a non-radioactive, stable isotopic label for tracking the peptide in various assays.

Materials:

  • Fmoc-compatible resin (e.g., Wang, Rink Amide, or 2-chlorotrityl resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU, or DCC/HOBt)

  • Activation base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the chosen resin in DMF for at least one hour in the synthesis vessel.

  • First Amino Acid Loading (if starting with a new resin):

    • Couple the first Fmoc-amino acid to the resin according to the resin's specific protocol. For 2-chlorotrityl resin, this typically involves dissolving the Fmoc-amino acid in DCM with DIPEA and adding it to the resin.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times), DCM (3-5 times), and IPA (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin. For methionine-containing peptides, a common cocktail is TFA/TIS/Water/DODT (dodecanethiol) (e.g., 94:2.5:2.5:1) to prevent oxidation and tert-butylation of the methionine side chain.[1]

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Internal Standard in Quantitative Mass Spectrometry

Deuterium-labeled compounds are ideal internal standards for quantitative MS because they have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts but are distinguishable by their mass-to-charge ratio (m/z).[3] this compound can be used to create a deuterated peptide standard for accurate quantification of a target peptide in a complex biological sample.

Materials:

  • Synthesized and purified deuterated peptide containing D-Methionine-d3.

  • Biological sample containing the target analyte (the non-deuterated peptide).

  • Lysis/extraction buffer.

  • Protein/peptide quantification assay (e.g., BCA assay).

  • Enzymatic digestion reagents (e.g., trypsin).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue to extract proteins.

    • Quantify the total protein concentration in the sample.

  • Spiking the Internal Standard:

    • Add a known amount of the purified deuterated peptide (internal standard) to the biological sample. The amount should be comparable to the expected amount of the endogenous analyte.

  • Protein Digestion (if quantifying a peptide fragment from a larger protein):

    • Denature, reduce, and alkylate the proteins in the sample.

    • Perform an in-solution or in-gel enzymatic digestion (e.g., with trypsin) overnight.

  • Sample Cleanup:

    • Desalt and concentrate the peptide mixture using SPE cartridges.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptide sample in a suitable solvent for LC-MS analysis.

    • Inject the sample onto an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the precursor-to-fragment ion transitions for both the endogenous (light) and the internal standard (heavy) peptides.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the peak area ratio of the endogenous analyte to the internal standard.

    • Quantify the amount of the endogenous peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of the heavy internal standard.

Visualizations

The following diagrams illustrate the key workflows described in the experimental protocols.

sps_workflow Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple D-Met-N-fmoc-d3 (HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitate and Purify Peptide (HPLC) Cleavage->Purification

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Cell Lysate) Spike Spike with Known Amount of Deuterated Peptide Standard Sample->Spike Digest Enzymatic Digestion (e.g., Trypsin) Spike->Digest Cleanup Sample Cleanup (SPE) Digest->Cleanup LCMS LC-MS/MS Analysis (MRM/PRM) Cleanup->LCMS Data Data Processing: Calculate Peak Area Ratio (Endogenous/Standard) LCMS->Data Quant Absolute Quantification (using Standard Curve) Data->Quant

Caption: Workflow for Quantitative Mass Spectrometry using a Deuterated Internal Standard.

References

An In-Depth Technical Guide to the Utilization of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of D-Methionine-N-fmoc-d3, a deuterated and protected amino acid derivative critical in various scientific disciplines. It serves as a technical resource for researchers engaged in peptide synthesis, metabolic tracing, and drug development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective use.

Core Principles and Applications

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-S-trideuteriomethyl-D-methionine, is a stable isotope-labeled amino acid. The incorporation of deuterium (d3) in the S-methyl group provides a distinct mass shift, making it an invaluable tool for a range of applications.

Primary Applications Include:

  • Metabolic Tracing and Flux Analysis: The deuterium label allows for the tracking of methionine metabolism in cellular and in vivo systems without the complications of radioactive isotopes. It is particularly useful for studying methylation pathways.[1]

  • Quantitative Proteomics: It serves as an internal standard in mass spectrometry-based quantitative proteomics, enabling precise quantification of proteins and peptides.

  • Solid-Phase Peptide Synthesis (SPPS): The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in Fmoc-based solid-phase peptide synthesis, allowing for the site-specific incorporation of a labeled D-methionine residue into a peptide chain. The D-configuration can be used to enhance peptide stability against enzymatic degradation.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValueReference
Molecular Formula C₂₀H₁₈D₃NO₄S[1]
Molecular Weight 374.47 g/mol [1][]
Isotopic Purity Typically ≥98 atom % D[][3]
Chemical Purity Typically ≥95% (HPLC)[]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents such as DMF and DCM[1]
Storage Conditions -20°C under an inert atmosphere

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of the compound.

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and moisture absorption.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation. Use anhydrous solvents and reagents to avoid proton-deuterium exchange.

General Protocol for Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis cycle for incorporating this compound into a peptide sequence.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF, v/v)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). To prevent oxidation of the methionine residue, scavengers like ammonium iodide can be added to the cleavage cocktail.[4]

  • Washing solvents: DMF, DCM, Methanol

  • Capping solution (optional): Acetic anhydride/Pyridine/DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the coupling time or repeat the coupling step.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution for 15-30 minutes.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin with DMF and DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS).

Mandatory Visualizations

Synthesis Pathway of this compound

The synthesis of this compound typically involves the deuteromethylation of a suitable precursor followed by the introduction of the Fmoc protecting group.

G cluster_synthesis Synthesis of this compound D-Homocysteine D-Homocysteine D-Methionine-d3 D-Methionine-d3 D-Homocysteine->D-Methionine-d3 Methylation (Base) CD3I CD3I (Deuterated Methyl Iodide) CD3I->D-Methionine-d3 Final_Product This compound D-Methionine-d3->Final_Product Fmoc Protection (Base, e.g., NaHCO3) Fmoc-Cl Fmoc-Cl Fmoc-Cl->Final_Product

Caption: A simplified schematic of the synthesis of this compound.

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.

G cluster_SPPS Fmoc Solid-Phase Peptide Synthesis Cycle start Start with Resin-NH2 deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA-OH (e.g., D-Met(d3)-N-fmoc) + Coupling Reagents wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection (TFA) repeat->cleavage No (Final AA) peptide Purified Peptide cleavage->peptide

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Troubleshooting and Special Considerations for Methionine-Containing Peptides

The synthesis of peptides containing methionine residues requires special attention to avoid common side reactions.

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide during synthesis and, more commonly, during the final acidic cleavage step.[5][6]

    • Prevention: The use of scavengers in the cleavage cocktail, such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or ammonium iodide, can minimize oxidation.[4] Performing the cleavage under an inert atmosphere can also be beneficial.

  • S-alkylation: During cleavage, the methionine side chain can be alkylated by carbocations generated from the cleavage of side-chain protecting groups (e.g., from t-butyl groups).

    • Prevention: The inclusion of scavengers like TIS helps to quench these reactive carbocations.

  • Incomplete Coupling: As with any amino acid, incomplete coupling can occur.

    • Troubleshooting: Monitor coupling reactions with a qualitative test (e.g., Kaiser test for primary amines). If incomplete, extend the reaction time or perform a double coupling. The use of more potent coupling reagents like HATU may be necessary for difficult couplings.

By adhering to the principles and protocols outlined in this guide, researchers can effectively utilize this compound in their experimental workflows to achieve reliable and reproducible results.

References

An In-depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, their synthesis, and their critical role in solid-phase peptide synthesis (SPPS). It offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to support researchers and professionals in peptide chemistry and drug development.

Introduction to Fmoc-Protected Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Introduced by Carpino and Han, the Fmoc group offers a mild and efficient orthogonal protection strategy, distinguishing it from the traditional tert-butyloxycarbonyl (Boc) approach.[3]

The core principle of Fmoc chemistry lies in the base-lability of the Nα-Fmoc group, which can be removed under mild basic conditions, typically with piperidine. This is in contrast to the acid-labile side-chain protecting groups, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the integrity of the amino acid side chains.[2][4] This orthogonality is a key advantage, enabling the synthesis of complex and sensitive peptides with high purity and yield.

Key Advantages of the Fmoc Strategy:

  • Mild Deprotection Conditions: The use of a weak base like piperidine preserves acid-sensitive functionalities on the peptide and the resin linker.[4]

  • Orthogonality: The differential lability of the Nα-Fmoc group (base-labile) and side-chain protecting groups (acid-labile) allows for selective deprotection.[3]

  • UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance around 300 nm, which can be utilized for real-time, quantitative monitoring of the deprotection step.[5]

  • Automation: The repetitive nature of the SPPS cycle using Fmoc chemistry is highly amenable to automation, enabling the efficient synthesis of long peptide sequences.[6]

Physicochemical Properties and Synthesis of Fmoc-Amino Acids

The proper handling, storage, and application of Fmoc-protected amino acids in peptide synthesis are dictated by their physicochemical properties.

Physicochemical Properties

The following table summarizes key properties of common Fmoc-protected amino acids. It is important to note that melting points can vary based on purity and the specific crystalline form. Solubility is also dependent on the solvent and temperature.

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)General Solubility
Fmoc-Ala-OH311.34143-146DMF, NMP
Fmoc-Arg(Pbf)-OH648.78130-135DMF, NMP
Fmoc-Asn(Trt)-OH596.67210-215DMF, NMP
Fmoc-Asp(OtBu)-OH411.46148-152DMF, NMP
Fmoc-Cys(Trt)-OH585.71173-177DMF, NMP
Fmoc-Gln(Trt)-OH610.70215-220DMF, NMP
Fmoc-Glu(OtBu)-OH425.49145-149DMF, NMP
Fmoc-Gly-OH297.31173-176DMF, NMP
Fmoc-His(Trt)-OH619.70150-155DMF, NMP
Fmoc-Ile-OH353.42145-148DMF, NMP
Fmoc-Leu-OH353.42155-159DMF, NMP
Fmoc-Lys(Boc)-OH468.55125-130DMF, NMP
Fmoc-Met-OH371.45132-135DMF, NMP
Fmoc-Phe-OH387.44182-185DMF, NMP
Fmoc-Pro-OH337.39112-115DMF, NMP
Fmoc-Ser(tBu)-OH383.44128-132DMF, NMP
Fmoc-Thr(tBu)-OH397.47135-140DMF, NMP
Fmoc-Trp(Boc)-OH526.59140-145DMF, NMP
Fmoc-Tyr(tBu)-OH459.54150-155DMF, NMP
Fmoc-Val-OH339.39143-146DMF, NMP

Note: This data is compiled from various sources and should be considered representative. Exact values may vary.

Synthesis of Fmoc-Amino Acids

Fmoc-protected amino acids are typically synthesized by the reaction of a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of Fmoc-OSu is generally preferred as it minimizes the formation of Fmoc-dipeptide byproducts.

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and 10% aqueous sodium carbonate. The volume should be sufficient to fully dissolve the amino acid.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1N HCl. Extract the precipitated Fmoc-amino acid with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Fmoc-SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to an insoluble resin support. Each cycle consists of three main stages: Fmoc deprotection, amino acid coupling, and washing.

The SPPS Cycle: An Overview

The general workflow of Fmoc-SPPS is a repetitive series of steps that elongates the peptide chain one amino acid at a time. The choice of resin is dependent on the desired C-terminal functionality of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[6]

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Synthesis Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Synthesis Complete Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols for SPPS

The following protocols are generalized for manual Fmoc-SPPS on a 0.1 mmol scale.

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate the mixture for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

The choice of coupling reagent is crucial for the efficiency of the peptide bond formation. The following table provides a comparative overview of common coupling reagents.

Coupling ReagentFull NameTypical Coupling TimeCoupling EfficiencyNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate15-60 min>99%Widely used, can cause racemization of sensitive residues like Cys and His.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate15-45 min>99.5%More reactive than HBTU, good for hindered couplings.
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole30-120 min>98%Cost-effective, minimizes racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate20-60 min>99%Good for hindered couplings, byproducts can be difficult to remove.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate10-30 min>99.5%Very high reactivity, safer byproducts than HBTU/HATU.

Note: Coupling times and efficiencies are sequence-dependent and can be influenced by factors such as steric hindrance and peptide aggregation.

Coupling Procedure (using HBTU):

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail for the simultaneous cleavage from the resin and removal of side-chain protecting groups is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5).[1] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[1]

  • Add the cleavage cocktail to the resin (approximately 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Application Example: Peptide YY and G-Protein Coupled Receptor (GPCR) Signaling

Peptides synthesized using Fmoc chemistry are invaluable tools for studying biological processes, including complex signaling pathways. An example is Peptide YY (PYY), a gut hormone involved in appetite regulation.[7] PYY(3-36), a common form in circulation, is a selective agonist for the Neuropeptide Y receptor type 2 (Y2R), a G-protein coupled receptor (GPCR).[7][8] The interaction of PYY(3-36) with Y2R initiates a signaling cascade that ultimately leads to a reduction in food intake.

signaling_pathway cluster_membrane Cell Membrane PYY Peptide YY (3-36) Y2R Y2 Receptor (GPCR) PYY->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production of PKA Protein Kinase A cAMP->PKA Reduced activation of Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of Peptide YY (3-36) via the Y2 receptor.

Troubleshooting Common Issues in Fmoc-SPPS

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete coupling or deprotection.- Perform a double coupling step for difficult amino acids. \n - Use a more potent coupling reagent (e.g., HATU, COMU). \n - Increase deprotection time or use a stronger base cocktail (e.g., with DBU).
Incomplete Coupling Steric hindrance, peptide aggregation.- Use a more powerful coupling reagent. \n - Add chaotropic salts (e.g., LiCl) to disrupt aggregation. \n - Perform the coupling at a slightly elevated temperature.
Side Reactions Aspartimide formation, racemization.- For Asp-containing peptides, use a modified aspartic acid derivative (e.g., Fmoc-Asp(OMpe)-OH) or add HOBt to the deprotection solution. \n - For sensitive amino acids like Cys and His, use DIC/HOBt for coupling to minimize racemization.
Resin Clogging Poor resin quality, excessive fines.- Use high-quality resin and ensure proper swelling. \n - Wash the resin thoroughly to remove fine particles before synthesis.

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, offering a robust and versatile chemistry for the creation of a wide array of peptides. The mild conditions of the Fmoc-SPPS strategy have enabled the synthesis of complex, modified, and sensitive peptides that were previously inaccessible. A thorough understanding of the principles of Fmoc chemistry, coupled with optimized protocols and careful selection of reagents, allows researchers to efficiently and reliably produce high-quality peptides for a multitude of applications in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Incorporating D-Methionine-N-fmoc-d3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of D-Methionine-N-fmoc-d3 into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this deuterated, D-amino acid can be invaluable for various applications, including metabolic profiling, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry-based assays.

Introduction to this compound in Peptide Synthesis

This compound is a stable isotope-labeled version of the D-isomer of methionine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in SPPS. The deuterium labeling on the S-methyl group provides a distinct mass shift, making it an excellent tracer in biological systems without altering the fundamental chemical properties of the peptide.[1][][3] The use of the D-amino acid can also confer resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides.

The primary challenge when incorporating any methionine residue into a peptide is its susceptibility to oxidation, which can occur during the synthesis and, most notably, during the final cleavage from the resin.[4][5][6] This can lead to the formation of methionine sulfoxide, a significant impurity. Therefore, special precautions and optimized protocols are necessary to ensure the integrity of the final peptide product.

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound is not extensively published, the following table summarizes expected outcomes based on data for similar amino acids and standard SPPS practices.

ParameterExpected ValueNotes
Coupling Efficiency >95%Reported for L-Methionine-d3-N-fmoc. Can be monitored using a Kaiser or chloranil test to ensure completion.[1]
Final Peptide Purity (Crude) 70-90%Highly dependent on the peptide sequence and synthesis conditions. Purification via RP-HPLC is typically required.
Final Peptide Purity (Purified) >95% to >98%Achievable with standard reverse-phase HPLC purification.[7]
Methionine Oxidation (with optimized cleavage) <5%Use of specialized cleavage cocktails like Reagent H can significantly minimize or eliminate oxidation.[6][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Resin: Appropriate for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[9]

  • Fmoc-protected amino acids: Including this compound.

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail (Reagent H): Trifluoroacetic acid (TFA) (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), water (3%), dimethylsulfide (DMS) (2%), and ammonium iodide (1.5% w/w).[6][8]

  • Precipitation/Washing: Cold diethyl ether.

Synthesis Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (D-Met-d3 + Activator + Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue chain elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final residue coupled Repeat->Fmoc_Deprotection Wash3 Final Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (Reagent H) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (RP-HPLC, Mass Spec) Precipitation->Purification

Caption: Workflow for SPPS incorporating this compound.

Step-by-Step Protocol
  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling agent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for cleavage.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Side-Chain Deprotection:

    • Add the freshly prepared Reagent H cleavage cocktail to the resin in a well-ventilated fume hood.[6][8] Use approximately 10 mL of cocktail per gram of resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a 5-10 fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][10][11]

Analysis and Characterization
  • Purity Assessment: Analyze the purified peptide by analytical RP-HPLC. Purity is determined by integrating the peak area of the desired peptide relative to the total peak area.[10][12][13]

  • Identity Confirmation: Confirm the molecular weight of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7] The observed mass should correspond to the theoretical mass of the peptide containing the d3-labeled methionine. The presence of the D-amino acid can be confirmed by specialized mass spectrometry techniques if required.[14][15]

Signaling Pathways and Logical Relationships

The incorporation of this compound does not directly relate to a signaling pathway but is a key component in the chemical synthesis of peptides that may be used to study such pathways. The logical relationship of the synthesis process is outlined below.

Logical_Relationship Start Start with Solid Support (Resin) Protect N-α-Fmoc Protection (Base Labile) Start->Protect SideChain Side-Chain Protection (Acid Labile) Start->SideChain Deprotect_Cycle Iterative Fmoc Deprotection (Base) Protect->Deprotect_Cycle Final_Cleavage Final Cleavage (TFA-based cocktail) SideChain->Final_Cleavage Couple_Cycle Iterative Coupling of Fmoc-AA-OH Deprotect_Cycle->Couple_Cycle Couple_Cycle->Deprotect_Cycle Repeat n times Couple_Cycle->Final_Cleavage Peptide Purified Peptide Final_Cleavage->Peptide

References

Application Notes and Protocols for the Use of D-Methionine-N-fmoc-d3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for this purpose. The accuracy and reliability of LC-MS-based quantification are significantly enhanced by the use of stable isotope-labeled internal standards. This document provides detailed application notes and protocols for the utilization of D-Methionine-N-fmoc-d3 as an internal standard for the precise quantification of D-methionine, particularly in complex biological matrices.

This compound is an ideal internal standard for the analysis of Fmoc-derivatized methionine. The deuterium labeling (d3) provides a distinct mass shift from the endogenous analyte, allowing for its differentiation and quantification by the mass spectrometer. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group enhances the chromatographic retention of the typically polar amino acid on reversed-phase columns and improves ionization efficiency. As a stable isotope-labeled internal standard, this compound co-elutes with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, matrix effects, and instrument response.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "spiked" sample is then processed and analyzed by LC-MS. The ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for sample loss during preparation and analysis, as well as for signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

Materials and Reagents
  • This compound

  • D-Methionine (for calibration standards)

  • Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, serum, cell culture media)

  • Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)

Preparation of Stock Solutions and Standards
  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Analyte Stock Solution (Analyte Stock): Prepare a 1 mg/mL stock solution of D-Methionine in a suitable solvent (e.g., water or a mild acidic solution).

  • Working Internal Standard Solution (IS Working): Dilute the IS Stock solution with acetonitrile:water (1:1, v/v) to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the Analyte Stock solution into a surrogate matrix (a biological matrix known to be free of the analyte or a simulated matrix) to achieve a concentration range relevant to the expected sample concentrations.

Sample Preparation and Derivatization

This protocol is designed for the analysis of D-methionine in a biological matrix such as plasma.

  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing the working internal standard (this compound) at a final concentration of 100 ng/mL.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 0.1 M borate buffer (pH 9.0) to the supernatant.

    • Add 50 µL of a 5 mg/mL solution of Fmoc-Cl in acetonitrile.

    • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quenching: Add 10 µL of 1% formic acid in water to quench the reaction.

  • Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The specific m/z values for the precursor and product ions will need to be determined by infusing the derivatized D-methionine and this compound standards into the mass spectrometer. The transitions will be based on the fragmentation of the protonated molecules [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fmoc-D-MethionineTo be determinedTo be determinedTo be optimized
This compound (IS)To be determinedTo be determinedTo be optimized

Data Presentation

Quantitative data from LC-MS analysis should be presented in a clear and structured format. The following tables provide examples of how to summarize the performance of the method.

Table 1: Calibration Curve for Fmoc-D-Methionine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,5000.0505
1015,300149,8000.1021
5075,900150,5000.5043
100151,200149,9001.0087
500755,000150,2005.0266
Linearity (r²) \multicolumn{3}{c}{0.9995 }

Table 2: Precision and Accuracy of the Method

Quality Control LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Precision (%CV)Accuracy (%)
Low (LQC)32.95 ± 0.124.198.3
Medium (MQC)7576.8 ± 2.53.3102.4
High (HQC)400395.4 ± 11.22.898.9

Mandatory Visualizations

Signaling Pathway

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate Substrate Substrate Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, B12 Cystathionine Cystathionine Homocysteine->Cystathionine CBS, B6 Cysteine Cysteine Cystathionine->Cysteine CGL, B6 Substrate->Methylated_Substrate THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF

Caption: Overview of the major pathways of methionine metabolism.

Experimental Workflow

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization with Fmoc-Cl Supernatant->Derivatize Evaporate Evaporate to Dryness Derivatize->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the quantification of D-methionine.

References

Application Notes: D-Methionine-N-fmoc-d3 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance and its dynamic changes. Among the various techniques, stable isotope dilution mass spectrometry (SID-MS) coupled with liquid chromatography (LC-MS) stands out for its accuracy and reproducibility. This method relies on the use of stable isotope-labeled internal standards, most commonly synthetic peptides, for the absolute quantification of target proteins.

D-Methionine-N-fmoc-d3 is a specialized chemical reagent designed for the synthesis of such stable isotope-labeled peptide standards. This application note details the use of this compound in quantitative proteomics workflows, particularly for absolute quantification (AQUA) strategies. The incorporation of a deuterated D-methionine offers significant advantages, including resistance to enzymatic degradation, which ensures the stability of the internal standard throughout the analytical process.

The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this amino acid derivative ideal for solid-phase peptide synthesis (SPPS). The deuterium (d3) label on the methyl group of methionine provides a distinct mass shift for mass spectrometric detection without significantly altering the chemical properties of the peptide standard.

Principle of Absolute Quantification (AQUA) using a D-Methionine-d3 Labeled Peptide

The AQUA (Absolute QUAntification) methodology involves synthesizing a heavy isotope-labeled peptide that is identical in sequence to a tryptic peptide of a target protein, but with a known mass difference. This synthetic "heavy" peptide is spiked in a known concentration into a biological sample. The "light" (endogenous) and "heavy" peptides are chemically identical and thus exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. By comparing the signal intensities of the heavy and light peptides, the absolute concentration of the endogenous peptide, and therefore the target protein, can be precisely determined.

The use of a D-methionine residue in the synthetic peptide standard provides an additional layer of robustness. Endogenous proteases in biological samples can degrade peptide standards, leading to inaccurate quantification. Since proteases are stereospecific for L-amino acids, a peptide containing a D-amino acid is resistant to this degradation.

Applications

The use of this compound to synthesize custom heavy peptides opens up a range of quantitative proteomics applications:

  • Absolute Protein Quantification: Determine the exact molar amount of a target protein in a complex mixture, such as cell lysates, tissues, or biofluids. This is invaluable for biomarker validation, understanding disease mechanisms, and characterizing protein networks.

  • Drug Development and Pharmacokinetics: Quantify the expression levels of protein drug targets or biomarkers in response to therapeutic intervention. The stability of D-amino acid containing peptides makes them suitable for use in complex matrices like plasma.

  • Studying D-amino Acid Biology: Investigate the presence and quantity of naturally occurring D-amino acid-containing peptides, which are known to have roles in bacterial signaling and as neurotransmitters.[1][2]

  • Post-Translational Modification (PTM) Stoichiometry: When used in conjunction with other labeled peptides, it is possible to determine the stoichiometry of PTMs, such as phosphorylation or methylation, on a target protein.

Quantitative Data Presentation

The following tables present representative data from a typical absolute quantification experiment using a synthesized D-methionine-d3 labeled peptide standard.

Table 1: Calibration Curve for the Quantification of Peptide VTMETL-NH2

Concentration of Heavy Peptide (fmol/µL)Peak Area Ratio (Light/Heavy)
19.85
52.01
101.02
500.21
1000.10
Linear Equation y = -0.098x + 9.98
0.998

Table 2: Absolute Quantification of Target Protein X in Different Cell Lysates

SamplePeak Area Ratio (Light/Heavy)Calculated Peptide Concentration (fmol/µL)Calculated Protein X Concentration (pmol/mg of total protein)
Control Cell Lysate4.5655.311.11
Treated Cell Lysate A2.1579.901.60
Treated Cell Lysate B8.9810.200.20

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine-d3 Labeled Peptide

This protocol outlines the manual synthesis of a target peptide using Fmoc chemistry. The specific sequence will be determined by the user based on the protein of interest.

Materials:

  • This compound

  • Other required Fmoc-protected L-amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours.

    • Filter the resin and collect the cleavage solution.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the cleavage solution.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the synthesized peptide using mass spectrometry.

Protocol 2: Absolute Quantification of a Target Protein using the Synthesized Heavy Peptide

Materials:

  • Synthesized and purified D-methionine-d3 labeled peptide standard of known concentration

  • Biological samples (e.g., cell lysates, tissue homogenates)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • C18 spin columns for sample cleanup

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in a suitable buffer.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Spike-in of Heavy Peptide: Add a known amount of the D-methionine-d3 labeled peptide standard to each protein sample. The amount should be optimized to be in a similar range as the expected endogenous peptide.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the samples on a high-resolution mass spectrometer coupled to a nano-LC system.

    • Develop a targeted MS/MS method (e.g., Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)) to specifically monitor the precursor and fragment ions for both the light (endogenous) and heavy (synthetic) peptides.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the peak area ratio of the light to heavy peptide.

    • Using a calibration curve (as shown in Table 1), determine the concentration of the endogenous peptide in the sample.

    • Calculate the absolute concentration of the target protein in the original sample based on the initial protein concentration and sample volume.

Visualizations

G cluster_workflow Peptide Synthesis and Quantification Workflow start Start: Define Target Peptide Sequence spps Solid-Phase Peptide Synthesis (incorporating D-Met-d3-N-fmoc) start->spps purify Purification (HPLC) and Quantification of Heavy Peptide spps->purify spike Spike-in Heavy Peptide Standard purify->spike sample Biological Sample (e.g., Cell Lysate) sample->spike digest Protein Digestion (Trypsin) spike->digest lcms LC-MS/MS Analysis (Targeted Proteomics) digest->lcms data Data Analysis: Light/Heavy Ratio Calculation lcms->data end Result: Absolute Protein Concentration data->end

Caption: Workflow for absolute protein quantification.

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL Transsulfuration Transsulfuration Pathway Cys->Transsulfuration

Caption: The Methionine Metabolic Pathway.

References

Application Notes and Protocols for D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Methionine-N-fmoc-d3 is a stable isotope-labeled derivative of the D-enantiomer of methionine. While the direct incorporation of D-amino acids into proteins by ribosomal synthesis is not a feature of eukaryotic cells, the study of D-amino acid metabolism is a growing area of interest in biomedical research. D-amino acids are increasingly recognized for their roles in physiological and pathological processes. The presence of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, suggests that this molecule's primary application is not for direct metabolic labeling of proteins in vivo. Instead, this compound serves as a critical tool for the accurate quantification of D-methionine in biological samples using mass spectrometry-based methods. Its stable isotope label (d3) allows it to be used as an internal standard, correcting for sample loss and ionization variability during analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of D-methionine in biological matrices.

Application Notes

The Significance of D-Methionine Quantification

While L-amino acids are the building blocks of proteins, D-amino acids are now understood to have biological functions. D-methionine, for instance, can be converted to L-methionine in some organisms and tissues through the action of D-amino acid oxidase (DAAO). The ability to accurately measure the levels of D-methionine can be important in several research areas:

  • Microbiome Research: Gut microbiota are a significant source of D-amino acids. Quantifying D-methionine can provide insights into the metabolic activity of the gut microbiome and its influence on host physiology.

  • Neurological Studies: D-amino acids, such as D-serine, are known to be important neuromodulators. Investigating the presence and concentration of other D-amino acids like D-methionine in the nervous system could uncover new biological roles.

  • Drug Development: The metabolic fate of D-amino acid-containing peptides or small molecule drugs is a key aspect of their pharmacokinetic profile. This compound can be used in studies to trace and quantify the metabolism of such therapeutic candidates.

  • Food Science and Nutrition: D-methionine is sometimes used in animal feed, and its metabolic conversion and bioavailability are of interest.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a gold-standard method for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, one can accurately determine the concentration of the analyte in the original sample, as any loss during sample processing will affect both the analyte and the internal standard equally. This compound is ideally suited for this purpose in the quantification of D-methionine.

Experimental Protocols

Protocol 1: Quantification of D-Methionine in Cell Culture Supernatant using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of D-methionine in cell culture supernatant by LC-MS/MS. A pre-column derivatization step with Fmoc-Cl is included to enhance chromatographic retention and detection sensitivity of the underivatized D-methionine in the sample, while the stable-isotope labeled and Fmoc-protected standard is added post-derivatization.

Materials:

  • This compound

  • Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

  • Cell culture supernatant samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Borate buffer (0.1 M, pH 9.0)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw cell culture supernatant samples on ice.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove any cell debris.

    • Transfer 100 µL of the clear supernatant to a new microcentrifuge tube.

  • Derivatization of D-Methionine in the Sample:

    • Add 100 µL of 0.1 M borate buffer (pH 9.0) to the 100 µL of supernatant.

    • Add 200 µL of a 5 mg/mL solution of Fmoc-Cl in acetonitrile.

    • Vortex the mixture for 30 seconds and incubate at room temperature for 30 minutes.

    • Quench the reaction by adding 50 µL of 1% formic acid.

  • Spiking with Internal Standard:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard by diluting the stock solution to a final concentration of 1 µg/mL in methanol.

    • Add 10 µL of the 1 µg/mL internal standard working solution to the derivatized sample.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

    • Vortex and transfer to an LC autosampler vial.

    • Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Develop an LC gradient to separate the derivatized D-methionine from other components.

    • Set up the mass spectrometer to monitor the specific parent and fragment ion transitions for both the derivatized D-methionine and the this compound internal standard in Multiple Reaction Monitoring (MRM) mode.

Data Presentation:

AnalyteParent Ion (m/z)Fragment Ion (m/z)
Fmoc-D-Methionine (from sample)372.1179.1
This compound (Internal Standard)375.1179.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized empirically.

A calibration curve should be prepared using known concentrations of unlabeled D-methionine that have undergone the same derivatization and sample preparation process. The concentration of D-methionine in the unknown samples can then be calculated from the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualization

Logical Workflow for D-Methionine Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Supernatant) derivatize Derivatize with Fmoc-Cl sample->derivatize spike Spike with this compound (IS) derivatize->spike precipitate Protein Precipitation spike->precipitate extract Extract Supernatant precipitate->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Ratio of Analyte to IS) lcms->data quant Quantification data->quant

Caption: Workflow for the quantification of D-methionine using a stable isotope-labeled internal standard.

Methionine Metabolism Overview

G cluster_d_met D-Methionine Metabolism cluster_l_met L-Methionine Metabolism d_met D-Methionine keto_acid α-keto-γ-(methylthio)butyric acid d_met->keto_acid D-Amino Acid Oxidase (DAAO) l_met L-Methionine keto_acid->l_met Transaminase sam S-Adenosylmethionine (SAM) l_met->sam MAT protein Protein Synthesis l_met->protein sam->l_met Methylation Reactions & Recycling

Caption: Simplified overview of D-Methionine conversion and L-Methionine metabolic pathways.

Application Notes and Protocols: D-Methionine-N-fmoc-d3 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of D-Methionine-N-fmoc-d3 in neuroscience research. This deuterated and protected D-amino acid serves as a specialized building block for the synthesis of isotopically labeled peptides, enabling advanced studies in proteomics, metabolic tracing, and drug discovery related to neurological health and disease.

Introduction to D-Amino Acids and Isotopic Labeling in Neuroscience

D-amino acids, once thought to be absent in mammals, are now recognized as crucial signaling molecules in the central nervous system.[1][2][3][4] D-serine and D-aspartate, for example, are well-characterized modulators of the N-methyl-D-aspartate (NMDA) receptor, playing significant roles in synaptic plasticity, learning, and memory.[1][2][3][5] Dysregulation of D-amino acid levels has been implicated in various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.[1][2][3][4]

Stable isotope labeling, particularly with deuterium (d), offers a powerful tool for tracing the metabolic fate of molecules and quantifying proteins and peptides in complex biological samples.[6][][8] The use of deuterated amino acids in combination with mass spectrometry allows for precise tracking and quantification, providing insights into protein synthesis, degradation, and post-translational modifications.[6][][8] this compound, with its deuterated methyl group, is designed for incorporation into synthetic peptides, which can then be used as internal standards for mass spectrometry or as probes to study peptide metabolism and transport in the brain.

Applications of this compound

The primary application of this compound is in the synthesis of deuterated peptides containing D-methionine for use in neuroscience research. These peptides can be instrumental in:

  • Quantitative Proteomics and Metabolomics: Synthesized peptides containing D-Methionine-d3 can serve as heavy internal standards for the accurate quantification of their endogenous, light counterparts in brain tissue, cerebrospinal fluid (CSF), or plasma by mass spectrometry.

  • Metabolic Stability and Pathway Analysis: By introducing peptides containing D-Methionine-d3 into neuronal cell cultures or animal models, researchers can trace their metabolic fate, identify degradation products, and study their stability in the presence of proteases.

  • Blood-Brain Barrier (BBB) Permeability Studies: Labeled peptides can be used to assess their ability to cross the BBB, a critical step in the development of CNS-targeting therapeutics.

  • Receptor Binding and Pharmacokinetic Studies: Deuterated peptide ligands can be used in competitive binding assays and to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of potential therapeutic peptides.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Neuropeptide using this compound

This protocol outlines the solid-phase synthesis of a hypothetical deuterated pentapeptide (Tyr-D-Ala-Gly-Phe-D-Met(d3)) using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (D-Methionine-d3):

    • Dissolve this compound (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.

  • Iterative Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_dMet Couple This compound Deprotection1->Coupling_dMet Deprotection2 Fmoc Deprotection Coupling_dMet->Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH Deprotection2->Coupling_Phe Loop Repeat for Gly, D-Ala, Tyr Coupling_Phe->Loop Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Tyr-D-Ala-Gly-Phe-D-Met(d3) Purification->Final_Peptide G Homogenate Brain Tissue Homogenate Spike Spike with Heavy Standard (D-Met(d3) Peptide) Homogenate->Spike SPE Solid-Phase Extraction Spike->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS Data Data Analysis (Light/Heavy Ratio) LCMS->Data Quantification Absolute Quantification Data->Quantification G Peptide Deuterated Neuropeptide (containing D-Met(d3)) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Ion Channel Modulation, Gene Expression) Kinase->Cellular_Response

References

Application Notes and Protocols for Peptide Synthesis with Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide Synthesis with Deuterated Amino Acids

The strategic incorporation of deuterium, a stable heavy isotope of hydrogen, into peptides offers a powerful tool for a wide range of scientific applications. Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle modification has profound effects on the physicochemical properties of peptides, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This effect can significantly alter the rate of chemical reactions, including enzymatic metabolism, without substantially changing the peptide's conformation or biological activity.[2][3]

These unique properties make deuterated peptides invaluable in drug development for enhancing pharmacokinetic profiles, in structural biology for simplifying complex NMR spectra, and in proteomics as internal standards for mass spectrometry-based quantification.[2][4]

Key Applications

Enhancing Pharmacokinetic Properties of Peptide Therapeutics

Deuteration at sites susceptible to metabolic degradation can significantly slow down the rate of metabolism by liver enzymes.[2] This leads to:

  • Increased Half-Life: A longer residence time in the body reduces the frequency of administration.[2]

  • Improved Bioavailability: Slower metabolism can lead to higher plasma concentrations of the active peptide.

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[2]

Simplifying NMR Spectroscopy for Structural Analysis

The substitution of protons (¹H) with deuterons (²H) is a powerful technique for simplifying complex Nuclear Magnetic Resonance (NMR) spectra of peptides and proteins.[4] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "invisible" in ¹H NMR experiments, leading to:

  • Spectral Simplification: Reduces the number of signals and simplifies crowded spectral regions.[4]

  • Easier Resonance Assignment: Facilitates the assignment of signals to specific protons in the peptide.

  • Probing Dynamics: Allows for the study of protein folding and conformational changes.

Advanced Mass Spectrometry Applications

Deuterated peptides are extensively used in mass spectrometry (MS) for:

  • Quantitative Proteomics: As internal standards in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative MS-based methods, they allow for accurate quantification of proteins and peptides in complex biological samples.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique probes the solvent accessibility of backbone amide hydrogens, providing information on protein conformation, dynamics, and interactions.[5][6]

Data Presentation

Table 1: Efficiency of Platinum-Catalyzed Deuteration for Various Amino Acids

This table summarizes the deuteration efficiency for different amino acids using a Platinum on Carbon (Pt/C) catalyst. The data highlights the variability in deuteration levels depending on the amino acid side chain and reaction conditions.

Amino AcidAverage Deuteration Level (%)Backbone Deuteration (%)Side Chain Deuteration (%)Notes
Glycine91.091.0N/AHigh deuteration under standard conditions.[7]
Alanine80.995.476.1Ammonia additive improved side-chain deuteration.[7]
Valine77.8>95~75Acetic acid additive enhanced deuteration.[7]
Leucine35.3>95<30Acetic acid showed better results than ammonia.[7]
Phenylalanine80.796.8HighHigh deuteration under standard conditions.[7]
Histidine82.598.6HighHigh deuteration under standard conditions.[7]
Aspartic AcidLow--Decomposition observed at high temperatures.[7]
Glutamic AcidLow--Decomposition observed at high temperatures.[7]

Data adapted from a study on direct deuteration of amino acids.[7] Conditions and additives can be optimized to improve yields for specific amino acids.

Table 2: Impact of Deuteration on Peptide Properties

This table provides a qualitative summary of the key benefits of incorporating deuterium into peptides.

PropertyEffect of DeuterationRationale (Kinetic Isotope Effect)Key Applications
Metabolic Stability IncreasedSlower enzymatic cleavage of C-D vs. C-H bonds at metabolic hotspots.[2][3]Drug Development (Increased half-life)
NMR Spectral Complexity DecreasedDeuterium is not observed in ¹H NMR, reducing signal overlap.[4]Structural Biology (Protein structure and dynamics)
Mass Spectrometry Mass ShiftPredictable mass increase allows for differentiation from non-deuterated counterparts.Quantitative Proteomics (Internal standards)
Chemical Stability IncreasedThe C-D bond is stronger and less reactive than the C-H bond.General Peptide Handling and Formulation

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrogen-Deuterium Exchange for Amino Acid Deuteration

This protocol describes a general procedure for the deuteration of amino acids using a platinum on carbon (Pt/C) catalyst.

Materials:

  • Amino Acid

  • Platinum on Carbon (Pt/C) catalyst (e.g., 3 wt% Pt)

  • Deuterium Oxide (D₂O, 99.9%)

  • 2-Propanol

  • High-pressure reaction vessel (e.g., Teflon-lined autoclave)

  • Celite

  • 0.22 µm filter

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine the amino acid (1 g), Pt/C catalyst (0.40 g), 2-propanol (4 mL), and D₂O (40 mL).[7]

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically between 100-230°C) with continuous stirring for 24-152 hours. The optimal temperature and time will vary depending on the amino acid.[7]

  • Catalyst Removal: After cooling the reaction to room temperature, remove the Pt/C catalyst by filtration through a pad of Celite.

  • Final Filtration: Further filter the solution through a 0.22 µm filter to remove any remaining fine particles.

  • Product Isolation: Remove the solvents (D₂O and 2-propanol) under reduced pressure to obtain the deuterated amino acid.

  • Analysis: Determine the degree of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the general steps for synthesizing a peptide containing deuterated amino acids using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected deuterated amino acids

  • Fmoc-protected non-deuterated amino acids

  • Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)[8]

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[8]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling:

    • If using a pre-loaded resin, proceed to step 3.

    • If using a non-loaded resin, deprotect the resin if necessary and couple the first Fmoc-protected amino acid (deuterated or non-deuterated) using a suitable coupling protocol.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.[9]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[10]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (deuterated or non-deuterated) by dissolving it with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 3).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the deuterated peptide by mass spectrometry and analytical HPLC.

Protocol 3: Trifluoromethanesulfonic Acid (TfOH)-Mediated Peptide Deuteration

This protocol provides a method for post-synthetic deuteration of peptides using deuterated trifluoromethanesulfonic acid (TfOD).

Materials:

  • Peptide

  • Deuterated Trifluoromethanesulfonic Acid (TfOD)

  • Deuterated Trifluoroacetic Acid (d-TFA) (optional)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • RP-HPLC system for purification

Procedure:

  • Dissolution: Dissolve the peptide in deuterated trifluoromethanesulfonic acid (TfOD). The concentration will depend on the solubility of the peptide. For some peptides, a co-solvent like deuterated trifluoroacetic acid (d-TFA) may be necessary.[11]

  • Deuteration Reaction: Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to days, depending on the desired level of deuteration and the specific amino acid residues. Aromatic residues are generally more susceptible to deuteration under these conditions.[12]

  • Quenching: Carefully quench the reaction by slowly adding the acidic solution to a chilled, stirred basic solution, such as saturated sodium bicarbonate, until the pH is neutral.

  • Purification: Purify the deuterated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the extent and location of deuteration using mass spectrometry and NMR spectroscopy.

Visualizations

Caption: Energy profile illustrating the Kinetic Isotope Effect.

G start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple Couple Fmoc-Deuterated Amino Acid (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect1 Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify analyze Analyze by MS & HPLC purify->analyze

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

G sample Deuterated Peptide Sample hdx Optional: Hydrogen-Deuterium Exchange (HDX) sample->hdx digest Enzymatic Digestion (e.g., Trypsin, Pepsin) sample->digest Direct Analysis hdx->digest lc Liquid Chromatography (LC) Separation digest->lc ms Mass Spectrometry (MS) Analysis lc->ms data Data Acquisition (MS1 Scan) ms->data msms Tandem MS (MS/MS) for Sequencing ms->msms analysis Data Analysis: - Isotopic Distribution - Deuteration Level - Sequence Confirmation data->analysis msms->analysis result Characterized Deuterated Peptide analysis->result

Caption: Mass spectrometry analysis workflow for deuterated peptides.

References

Application Note and Protocol: D-Methionine-N-fmoc-d3 as a Tracer for Metabolic Flux Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. By quantifying the rates of metabolic reactions, MFA provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states and developing targeted therapies. Methionine, an essential amino acid, plays a central role in cellular metabolism, serving as a building block for proteins and a precursor for key metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins, as well as polyamine biosynthesis.[1][2][3]

Cancer cells often exhibit a heightened dependence on exogenous methionine, a phenomenon known as the "Hoffman effect". This metabolic reprogramming makes the methionine pathway an attractive target for therapeutic intervention. Stable isotope tracers are powerful tools for interrogating these pathways. D-Methionine-N-fmoc-d3 is a deuterated and derivatized form of D-methionine that can be used as a tracer in metabolic flux analysis.[4][] The deuterium label allows for the tracking of methionine and its metabolites through various pathways, while the fluorenylmethyloxycarbonyl (Fmoc) group enhances detection in liquid chromatography-mass spectrometry (LC-MS) analysis.[6][7][8] This application note provides a detailed protocol for the use of this compound to quantify metabolic fluxes in the methionine cycle in cancer cells.

Principle of the Method

The protocol is based on the principle of stable isotope tracing.[9] Cells are cultured in a medium where standard methionine is replaced with this compound. The deuterium atoms from the tracer are incorporated into downstream metabolites of the methionine cycle. By measuring the isotopic enrichment of these metabolites over time using LC-MS, the rates of metabolic reactions (fluxes) can be calculated. The Fmoc group on the tracer facilitates chromatographic separation and enhances ionization efficiency during mass spectrometry analysis.

Application: Comparative Metabolic Flux Analysis of Methionine Metabolism in Cancer and Non-cancerous Cells

This protocol is designed to compare the metabolic flux through the methionine cycle in a cancer cell line (e.g., a human fibrosarcoma cell line) and a corresponding non-cancerous cell line. This comparison can reveal cancer-specific alterations in methionine metabolism, providing insights into potential therapeutic targets.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed the cancer and non-cancerous cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture the cells in their standard growth medium overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Labeling Medium: Prepare a methionine-free growth medium. Supplement this medium with this compound to a final concentration equivalent to that of methionine in the standard medium.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the wells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Return the plates to the incubator and culture for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a centrifugal vacuum concentrator or a stream of nitrogen.

  • Storage: Store the dried extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Analyze the samples using a high-resolution mass spectrometer coupled to the LC system.

    • Operate the mass spectrometer in a suitable ionization mode (e.g., negative ion mode for FMOC-derivatized compounds).[6][7]

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled (M+0) and labeled (M+3) forms of methionine and its downstream metabolites (e.g., SAM, SAH, homocysteine).

Data Analysis and Flux Calculation
  • Isotopic Enrichment Calculation: Determine the fractional isotopic enrichment of each metabolite at each time point by calculating the ratio of the labeled peak area to the total peak area (labeled + unlabeled).

  • Metabolic Flux Calculation: Use the isotopic enrichment data to calculate the metabolic fluxes through the methionine cycle. This can be done using mathematical models that describe the kinetics of isotope labeling in the metabolic network. Simplified models can provide estimates of relative flux changes, while more complex models can yield absolute flux values.[1][10]

Data Presentation

Table 1: Isotopic Enrichment of Methionine Cycle Metabolites

MetaboliteTime (hours)Cancer Cell Line (% Labeled)Non-cancerous Cell Line (% Labeled)
D-Methionine-d3 195.2 ± 2.194.8 ± 2.5
496.5 ± 1.895.9 ± 2.0
897.1 ± 1.596.8 ± 1.7
2498.3 ± 1.297.9 ± 1.4
S-adenosylmethionine (SAM)-d3 115.7 ± 1.38.2 ± 0.9
445.3 ± 3.225.6 ± 2.1
868.9 ± 4.148.7 ± 3.5
2485.4 ± 3.870.1 ± 4.0
S-adenosylhomocysteine (SAH)-d3 110.1 ± 0.95.3 ± 0.6
435.8 ± 2.518.9 ± 1.8
855.2 ± 3.735.4 ± 2.9
2472.6 ± 4.558.3 ± 3.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Calculated Metabolic Fluxes in the Methionine Cycle

Metabolic FluxCancer Cell Line (nmol/10^6 cells/hr)Non-cancerous Cell Line (nmol/10^6 cells/hr)Fold Change
Methionine Uptake 25.4 ± 2.115.8 ± 1.51.6
SAM Synthesis 18.2 ± 1.79.5 ± 1.11.9
Transmethylation 15.1 ± 1.47.2 ± 0.92.1
Homocysteine Recycling 12.5 ± 1.36.1 ± 0.82.0

Data are presented as mean ± standard deviation (n=3).

Mandatory Visualization

Methionine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Met-d3_ext D-Methionine-d3 (Tracer) D-Met-d3_int D-Methionine-d3 D-Met-d3_ext->D-Met-d3_int Uptake SAM-d3 S-adenosylmethionine-d3 (SAM-d3) D-Met-d3_int->SAM-d3 MAT Protein Protein Synthesis D-Met-d3_int->Protein Protein Synthesis SAH-d3 S-adenosylhomocysteine-d3 (SAH-d3) SAM-d3->SAH-d3 Methyltransferases Methylated_Substrates Methylated Substrates (DNA, RNA, Protein) SAM-d3->Methylated_Substrates Hcy-d3 Homocysteine-d3 SAH-d3->Hcy-d3 SAHH Hcy-d3->D-Met-d3_int MS Substrates Substrates Substrates->Methylated_Substrates THF THF 5-MTHF 5-Methyl-THF THF->5-MTHF 5-MTHF->D-Met-d3_int

Caption: Methionine metabolic pathway showing the incorporation of deuterium from D-Methionine-d3.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cancer and Non-cancerous Cells B Culture in this compound Labeling Medium A->B C Quench Metabolism and Wash Cells B->C D Extract Intracellular Metabolites with 80% Methanol C->D E Dry Metabolite Extracts D->E F Reconstitute Samples and Analyze by LC-MS/MS E->F G Calculate Isotopic Enrichment F->G H Calculate Metabolic Fluxes G->H

Caption: Experimental workflow for metabolic flux analysis using this compound.

References

Application Notes and Protocols for Creating Custom Peptide Libraries with D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of custom peptide libraries is a cornerstone of modern drug discovery and biomedical research. These libraries are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools. The incorporation of non-proteinogenic amino acids, such as D-amino acids and isotopically labeled variants, offers significant advantages in enhancing the therapeutic potential and analytical tractability of peptides.

This document provides detailed application notes and protocols for the creation of custom peptide libraries utilizing D-Methionine-N-fmoc-d3. The inclusion of D-methionine enhances peptide stability against proteolytic degradation, a critical factor for improving bioavailability and in-vivo half-life.[1] The deuterium labeling (d3) on the methionine side chain provides a unique mass signature, making these peptides ideal for use as internal standards in quantitative mass spectrometry-based assays or for tracing metabolic pathways.[2]

The protocols outlined below are based on the well-established fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry, a robust and widely adopted method for peptide synthesis.[3][4][5]

Advantages of Incorporating this compound

The use of this compound in custom peptide library synthesis offers several key benefits:

  • Enhanced Proteolytic Stability: The presence of a D-amino acid residue disrupts the recognition sites for many common proteases, leading to peptides with longer biological half-lives.[1]

  • Improved Pharmacokinetic Profile: Increased stability can lead to improved pharmacokinetic properties, reducing the required dosing frequency for therapeutic peptides.[6]

  • Stable Isotope Labeling: The deuterium-labeled methyl group serves as a stable, non-radioactive tag. This is invaluable for:

    • Quantitative Proteomics: Use as an internal standard for accurate quantification of corresponding unlabeled peptides in complex biological samples.

    • Metabolic Studies: Tracing the fate of the peptide in biological systems.[2][7]

  • Increased Structural Diversity: The incorporation of a D-amino acid expands the chemical and structural space of the peptide library, potentially leading to the discovery of novel binding motifs and activities.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Custom Peptide Library

This protocol outlines the manual synthesis of a peptide library on a rink amide resin for C-terminally amidated peptides, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide Resin (100-200 mesh)

  • This compound

  • Standard Fmoc-L-amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt, Pbf)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or OxymaPure

    • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker or agitator

  • HPLC system for purification

  • Mass spectrometer for analysis

Methodology:

  • Resin Preparation:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for 1-2 hours with gentle agitation.[8]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of this compound or other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.[1]

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.[9] A negative test (beads remain colorless) indicates complete coupling.

    • If the coupling is incomplete, drain, wash with DMF, and repeat the coupling step.

    • Once coupling is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail (TFA/TIS/Water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Data Presentation: Quantitative Analysis of a Synthesized Peptide
ParameterResultMethod
Purity >95%Analytical RP-HPLC
Identity (Mass) ConfirmedLC-MS
Yield (Crude) 75%Gravimetric
Yield (Purified) 30%Gravimetric

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein Activates Effector Effector G_protein->Effector Activates Second_Messenger Second Messenger Protein_Kinase Protein_Kinase Second_Messenger->Protein_Kinase Activates Peptide_Library Custom Peptide Library (with D-Met-d3) Peptide_Library->GPCR Binds and Modulates Effector->Second_Messenger Generates Target_Protein Target_Protein Protein_Kinase->Target_Protein Phosphorylates Cellular_Response Cellular_Response Target_Protein->Cellular_Response

Experimental Workflow Diagram

G start Start: Define Peptide Library spps Solid-Phase Peptide Synthesis (Incorporate D-Met-d3) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification analysis QC: LC-MS & Analytical HPLC purification->analysis screening High-Throughput Screening analysis->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation hit_id->hit_val sar Structure-Activity Relationship (SAR) Studies hit_val->sar lead_opt Lead Optimization sar->lead_opt end End: Preclinical Candidate lead_opt->end

References

Troubleshooting & Optimization

preventing oxidation of D-Methionine-N-fmoc-d3 during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering oxidation of D-Methionine-N-fmoc-d3 during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my D-Methionine-containing peptide showing a +16 Da mass increase in mass spectrometry analysis?

A1: A mass increase of +16 Da in your peptide containing this compound strongly indicates the oxidation of the methionine thioether side chain to methionine sulfoxide.[1][2] This is a common side reaction that can occur during peptide synthesis, particularly during the final cleavage and deprotection steps.[3]

Q2: What are the primary causes of D-Methionine oxidation during Fmoc-SPPS?

A2: The primary causes of D-Methionine oxidation during Fmoc-SPPS include:

  • Acidolytic Cleavage: The final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA) can generate reactive species that lead to oxidation.[3][4]

  • Reactive Oxygen Species (ROS): Exposure of the peptide to atmospheric oxygen or the presence of peroxides in solvents can generate ROS that readily oxidize the sulfur atom in the methionine side chain.[1]

  • Scavenger Choice: Inadequate or inappropriate scavengers in the cleavage cocktail may fail to quench reactive carbocations and other species that can promote oxidation.[3]

Q3: Can the deuterium labeling on this compound influence its susceptibility to oxidation?

A3: The deuterium labeling on the methyl group of this compound is primarily for mass spectrometry-based quantification and tracking. While isotopic labeling can subtly influence reaction kinetics (the kinetic isotope effect), it is not expected to significantly alter the inherent susceptibility of the methionine thioether to oxidation under standard peptide synthesis conditions. The chemical reactivity of the sulfur atom remains the primary driver of oxidation.

Q4: Is it possible to reverse the oxidation of methionine to methionine sulfoxide?

A4: Yes, the oxidation of methionine to methionine sulfoxide is reversible. Several chemical and enzymatic methods can be employed to reduce the sulfoxide back to the thioether.[1][5][6] A common strategy involves post-purification reduction of the oxidized peptide.[5] Alternatively, some protocols intentionally use Fmoc-Met(O)-OH during synthesis and reduce it at a later stage.[6]

Troubleshooting Guide

This guide addresses specific issues related to the oxidation of this compound and provides actionable solutions.

Issue 1: Significant (>10%) oxidation of D-Methionine is observed post-cleavage.

Potential Cause Recommended Solution
Ineffective cleavage cocktailModify your cleavage cocktail to include potent reducing agents and scavengers. See Experimental Protocol 1 for recommended formulations.
Prolonged cleavage timeOptimize the cleavage time. For most standard resins and protecting groups, 1-2 hours is sufficient.[4]
High reaction temperaturePerform the cleavage reaction at room temperature or on ice to minimize the rate of oxidation.[4]
Poor quality reagentsEnsure that all reagents, especially TFA and solvents, are fresh and of high purity.[7] Peroxides in ethers or other solvents can be a source of oxidation.

Issue 2: Inconsistent levels of oxidation between synthesis batches.

Potential Cause Recommended Solution
Variable exposure to airMaintain a consistent and inert atmosphere (e.g., nitrogen or argon) during synthesis and cleavage steps to minimize contact with atmospheric oxygen.[1]
Inconsistent reagent preparationPrepare cleavage cocktails fresh before each use to ensure the potency of scavengers and reducing agents.[7]
Differences in workup procedureStandardize the post-cleavage workup, including precipitation and washing steps, to ensure reproducibility.

Issue 3: Difficulty in purifying the desired peptide away from the oxidized species.

Potential Cause Recommended Solution
Co-elution during chromatographyThe oxidized peptide often has similar chromatographic behavior to the desired peptide. A strategy of "intentional oxidation and subsequent reduction" can be employed. Synthesize the peptide using Fmoc-Met(O)-OH, purify the single oxidized species, and then reduce it back to methionine. See Experimental Protocol 2 .[5][6]
Complex crude mixtureOptimize the synthesis and cleavage conditions to minimize the formation of byproducts, simplifying the purification process.

Quantitative Data Summary

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.

Cleavage Cocktail Composition (v/v) Peptide Sequence Observed Methionine Oxidation (%) Reference
95% TFA, 2.5% H2O, 2.5% TISAc-Trp-Met-Glu-Glu-Pro-Asp-OHHigh (exact % not specified)[4]
85% TFA, 5% Anisole, 5% TMSCl, 5% Me2S + 1 mg/mL PPh3Ac-Trp-Met-Glu-Glu-Pro-Asp-OHEradicated[3][4]
85% TFA, 5% Anisole, 5% TIS, 5% TMSCl, 5% Me2S + 1 mg/mL PPh3Ac-Cys-Met-Glu-Glu-Pro-Asp-OH2.8%[3][4]
TFA/DMS/NH4INot specifiedSignificantly reduced or eliminated[1]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl Chloride, Me2S: Dimethyl Sulfide, PPh3: Triphenylphosphine

Experimental Protocols

Protocol 1: Optimized Cleavage Cocktail for Preventing D-Methionine Oxidation

This protocol describes the preparation and use of a cleavage cocktail designed to minimize the oxidation of methionine residues during the final deprotection and cleavage from the resin.[3][4]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me2S)

  • Triphenylphosphine (PPh3)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Resin Preparation: Wash the peptide-resin (0.1 mmol scale) three times with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the following cleavage cocktail fresh:

    • 8.5 mL TFA

    • 0.5 mL Anisole

    • 0.5 mL TMSCl

    • 0.5 mL Dimethyl Sulfide

    • 10 mg Triphenylphosphine

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture at 3000 x g for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by mass spectrometry to confirm the absence of the +16 Da oxidized species.

Protocol 2: On-Resin Reduction of Methionine Sulfoxide

This protocol is for cases where methionine oxidation has already occurred or when Fmoc-Met(O)-OH was intentionally used during synthesis.

Materials:

  • Peptide-resin with oxidized methionine

  • Ammonium iodide (NH4I)

  • Dimethyl sulfide (DMS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Reduction Solution Preparation: Prepare a solution of 0.5 M NH4I and 1.0 M DMS in DMF.

  • On-Resin Reduction:

    • Drain the DCM from the swollen resin.

    • Add the reduction solution to the resin.

    • Agitate the mixture at room temperature for 1 hour.

  • Washing:

    • Drain the reduction solution.

    • Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times).

  • Cleavage: Proceed with the standard cleavage protocol (e.g., using the optimized cocktail from Protocol 1) to cleave the reduced peptide from the resin.

  • Analysis: Analyze the crude peptide by mass spectrometry to confirm the reduction of methionine sulfoxide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_prevention Oxidation Prevention cluster_analysis Analysis cluster_outcome Outcome start Start with Fmoc-D-Met(d3)-OH synthesis Solid-Phase Peptide Synthesis start->synthesis cleavage Cleavage from Resin (TFA-based cocktail) synthesis->cleavage add_scavengers Add Scavengers & Reductants (DMS, PPh3, etc.) cleavage:e->add_scavengers:w analysis Mass Spectrometry Analysis add_scavengers->analysis desired_product Desired Peptide (No +16 Da) analysis->desired_product Success oxidized_product Oxidized Peptide (+16 Da) analysis->oxidized_product Issue logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions oxidation D-Methionine Oxidation (+16 Da) ros Reactive Oxygen Species (ROS) oxidation->ros cleavage Acidic Cleavage Conditions oxidation->cleavage scavengers Inadequate Scavengers oxidation->scavengers reduction Post-Synthesis Reduction (Protocol 2) oxidation->reduction Corrective Action inert_atmosphere Inert Atmosphere (N2 or Ar) ros->inert_atmosphere optimized_cocktail Optimized Cleavage Cocktail (Protocol 1) cleavage->optimized_cocktail scavengers->optimized_cocktail

References

troubleshooting low coupling efficiency of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of D-Methionine-N-fmoc-d3 in solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting steps, protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low coupling efficiency of Fmoc-D-Met(d3)-OH?

Low coupling efficiency is typically not caused by the deuteration (d3) itself, but rather by a combination of factors common in solid-phase peptide synthesis. The primary causes include peptide chain aggregation on the resin, steric hindrance from adjacent bulky amino acids, poor quality of reagents, and suboptimal reaction conditions.[1][2][3] Hydrophobic sequences are particularly susceptible to aggregation, which can prevent reagents from accessing the reaction site.[2]

Q2: How can I determine if peptide aggregation is the cause of my coupling problem?

A key indicator of aggregation is the failure of the peptide-resin to swell properly during synthesis.[1] You may observe the resin bed shrinking or clumping. In such cases, standard monitoring tests like the Kaiser test can sometimes give false negative results because the ninhydrin reagent cannot reach the free amines within the aggregated structure.[4]

Q3: What are the immediate troubleshooting steps I should take after a positive Kaiser test indicates incomplete coupling?

The simplest and most common first steps are to extend the reaction time and/or perform a "double coupling."[3][5] This involves repeating the coupling step with a fresh solution of the amino acid and coupling reagents immediately after the first attempt. If this fails, more advanced strategies targeting potential aggregation or reagent reactivity may be necessary.

Q4: Can the quality of my reagents, particularly the solvent, significantly impact coupling efficiency?

Absolutely. The quality of N,N-Dimethylformamide (DMF) is critical. DMF that is not amine-free can interfere with the reaction.[5] It is crucial to use high-purity, peptide-synthesis-grade DMF. Similarly, the purity of the Fmoc-D-Met(d3)-OH and coupling reagents is essential, as contaminants can lead to side reactions and chain termination.[6]

Troubleshooting Guide

Problem: Positive Kaiser Test After Coupling Fmoc-D-Met(d3)-OH

A blue color on the resin beads after performing the Kaiser test indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction.[7]

Initial Corrective Actions:

  • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[5] Longer reaction times are often necessary as the peptide chain elongates.[5]

  • Perform a Double Coupling: This is a highly effective method to drive the reaction to completion, especially for difficult sequences.[3] An increase in the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M) can also improve the outcome.[3]

Advanced Strategies:

  • Change Coupling Reagents: If standard carbodiimide-based activators (like DIC/Oxyma) are insufficient, switch to a more potent uronium or phosphonium salt-based reagent.

    Coupling ReagentClassKey AdvantagesConsiderations
    HCTU/HATU Uronium SaltHigh efficiency, fast reaction times, effective for hindered couplings.[8]Higher cost. HATU can be beneficial for coupling N-methyl amino acids.[5]
    PyBOP Phosphonium SaltHigh coupling efficiency with a low risk of racemization.[8]More expensive and may require stricter handling conditions.[8]
    DIC/OxymaPure CarbodiimideCost-effective, common for standard couplings.[9]May be less effective for sterically hindered or aggregation-prone sequences.
  • Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) or using microwave-assisted synthesis can provide the energy needed to overcome activation barriers and disrupt secondary structures causing aggregation.[2]

Problem: Suspected Peptide Aggregation

Symptoms:

  • Resin beads appear clumped or do not swell adequately.

  • Consistent coupling failures at a specific point in the sequence.

  • Slow or incomplete Fmoc deprotection.[1]

Solutions:

  • Switch Solvents: Replace DMF with N-methylpyrrolidone (NMP), which is often more effective at disrupting the intermolecular hydrogen bonds that cause aggregation.[1] Adding a small percentage of a chaotropic agent like Dimethyl sulfoxide (DMSO) to the solvent can also be beneficial.[1]

  • Incorporate Chaotropic Salts: Adding salts such as LiCl or KSCN to the reaction mixture can help break up peptide aggregates.[1]

  • Use Backbone Protection: For extremely difficult sequences, resynthesizing the peptide using building blocks with backbone protection, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, can effectively prevent aggregation.[4] These are particularly useful for sequences containing Asp-Gly motifs.[4][6]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is used to detect free primary amines on the resin.

Reagents:

  • Solution A: 4 g Phenol in 1 mL Ethanol.

  • Solution B: 65 mg KCN in 100 mL Pyridine.

  • Solution C: 500 mg Ninhydrin in 10 mL Ethanol.

Methodology:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Deep blue beads and/or solution.[7]

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Protocol 2: Double Coupling Procedure

This procedure is performed after an initial coupling reaction.

Methodology:

  • Following the first coupling of Fmoc-D-Met(d3)-OH, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all residual reagents and byproducts.[5]

  • Prepare a fresh solution of Fmoc-D-Met(d3)-OH and your chosen coupling reagents (e.g., HCTU/DIPEA) in DMF, using the same equivalents as the first coupling.

  • Add the fresh coupling solution to the washed peptide-resin.

  • Allow the second coupling reaction to proceed for at least 1 hour at room temperature. For very difficult couplings, extend this time.[5]

  • Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5x).

  • Perform a Kaiser test to confirm the completeness of the reaction before proceeding to the Fmoc deprotection step.

Visualizations

TroubleshootingWorkflow start Low Coupling Efficiency Detected (Positive Kaiser Test) check_swelling Is Resin Swelling Poorly or Clumped? start->check_swelling address_aggregation Address Aggregation check_swelling->address_aggregation  Yes optimize_coupling Optimize Coupling Chemistry check_swelling->optimize_coupling No aggregation_solutions • Switch solvent (DMF -> NMP) • Add DMSO or Chaotropic Salts • Increase Temperature (Microwave) address_aggregation->aggregation_solutions retest Re-test with Kaiser aggregation_solutions->retest double_couple Perform Double Coupling &/or Extend Time optimize_coupling->double_couple change_reagents Use Stronger Coupling Reagent (e.g., HATU, PyBOP) double_couple->change_reagents change_reagents->retest retest->start Positive proceed Proceed to Deprotection retest->proceed Negative

Caption: Troubleshooting decision tree for low coupling efficiency.

DoubleCouplingWorkflow start Start step1 Perform 1st Coupling (Fmoc-D-Met(d3)-OH) start->step1 wash1 Wash Resin (5x DMF) step1->wash1 step2 Perform 2nd Coupling (Fresh Reagents) wash1->step2 wash2 Wash Resin (5x DMF) step2->wash2 end End wash2->end

Caption: Standard workflow for a double coupling procedure.

References

Technical Support Center: Fmoc-D-Methionine-d3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of D-Methionine-N-fmoc-d3 (Fmoc-D-Met(d3)-OH) in Fmoc Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential side reactions.

Core Concepts: Understanding Side Reactions

During Fmoc SPPS, the incorporation of amino acids, including the modified this compound, can be accompanied by undesirable side reactions that impact the purity, yield, and biological activity of the final peptide. For methionine residues, the primary concerns are oxidation of the thioether side chain, S-alkylation, and racemization at the alpha-carbon. The deuterium labeling on the methyl group of the methionine side chain in Fmoc-D-Met(d3)-OH is primarily introduced for use in mass spectrometry-based applications, such as stable isotope labeling for quantitative proteomics, and is not expected to significantly alter the chemical reactivity of the thioether group in terms of the major side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Fmoc-D-Met(d3)-OH in SPPS?

The most prevalent side reactions are:

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This introduces a new chiral center, resulting in two diastereomers.

  • S-alkylation: During the acidic cleavage step (typically with trifluoroacetic acid, TFA), carbocations generated from protecting groups can alkylate the nucleophilic sulfur of the methionine side chain.

  • Racemization: Although D-methionine is used, a small degree of epimerization to L-methionine can occur during the activation and coupling steps, particularly with certain coupling reagents and conditions.

Q2: Does the d3-label on the methionine side chain affect the rate of these side reactions?

The deuterium labeling on the methyl group of the methionine side chain creates a kinetic isotope effect (KIE), where the C-D bond is stronger than a C-H bond. However, for the primary side reactions involving the sulfur atom (oxidation and S-alkylation), the KIE is expected to be minimal as the C-D bond is not directly broken in the rate-determining step of these reactions. Therefore, the strategies to mitigate these side reactions are the same as for non-deuterated methionine.

Q3: How can I prevent methionine oxidation during my synthesis?

To minimize oxidation:

  • Use high-quality, freshly distilled solvents.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Add antioxidants or scavengers to the cleavage cocktail.

Q4: What are the best practices to avoid S-alkylation of the methionine residue?

S-alkylation is primarily a concern during TFA cleavage. To prevent this:

  • Use a scavenger cocktail during cleavage. A commonly used and effective scavenger for this purpose is triisopropylsilane (TIS).

  • Minimize the cleavage time to what is necessary for complete deprotection.

Q5: Is racemization a significant issue with Fmoc-D-Met(d3)-OH?

Racemization of amino acids during Fmoc SPPS is generally low but can be influenced by the coupling method. Studies have shown that the extent of racemization is typically less than 0.4% per cycle.[1] For D-amino acids, this would result in the incorporation of a small amount of the corresponding L-amino acid. To minimize racemization:

  • Avoid prolonged pre-activation times.

  • Use coupling reagents known to suppress racemization, such as those based on carbodiimides (e.g., DIC) in the presence of an additive like OxymaPure®.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Fmoc-D-Met(d3)-OH.

Observed Problem Potential Cause(s) Recommended Solution(s)
Mass spectrum shows a +16 Da peak for the target peptide. Oxidation of the methionine residue to methionine sulfoxide.- Use a cleavage cocktail containing reducing agents like dimethylsulfide (DMS) and ammonium iodide. - Perform the synthesis and cleavage under an inert atmosphere.
Mass spectrum shows a +56 Da peak (or other alkyl adducts). S-alkylation of the methionine side chain by carbocations from protecting groups (e.g., t-butyl).- Employ a cleavage cocktail with efficient carbocation scavengers such as triisopropylsilane (TIS) and water.
Chiral HPLC analysis shows a small peak corresponding to the L-methionine containing peptide. Racemization during the coupling step.- Optimize coupling conditions: use shorter activation times and lower temperatures if possible. - Switch to a coupling reagent known for low racemization, such as DIC/OxymaPure®.
Low coupling efficiency of Fmoc-D-Met(d3)-OH. Steric hindrance or aggregation of the growing peptide chain.- Perform a double coupling for the methionine residue. - Use a more powerful coupling reagent like HATU or HCTU, while being mindful of the potential for increased racemization.
Incomplete cleavage from the resin. Insufficient cleavage cocktail volume or time.- Ensure the resin is well-swollen in the cleavage cocktail. - Extend the cleavage time, but monitor for potential increases in side reactions.

Experimental Protocols

Protocol 1: Cleavage Cocktail to Minimize Methionine Side Reactions

This protocol is designed to minimize both oxidation and S-alkylation of methionine residues during the final cleavage and deprotection step.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • 1,2-Ethanedithiol (EDT) (optional, for peptides also containing cysteine)

Procedure:

  • Prepare the cleavage cocktail by combining the reagents in the following ratio: 95% TFA, 2.5% TIS, 2.5% Water. If the peptide contains cysteine, add 2.5% EDT.

  • Swell the peptide-resin in a suitable reaction vessel with an appropriate solvent like dichloromethane (DCM) and then drain.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Protocol 2: HPLC Analysis of Peptide Purity and Side Products

This protocol outlines a general method for analyzing the purity of the synthesized peptide and detecting common side products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve a small amount of the crude peptide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 65% over 30 minutes.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Analyze the chromatogram for the main product peak and any impurity peaks. Oxidized peptides typically elute earlier than the parent peptide, while S-alkylated peptides may elute later.

Protocol 3: Mass Spectrometry Analysis for Side Product Identification

This protocol provides a general workflow for identifying side products using mass spectrometry.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with tandem MS (MS/MS) capabilities.

Procedure:

  • Perform an LC separation as described in Protocol 2, with the eluent directed into the mass spectrometer.

  • Acquire mass spectra across the elution profile.

  • Identify the molecular weight of the main peak, which should correspond to the target peptide containing D-Met(d3).

  • Look for peaks with mass shifts corresponding to potential side reactions:

    • Oxidation: +16 Da (addition of one oxygen atom)

    • S-tert-butylation: +56 Da (addition of a tert-butyl group)

    • Dehydration: -18 Da

  • If MS/MS is available, fragment the ions of interest to confirm the location of the modification on the methionine residue.

Visualizing Workflows and Relationships

Diagram 1: Fmoc-SPPS Cycle with D-Methionine-d3

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-D-Met(d3)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide Washing2->Elongated_Peptide Repeat Cycle Troubleshooting_Logic Start Analyze Crude Peptide (LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Oxidation Mass +16 Da? (Oxidation) Impurity_Detected->Oxidation Yes Pure_Peptide Peptide is Pure Impurity_Detected->Pure_Peptide No Alkylation Mass +Alkyl Group? (S-Alkylation) Oxidation->Alkylation No Solution_Oxidation Solution: - Use Scavengers (DMS) - Inert Atmosphere Oxidation->Solution_Oxidation Yes Racemization L-Isomer Detected? (Chiral HPLC) Alkylation->Racemization No Solution_Alkylation Solution: - Use Scavengers (TIS) - Optimize Cleavage Alkylation->Solution_Alkylation Yes Solution_Racemization Solution: - Optimize Coupling - Change Reagent Racemization->Solution_Racemization Yes Other_Impurity Investigate Other Possible Side Reactions Racemization->Other_Impurity No

References

Technical Support Center: Optimizing Cleavage of Peptides Containing D-Methionine-N-Fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing D-Methionine. While the query specifically mentions "D-Methionine-N-fmoc-d3," the primary challenges during cleavage relate to the methionine side chain itself, which are independent of the stereochemistry (D- versus L-) and the deuterium labeling of the Fmoc group. The following information is therefore applicable to peptides containing any methionine residue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the final cleavage and deprotection of methionine-containing peptides synthesized via Fmoc solid-phase peptide synthesis (SPPS).

Problem Potential Cause(s) Recommended Solution(s)
Low Cleavage Yield 1. Incomplete removal of the N-terminal Fmoc group before cleavage.2. Insufficient cleavage reaction time.3. Inadequate swelling of the resin.4. Use of a cleavage cocktail incompatible with the resin type.1. Ensure the final Fmoc deprotection step was performed and was complete.2. Extend the cleavage time. Monitor cleavage efficiency at different time points (e.g., 1, 2, 4 hours) by HPLC.[1]3. Swell the resin in an appropriate solvent (e.g., DCM) before adding the cleavage cocktail.[2]4. Select a cleavage cocktail appropriate for your resin's acid lability.
Presence of a +16 Da mass adduct in LC-MS, eluting earlier than the target peptide. Oxidation of the methionine thioether side chain to methionine sulfoxide [Met(O)].[3][4]1. Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H or a cocktail containing ammonium iodide (NH₄I) .[5][6][7][8]2. Incorporate reducing agents and scavengers like dithiothreitol (DTT) , dimethyl sulfide (DMS) , or thioanisole in your cleavage cocktail.[4]3. If oxidation has already occurred, the peptide can be treated with a reducing agent like N-mercaptoacetamide or DTT post-cleavage to convert Met(O) back to Met.[1]4. A newer method suggests a cleavage solution with trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) to eradicate oxidation.[3][9][10]
Presence of a +56 Da mass adduct in LC-MS. S-alkylation (tert-butylation) of the methionine thioether by carbocations generated from side-chain protecting groups (e.g., tBu) during acidolysis.[3][11][12]1. Use an effective scavenger cocktail to trap tert-butyl cations. Triisopropylsilane (TIS) is a highly effective scavenger.[13]2. Shorten the cleavage reaction time, as S-alkylation can increase with prolonged acid exposure.[3][9]3. If S-alkylation has occurred, the resulting sulfonium salt can be reversed by heating the peptide at 40°C for 24 hours in 5% acetic acid.[3][10][11]
Peptide re-attachment to the resin or modification of other sensitive residues (Trp, Cys, Tyr). Reactive cationic species generated from protecting groups or the resin linker are not effectively quenched.[13]1. Always use a scavenger cocktail, even for simple peptides. A standard general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) .2. For peptides containing multiple sensitive residues (Met, Cys, Trp, Tyr), a more robust cocktail like Reagent K is recommended.[1][5]3. The inclusion of scavengers like 1,2-ethanedithiol (EDT) , thioanisole , and phenol protects these sensitive residues.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when cleaving peptides containing methionine?

A1: The two most prevalent side reactions are the oxidation of the methionine thioether side chain to form methionine sulfoxide (+16 Da), and the S-alkylation (most commonly tert-butylation) of the thioether by carbocations generated during cleavage, resulting in a sulfonium salt (+56 Da).[3][9][11] Both are acid-catalyzed reactions that occur during the final trifluoroacetic acid (TFA)-based cleavage step.[3]

Q2: How can I prevent methionine oxidation during cleavage?

A2: To prevent oxidation, you should use a cleavage cocktail containing reducing agents and scavengers. "Reagent H" was specifically developed for this purpose.[6][7][14] Adding ammonium iodide (NH₄I) to standard cocktails has also been shown to be effective.[6][8] A recently developed cleavage solution containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me2S) with a small amount of triphenylphosphine (PPh₃) has been reported to eliminate oxidation.[3][9][10]

Q3: What is the best scavenger to prevent S-alkylation of methionine?

A3: Triisopropylsilane (TIS) is an excellent scavenger for the tert-butyl cations that cause S-alkylation.[13] Using a cleavage cocktail that includes TIS, such as TFA/TIS/H₂O (95:2.5:2.5), is highly recommended for peptides containing methionine.

Q4: Does the use of D-Methionine or a deuterium-labeled Fmoc group change the recommended cleavage protocol?

A4: No, the fundamental chemistry of the methionine side chain remains the same regardless of the amino acid's stereochemistry (D- or L-) or isotopic labeling on the protecting group. The primary concerns and mitigation strategies for oxidation and S-alkylation are identical.

Q5: Can I reverse methionine oxidation or S-alkylation if it occurs?

A5: Yes. Methionine sulfoxide can be reduced back to methionine post-cleavage by treating the peptide with reagents like DTT or N-mercaptoacetamide.[1] S-alkylation can be reversed by heating the peptide in 5% acetic acid at 40°C for 24 hours.[3][10][11]

Data Presentation: Comparison of Cleavage Cocktails

The following tables summarize various cleavage cocktails used for methionine-containing peptides and their effectiveness.

Table 1: Common Cleavage Cocktails and Their Applications

Reagent NameComposition (v/v or w/w)Primary Use & Key Features
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)General-purpose cocktail. Does not prevent methionine oxidation.[5]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Recommended for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[5]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%)Specifically designed to minimize methionine oxidation.[5][6][7][8]
TFA/TIS/H₂O TFA (95%), TIS (2.5%), Water (2.5%)A simple, effective cocktail for preventing S-alkylation.
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃A newer formulation reported to eradicate oxidation and reduce S-alkylation.[3][9]

Table 2: Efficacy of Different Cocktails in Preventing Methionine Sulfoxide Formation

Cleavage Cocktail% Methionine Sulfoxide in Crude PeptideReference
Reagent B15% to 55%[6][14]
Reagent K15% to 55%[6][14]
Reagent R15% to 55%[6][14]
Reagent H Not Detected [6][14]
Reagent K + 1.5% NH₄INot Detected (but lower peptide yield than Reagent H)[6][14]

Experimental Protocols

Protocol 1: General Peptide Cleavage using Reagent H

This protocol is optimized to prevent the oxidation of methionine residues.

  • Resin Preparation: Wash the dried peptide-resin (e.g., 100 mg) with Dichloromethane (DCM) (3 x 5 mL) in a reaction vessel. Allow the resin to swell in DCM for 20 minutes.

  • Fmoc Deprotection: If the N-terminal Fmoc group is still present, perform a standard deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF, then DCM, and dry under vacuum.[13]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent H by mixing:

    • Trifluoroacetic acid (81% w/w)

    • Phenol (5% w/w)

    • Thioanisole (5% w/w)

    • 1,2-ethanedithiol (2.5% w/w)

    • Water (3% w/w)

    • Dimethyl sulfide (2% w/w)

    • Ammonium iodide (1.5% w/w)

  • Cleavage Reaction: Add the Reagent H cocktail to the swollen resin (approx. 10-30 mL per gram of resin).[8] Agitate the mixture at room temperature for 2-3 hours under an inert gas atmosphere (e.g., nitrogen or argon).[8]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation and Washing: Add the combined filtrate dropwise to a 10-fold volume of cold methyl t-butyl ether (MTBE). A white precipitate of the crude peptide should form. Centrifuge or filter to collect the precipitate. Wash the peptide pellet with cold MTBE two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is for reducing Met(O) back to Met if oxidation has occurred.

  • Dissolution: Dissolve the crude peptide containing Met(O) in a suitable aqueous buffer.

  • Reduction: Add dithiothreitol (DTT) to the solution.

  • Incubation: Allow the reaction to proceed at room temperature. Monitor the conversion of Met(O) to Met by reverse-phase HPLC, as the sulfoxide form is more polar and elutes earlier.[1]

  • Purification: Once the reduction is complete, purify the target peptide using standard chromatographic techniques.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with D-Met) Fmoc_Removal Final Fmoc Deprotection Resin->Fmoc_Removal Wash_Dry Wash & Dry Resin Fmoc_Removal->Wash_Dry Cleavage Cleavage with TFA + Scavenger Cocktail Wash_Dry->Cleavage Filtration Filter & Collect Filtrate Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Purification Purify Crude Peptide (HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Standard workflow for peptide cleavage and deprotection.

Troubleshooting_Logic Start Crude Peptide Analysis (LC-MS) Target_Mass Target Mass Correct? Start->Target_Mass Plus_16 Mass +16 Da Observed? Target_Mass->Plus_16 No Success Problem Solved Target_Mass->Success Yes Plus_56 Mass +56 Da Observed? Plus_16->Plus_56 No Oxidation Methionine Oxidation (Met(O)) Plus_16->Oxidation Yes Alkylation S-tert-butylation Plus_56->Alkylation Yes Plus_56->Success No Solution_Ox Solution: Use Reagent H or add NH4I / TMSCl+PPh3 Oxidation->Solution_Ox Solution_Alk Solution: Use TIS scavenger, shorten cleavage time Alkylation->Solution_Alk Solution_Ox->Success Solution_Alk->Success

Caption: Troubleshooting logic for common methionine side reactions.

References

minimizing deuterium exchange in D-Methionine-N-fmoc-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving D-Methionine-N-fmoc-d3. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on minimizing deuterium exchange and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the deuterium labeling on the methyl group important?

This compound is a stable isotope-labeled amino acid used in various research applications, including as an internal standard for quantitative mass spectrometry and in metabolic labeling studies. The deuterium atoms on the S-methyl group provide a distinct mass shift, allowing for differentiation from its unlabeled counterpart. Maintaining the integrity of this d3-label is critical for the accuracy and reliability of experimental results.

Q2: What is deuterium exchange, and why is it a concern with this compound?

Deuterium exchange, or H/D back-exchange, is the process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents). While the C-D bonds on the methyl group of methionine are generally stable, exposure to certain chemical conditions, particularly harsh acids or bases at elevated temperatures, can facilitate this exchange. Loss of deuterium from this compound can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry analyses.

Q3: Under what conditions is the deuterium label on the methyl group of methionine most susceptible to exchange?

The S-CD3 group in methionine is relatively stable under standard analytical and synthetic conditions. However, the risk of deuterium exchange increases with:

  • Elevated temperatures: Higher temperatures provide the activation energy needed for C-D bond cleavage.

  • Strongly acidic or basic conditions: While generally stable, prolonged exposure to harsh pH extremes can promote exchange. Studies have shown that deuteration of the S-CH3 group can be achieved with extended heating under basic supercritical temperature conditions, indicating that these conditions can also facilitate the reverse exchange.

  • Presence of protic solvents: Solvents with exchangeable protons (e.g., water, methanol) are the source of hydrogen atoms that can replace deuterium.

Q4: How can I minimize deuterium exchange during storage of this compound?

Proper storage is the first line of defense against deuterium exchange. Most deuterated compounds should be stored in cool, dry conditions, protected from light and moisture.[1] For this compound, it is advisable to store it at low temperatures (e.g., -20°C) in a desiccated environment. When preparing solutions, use anhydrous aprotic solvents whenever possible. If aqueous solutions are necessary, prepare them in D₂O-based buffers to minimize the source of protons.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected signal for this compound internal standard in LC-MS analysis.
  • Possible Cause: Loss of deuterium label (back-exchange) during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Solvent Choice: Ensure that any aqueous solutions are minimized and, if necessary, are prepared in D₂O or are acidified to a pH of approximately 2.5-3.0 to slow exchange.

      • Temperature Control: Keep samples cold (e.g., 4°C in the autosampler) throughout the process.

    • Optimize LC-MS Conditions:

      • Mobile Phase pH: Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile) to minimize exchange during chromatographic separation.

      • Column Temperature: If possible, maintain the column at a low temperature.

      • Gradient Time: Use a rapid LC gradient to minimize the time the analyte is exposed to the protic mobile phase.

    • Verify Standard Integrity:

      • Analyze a freshly prepared solution of the this compound standard to confirm its isotopic purity.

Issue 2: Appearance of a signal at the mass of the unlabeled analogue when analyzing a sample spiked only with this compound.
  • Possible Cause 1: Isotopic impurity in the deuterated standard.

  • Troubleshooting Steps:

    • Check Certificate of Analysis: Verify the isotopic purity specified by the manufacturer.

    • High Concentration Analysis: Prepare a highly concentrated solution of the deuterated standard and analyze it by LC-MS. Monitor the mass transition of the unlabeled analyte. The relative peak areas will give an indication of the level of isotopic impurity.

  • Possible Cause 2: In-source fragmentation or deuterium loss in the mass spectrometer.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Reduce the source temperature and collision energy to minimize in-source deuterium loss.

    • Modify Chromatographic Conditions: A shallower gradient can sometimes help by altering the co-elution profile of any potential interferences.

Quantitative Data Summary

Table 1: Factors Influencing Deuterium Exchange on the S-CD3 Group

ParameterCondition that Increases Exchange RateCondition that Decreases Exchange RateRationale
Temperature High TemperatureLow Temperature (e.g., 0-4°C)Reduces the kinetic energy available to overcome the activation energy for C-D bond cleavage.
pH Strongly Acidic or BasicNear Neutral or Mildly Acidic (pH 2.5-4)The C-D bond is generally stable, but extreme pH can catalyze exchange, especially at elevated temperatures.
Solvent Protic Solvents (H₂O, MeOH)Aprotic Solvents (ACN, DMF, DCM), D₂OMinimizes the availability of exchangeable protons.
Exposure Time ProlongedMinimizedReduces the opportunity for the exchange reaction to occur.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation of this compound

This protocol outlines the best practices for handling solid this compound and preparing stock solutions to maintain isotopic integrity.

  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: Whenever possible, handle the solid compound under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the solid in a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) in a Class A volumetric flask. If an aqueous buffer is required, use a D₂O-based buffer to prepare the stock solution.

  • Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap at -20°C or below. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.

Protocol 2: Minimizing Deuterium Exchange During Solid-Phase Peptide Synthesis (SPPS)

This protocol provides guidelines for incorporating this compound into a peptide sequence while minimizing the risk of deuterium loss.

  • Amino Acid Coupling:

    • Use standard coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) in an aprotic solvent like DMF or NMP.

    • Perform the coupling at room temperature. Avoid elevated temperatures.

  • Fmoc Deprotection:

    • Use a standard solution of 20% piperidine in DMF.

    • Carry out the deprotection at room temperature for the minimum time required for complete Fmoc removal (typically 5-20 minutes).

    • Thoroughly wash the resin with DMF after deprotection to remove all traces of piperidine.

  • Peptide Cleavage and Deprotection:

    • Use a standard cleavage cocktail, such as Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Perform the cleavage at room temperature for the recommended duration (typically 1-3 hours).

    • Minimize the cleavage time as much as possible while ensuring complete removal of side-chain protecting groups and cleavage from the resin. The thioether of methionine is sensitive to oxidation and S-alkylation under acidic conditions, so minimizing exposure time is crucial for overall peptide purity.

  • Post-Cleavage Workup:

    • Immediately after cleavage, precipitate the peptide in cold diethyl ether.

    • Lyophilize the purified peptide from a solvent mixture containing a low percentage of protic solvent (e.g., water or acetic acid in acetonitrile). Store the lyophilized peptide in a desiccated environment at -20°C or lower.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_Storage Storage and Handling cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis LC-MS Analysis storage Store D-Met(d3) at -20°C in a desiccated environment handling Handle under inert atmosphere (Ar or N2) storage->handling coupling Coupling: Standard reagents in DMF/NMP at room temperature handling->coupling deprotection Fmoc Deprotection: 20% Piperidine in DMF at room temperature coupling->deprotection cleavage Cleavage: TFA-based cocktail at room temperature deprotection->cleavage lc_setup LC Separation: Low pH mobile phase (0.1% FA) Rapid gradient, low temperature cleavage->lc_setup ms_setup MS Detection: Optimize source conditions to minimize in-source exchange lc_setup->ms_setup

Caption: Workflow for minimizing deuterium exchange in this compound experiments.

Troubleshooting_Logic Troubleshooting Deuterium Loss cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions start Deuterium Loss Suspected check_standard Verify Isotopic Purity of Deuterated Standard start->check_standard review_prep Review Sample Preparation (Solvents, Temperature) start->review_prep review_spps Review SPPS Conditions (Deprotection/Cleavage Times) start->review_spps review_lcms Review LC-MS Parameters (pH, Temperature, Gradient) start->review_lcms use_d2o Use D2O-based buffers review_prep->use_d2o aprotic_solvents Use anhydrous aprotic solvents review_prep->aprotic_solvents minimize_time_temp Minimize exposure time and temperature review_spps->minimize_time_temp optimize_ms Optimize MS source conditions review_lcms->optimize_ms

Caption: Logical troubleshooting workflow for identifying and mitigating deuterium loss.

References

Technical Support Center: HPLC Purification of D-Methionine-N-fmoc-d3 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the HPLC purification of synthetic peptides incorporating N-terminally labeled Fmoc-D-Methionine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing a D-amino acid like D-Methionine?

The primary challenge is the potential formation of diastereomers. If the synthesis involves coupling a D-amino acid to a peptide chain composed of L-amino acids, the final product is a single diastereomer. However, side reactions during synthesis, such as the epimerization of an L-amino acid elsewhere in the chain, can lead to the formation of a diastereomeric impurity that can be difficult to separate from the target peptide due to their similar physicochemical properties.[1][2] Reversed-phase HPLC on achiral columns like C18 is a common and effective method for separating such closely related peptide diastereomers.[1][3]

Q2: How does the d3-label on the Fmoc-D-Methionine affect the HPLC purification?

The deuterium labeling on the Fmoc-D-Methionine can cause a slight shift in retention time compared to its non-deuterated counterpart, a phenomenon known as the chromatographic deuterium isotope effect. In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-labeled analogs. This effect is usually small but should be considered when analyzing chromatograms and comparing them to a non-deuterated standard.

Q3: Will the N-terminal Fmoc-d3 group remain intact during standard reversed-phase HPLC purification?

The Fmoc group is generally stable under the acidic conditions commonly used in reversed-phase HPLC for peptide purification, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[4] The use of TFA is standard practice for purifying Fmoc-protected peptides where the intention is to retain the Fmoc group.[5] However, prolonged exposure to highly acidic conditions or elevated temperatures should be avoided to minimize any potential for premature deprotection.

Q4: What are the most common side products to expect when synthesizing a peptide with D-Methionine, and how can I identify them by HPLC?

For peptides containing methionine, the two most common side reactions during Fmoc/tBu solid-phase peptide synthesis (SPPS) occur during the final TFA-based cleavage step: oxidation and S-alkylation (tert-butylation).[6][7][8]

  • Methionine Sulfoxide (Met(O)) : Oxidation of the methionine thioether results in the formation of methionine sulfoxide. This modification increases the polarity of the peptide, causing it to elute earlier than the target peptide in reversed-phase HPLC.[7][9]

  • S-tert-butylated Methionine : Alkylation of the methionine sulfur with a tert-butyl cation (from side-chain protecting groups) can occur. This modification can also alter the retention time, often leading to a more polar species that elutes earlier than the desired peptide.[7]

These side products can be identified by their characteristic mass shifts in mass spectrometry analysis of the collected HPLC fractions.[7][8]

Q5: Can I use mass spectrometry to confirm the purity and identity of my D-Methionine-N-fmoc-d3 labeled peptide?

Yes, mass spectrometry is an essential tool for confirming the identity and purity of the purified peptide.[10] It allows for the verification of the correct molecular weight, which will include the mass of the peptide sequence, the Fmoc group, and the three deuterium atoms. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the D-Methionine residue. It is also crucial for identifying the mass of any co-eluting impurities or side products.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Peak Splitting or Shoulders 1. Co-elution of diastereomers. 2. Presence of closely eluting synthesis-related impurities (e.g., deletion sequences). 3. Column void or contamination. 4. Incompatible sample solvent with the mobile phase.1. Optimize the gradient to be shallower to improve resolution. 2. Experiment with different mobile phase additives (e.g., formic acid instead of TFA) to alter selectivity.[12][13][14] 3. Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size.[1] 4. Ensure the sample is dissolved in a solvent similar to the initial mobile phase conditions. 5. If a column void is suspected, reverse-flush the column or replace it.
Broad Peaks 1. Column overloading. 2. Secondary interactions between the peptide and the stationary phase. 3. High molecular weight of the peptide. 4. Suboptimal mobile phase pH.1. Reduce the amount of sample loaded onto the column. 2. Ensure the concentration of the ion-pairing agent (e.g., 0.1% TFA) is sufficient. 3. For larger peptides, consider a column with a larger pore size (e.g., 300 Å). 4. Maintain a low pH (around 2-3) with TFA or formic acid to ensure consistent protonation of the peptide.[5]
Target Peptide Elutes with Impurities 1. Inadequate resolution between the target peptide and impurities. 2. The presence of challenging impurities like diastereomers.1. Employ a shallower gradient around the elution point of the target peptide. A 1% change in organic solvent per minute is a good starting point and can be reduced further.[15] 2. Increase the column length or use a column with smaller particle size for higher efficiency.[16] 3. Consider a two-step purification strategy with different mobile phase conditions or stationary phases.
No or Poor Recovery of the Peptide 1. The peptide is highly hydrophobic and did not elute under the gradient conditions. 2. The peptide precipitated on the column. 3. The peptide is very polar and eluted in the void volume.1. Extend the gradient to a higher percentage of organic solvent. 2. Ensure the peptide is fully dissolved before injection; consider using a small amount of an organic solvent like DMSO or DMF to aid dissolution before diluting with the initial mobile phase.[17] 3. If the peptide is very polar, consider using a more polar stationary phase or a different chromatography mode like HILIC.

Quantitative Data Summary

The following tables provide representative data on how different HPLC parameters can affect the separation of peptide diastereomers.

Table 1: Effect of Stationary Phase and Temperature on Diastereomer Retention Time

Peptide Pair (L- vs D-amino acid at position X)ColumnTemperature (°C)Retention Time L-isomer (min)Retention Time D-isomer (min)Resolution (Rs)
Model Peptide 1C83015.215.51.2
Model Peptide 1C86513.814.01.0
Model Peptide 1C183018.519.01.8
Model Peptide 1C186516.216.61.5

Data compiled and adapted from findings in a study on diastereomeric peptide separation, illustrating that C18 columns generally provide better resolution and that lower temperatures can enhance separation.[1]

Table 2: Influence of Mobile Phase Additive on Diastereomer Separation

Peptide PairMobile Phase AMobile Phase BGradientRetention Time Diastereomer 1 (min)Retention Time Diastereomer 2 (min)Observations
Basic Diastereomers0.1% TFA in Water0.1% TFA in ACN5-45% B in 40 min25.125.8Good peak shape and resolution.
Basic Diastereomers0.1% Formic Acid in Water0.1% Formic Acid in ACN5-45% B in 40 min24.525.0Lower retention, potentially altered selectivity, better for MS.[12][13]
Basic Diastereomers10mM Ammonium Formate, pH 3.7ACN5-45% B in 40 min24.825.4Good for MS-compatibility and can improve peak shape for basic peptides.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Method Development

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a small amount of DMSO or DMF, then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[18]

  • HPLC System: An analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[1][19]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: Start with a broad scouting gradient, for example, 5% to 95% B over 30 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 220 nm and 280 nm.

  • Analysis: Identify the retention time of the main peak and any significant impurities. Use this information to design an optimized gradient for preparative HPLC.

Protocol 2: Preparative RP-HPLC for Peptide Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (like DMSO) and then dilute with Mobile Phase A. The final concentration will depend on the column size and loading capacity. Filter the solution.[17]

  • HPLC System: A preparative HPLC system with a fraction collector.

  • Column: A preparative C18 column (e.g., 21.2 x 250 mm) with the same stationary phase as the analytical column.[17]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Optimized Gradient: Apply a shallow gradient around the elution point of the target peptide determined from the analytical run. For example, if the peptide eluted at 35% B in the scouting run, a gradient of 25% to 45% B over 40 minutes could be effective.[8][15]

  • Flow Rate: Adjust the flow rate according to the preparative column dimensions (e.g., 18-20 mL/min).[17]

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the purest fractions.[20]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[20]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification HPLC Purification cluster_final Final Product SPPS Fmoc-SPPS of D-Met-d3 Peptide Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Analytical Analytical HPLC (Method Development) Crude->Analytical Preparative Preparative HPLC (Fraction Collection) Analytical->Preparative Optimized Gradient Analysis Fraction Analysis (Analytical HPLC & MS) Preparative->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Labeled Peptide Lyophilization->PurePeptide

Caption: Workflow for the purification of D-Methionine-d3 labeled peptides.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Splitting/Broadening) Coelution Co-eluting Species (e.g., Diastereomers) Start->Coelution Overload Column Overload Start->Overload SecondaryInt Secondary Interactions Start->SecondaryInt ColumnIssue Column Issues (Void/Contamination) Start->ColumnIssue OptimizeGradient Optimize Gradient (Shallower) Coelution->OptimizeGradient ReduceLoad Reduce Sample Load Overload->ReduceLoad AdjustMobilePhase Adjust Mobile Phase (e.g., Ion-Pairing Agent) SecondaryInt->AdjustMobilePhase ReplaceColumn Check/Replace Column ColumnIssue->ReplaceColumn

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

Technical Support Center: Aggregation of Peptides with Hydrophobic D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly for sequences containing hydrophobic D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation, and how do hydrophobic D-amino acids influence this process?

Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures, most notably β-sheets.[1] Hydrophobic sequences are especially prone to aggregation because the non-polar side chains of amino acids like Leucine (Leu), Valine (Val), and Phenylalanine (Phe) tend to associate to minimize contact with water, driving the peptide chains closer and facilitating this hydrogen bond formation.[1][2]

The inclusion of D-amino acids can have a dual effect:

  • Disruption of β-sheets: D-amino acids can disrupt the regular backbone hydrogen bonding patterns necessary for the formation of stable β-sheets, which can in turn reduce aggregation.[3][4] This is a common strategy to improve peptide stability and solubility.[4]

  • Increased Hydrophobicity: The incorporation of a hydrophobic D-amino acid still contributes to the overall hydrophobicity of the peptide.[5] This inherent hydrophobicity remains a driving force for aggregation, even if the typical β-sheet structure is disrupted.[5][6] The altered 3D shape of peptides with D-amino acids can lead to different aggregation pathways and potentially insoluble depositions.[5]

Essentially, while D-amino acids can break the structural template for one form of aggregation (β-sheets), the underlying hydrophobic driving force remains and can lead to other forms of association or amorphous aggregates.

cluster_0 Driving Forces cluster_1 Aggregation Pathway cluster_2 Influence of D-Amino Acids A High Hydrophobicity (L, V, I, F, W) C Soluble Monomers D Oligomers A->D B Intermolecular H-Bonding B->D C->D Self-Association E Insoluble Aggregates (e.g., β-sheets, Fibrils) D->E Structural Reorganization F Disrupts β-sheet Formation F->B Inhibits G Maintains/Increases Overall Hydrophobicity G->A Contributes to G start Start: Lyophilized Peptide water 1. Add sterile deionized H₂O or aqueous buffer (pH 7). start->water vortex Vortex / Sonicate water->vortex check1 Is solution clear? vortex->check1 check2 Is solution clear? vortex->check2 ph 2. Adjust pH. Acidic Peptide (Net Charge < 0): Add 10% NH₄OH or NH₄HCO₃. Basic Peptide (Net Charge > 0): Add 10% Acetic Acid or 0.1% TFA. check1->ph No success Success: Peptide Solubilized. Store at -20°C or -80°C. check1->success Yes ph->vortex organic 3. Use Organic Solvent. Dissolve in minimal DMSO (<50 µL). Slowly add aqueous buffer to desired concentration. check2->organic No check2->success Yes check3 Is solution clear? organic->check3 check3->success Yes fail Failure: Consider peptide resynthesis with solubilizing modifications. check3->fail No

References

challenges of using D-amino acids in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for automated peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the unique challenges encountered when incorporating D-amino acids into peptide sequences using automated synthesizers.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide purity significantly lower after incorporating a D-amino acid?

Low purity is a common issue and can stem from several factors unique to D-amino acids. The primary causes are incomplete coupling reactions and epimerization.

  • Incomplete Coupling: D-amino acids, particularly beta-branched ones like D-Valine and D-Isoleucine, can exhibit slower coupling kinetics due to steric hindrance. Standard coupling times may be insufficient, leading to a higher incidence of deletion sequences (peptides missing the D-amino acid).

  • Epimerization: This is the conversion of the desired D-amino acid to its L-enantiomer at the alpha-carbon. This side reaction can occur during the activation step of the amino acid, especially with carbodiimide-based reagents.[1][2] The resulting diastereomeric peptides are often difficult to separate via standard HPLC, leading to what appears as a broad or split peak and overall low purity of the target peptide.[1]

  • Aggregation: The introduction of a D-amino acid can alter the secondary structure of the growing peptide chain on the resin.[3][4] In some cases, this can promote aggregation, making reactive sites inaccessible for subsequent coupling or deprotection steps.

Q2: How can I detect if epimerization of my D-amino acid has occurred?

Detecting epimerization requires specialized analytical techniques as the resulting diastereomer has the same mass as the target peptide.[5][6]

  • Chiral HPLC: This is the most direct method. The crude peptide is analyzed on a chiral column that can separate the desired peptide from its diastereomeric impurity.

  • LC-MS/MS Analysis: While standard LC-MS cannot distinguish between epimers, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns between diastereomers.[7]

  • Enzymatic Digestion: Digesting the peptide with a stereospecific protease (e.g., chymotrypsin, which only cleaves after L-residues) can help. If the enzyme fails to cleave at a site where an L-amino acid should be (following a D-amino acid incorporation), it suggests the stereochemistry is correct. Conversely, unexpected cleavage could indicate epimerization.[8]

Q3: My D-amino acid derivative has poor solubility in DMF. What can I do?

Poor solubility of a protected D-amino acid in the primary synthesis solvent (like DMF) can prevent efficient activation and coupling.

  • Use a Solvent Mixture: Adding a small amount of a stronger organic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can improve solubility.[9][10] Always test the mixture's compatibility with your synthesizer.

  • Gentle Warming and Sonication: Gently warming the solution (< 40°C) or using a sonicator bath can help dissolve the amino acid derivative.[10] Ensure the solution cools to room temperature before adding it to the synthesizer.

  • Alternative Protecting Groups: In some cases, the choice of side-chain protecting group can influence solubility. Consult literature for alternatives if solubility issues persist.

Q4: Are certain coupling reagents better for minimizing epimerization and improving coupling efficiency with D-amino acids?

Yes, the choice of coupling reagent is critical. For sterically hindered or epimerization-prone D-amino acids, onium salt-based reagents are generally superior to carbodiimides.

  • High-Efficiency Reagents: Reagents like HATU, HCTU, and COMU are highly efficient and can improve coupling rates for sterically hindered residues.[11] COMU, in particular, is noted for its ability to suppress racemization.[12]

  • Additives: The use of additives is crucial. OxymaPure and 6-Cl-HOBt are more effective at suppressing epimerization than the traditional HOBt.[13]

  • Base Selection: The base used during coupling can influence epimerization. For sensitive couplings, using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over stronger bases.[11][12]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency / Deletion Sequence Detected

Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to the mass of the peptide minus the D-amino acid residue. A Kaiser test after the D-amino acid coupling step is strongly positive (blue beads).[14]

Workflow:

G A Low Coupling Efficiency (Deletion Sequence) B Is the D-amino acid sterically hindered? (e.g., D-Val, D-Ile, D-Thr) A->B C Implement Double Coupling (See Protocol 1) B->C Yes D Switch to a stronger coupling reagent (e.g., HATU, COMU) B->D No G Re-evaluate synthesis C->G E Increase coupling time (e.g., to 2-4 hours) D->E F Consider elevated temperature coupling (e.g., 40-50°C) E->F F->G

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions:

StrategyRecommendationRationale
Double Coupling Re-run the coupling cycle for the D-amino acid with fresh reagents immediately after the first coupling.Ensures that any unreacted N-terminal amines from the first cycle are targeted again, driving the reaction to completion.[15]
Change Reagent Switch from standard carbodiimide reagents (e.g., DIC) to an onium salt reagent like HATU or COMU.Onium salt reagents form more reactive esters, which are more effective for coupling sterically hindered amino acids.[16]
Increase Time/Temp Extend the coupling time to 2-4 hours or increase the reaction temperature (if your synthesizer allows).Slower reaction kinetics can be overcome by allowing more time for the reaction to proceed or by increasing the kinetic energy of the molecules.[9]
Problem 2: Suspected Epimerization

Symptom: The HPLC chromatogram of the crude product shows a broad peak or a doublet where a single sharp peak was expected. The mass spectrum confirms the correct mass for the target peptide.

Workflow:

G A Suspected Epimerization (Broad/Split HPLC Peak) B Confirm with Chiral Analysis (See Protocol 2) A->B C Epimerization Confirmed? B->C D Modify Coupling Chemistry C->D Yes I No Epimerization Detected. Investigate other causes (e.g., aggregation, side reactions) C->I No E Use Oxyma or 6-Cl-HOBt as additive D->E F Use a weaker base (e.g., Collidine) E->F G Use a non-carbodiimide reagent (e.g., COMU) F->G H Problem Resolved G->H

Caption: Decision tree for troubleshooting suspected epimerization.

Solutions:

StrategyRecommendationRationale
Change Additive Replace HOBt with OxymaPure or 6-Cl-HOBt in your activation mixture.These additives are more acidic than HOBt and are more effective at suppressing the formation of the oxazolone intermediate that leads to epimerization.[9][13]
Use Weaker Base Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine.Strong bases can accelerate the proton abstraction that initiates epimerization. A weaker base slows this side reaction.[11]
Add CuCl₂ For carbodiimide-mediated couplings, the addition of copper(II) chloride (CuCl₂) has been shown to dramatically suppress epimerization to <0.1%.[17]Cu²⁺ ions are thought to chelate with the intermediate, preventing the conformational change required for epimerization.[9][17]

Experimental Protocols

Protocol 1: Double-Coupling for a Sterically Hindered D-Amino Acid

This protocol is recommended for incorporating residues like D-Val, D-Ile, or any D-amino acid at a sterically crowded position.

  • Initial Setup: Program the automated synthesizer for the standard coupling cycle of the D-amino acid. Use a high-efficiency coupling reagent (e.g., HATU) with an appropriate base (e.g., DIPEA). Use 4-5 equivalents of the protected D-amino acid.

  • First Coupling: Allow the synthesizer to perform the first complete coupling cycle as programmed (e.g., 45-60 minutes).

  • Wash Step: After the first coupling, ensure the synthesizer performs a thorough wash sequence with DMF (at least 3 washes) to remove byproducts and unreacted reagents.

  • Second Coupling: Immediately program a second, identical coupling cycle. This involves adding a fresh solution of the protected D-amino acid, coupling reagent, and base to the same resin.

  • Final Wash and Continuation: After the second coupling cycle is complete (another 45-60 minutes), the synthesizer should perform another thorough DMF wash before proceeding with the deprotection of the newly added D-amino acid to continue the sequence.

Protocol 2: Chiral HPLC Analysis for Stereochemical Purity

This protocol provides a general method to assess the epimerization of a D-amino acid-containing peptide.

  • Sample Preparation:

    • Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Method:

    • Column: Use a chiral stationary phase column suitable for peptides (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC V2).

    • Solvents:

      • Solvent A: Water + 0.1% TFA

      • Solvent B: Acetonitrile + 0.1% TFA

    • Gradient: A typical starting gradient would be a slow linear gradient from 5% B to 55% B over 50 minutes.[8] This must be optimized for your specific peptide.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Interpretation:

    • Inject the prepared sample.

    • The presence of two closely eluting peaks with the same mass (confirmed by LC-MS) is indicative of diastereomers, confirming that epimerization has occurred. The relative peak areas can be used to quantify the extent of epimerization.

References

Technical Support Center: Analysis of Peptides Containing D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating D-Methionine-N-fmoc-d3. The information focuses on the impact of this modified amino acid on peptide fragmentation in mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of peptides containing D-Methionine-d3.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Precursor Ion Mass 1. Incomplete removal of the N-terminal Fmoc protecting group.2. Oxidation of the methionine residue.3. Unintended modifications during synthesis or sample preparation.1. Ensure complete deprotection by optimizing the piperidine treatment step during solid-phase peptide synthesis (SPPS). Verify removal by HPLC and MS.2. Minimize oxidation by using fresh solvents and adding antioxidants like DTT or TCEP during sample preparation. High-resolution MS can confirm a mass increase of 16 Da (or multiples) on the methionine-containing peptide.3. Review synthesis and handling protocols. Use high-purity reagents and check for potential side reactions.
Fragment Ion Series (b- and y-ions) Show Unexpected Mass Shifts 1. Deuterium label on the methionine side chain.2. Misidentification of the precursor ion.1. Fragment ions containing the D-Methionine-d3 residue will exhibit a +3.018 Da mass shift compared to the corresponding fragment with unlabeled methionine. Verify this shift in your b- and y-ion series to confirm the label's presence.2. Re-examine the MS1 spectrum to ensure the correct isotopic peak of the precursor was selected for fragmentation.
Poor Fragmentation or Low Sequence Coverage 1. Suboptimal collision energy (CID/HCD).2. The presence of the D-amino acid may alter the peptide's gas-phase conformation, affecting fragmentation efficiency.1. Perform an energy-resolved CID/HCD experiment to determine the optimal collision energy for your specific peptide.2. If standard CID/HCD yields poor results, consider alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Radical-Directed Dissociation (RDD), which may be less dependent on the peptide's conformation.[1]
Inability to Distinguish D-Methionine from L-Methionine 1. D- and L-amino acids are stereoisomers and thus have the same mass (isobaric). Standard MS/MS cannot differentiate them based on mass alone.1. Use Ion Mobility Spectrometry (IMS-MS). D- and L-containing peptides often have different conformations and therefore different collision cross-sections, allowing for their separation by ion mobility.[2][3][4]2. Compare the fragmentation patterns. While not always definitive, the relative intensities of certain fragment ions can differ between D- and L-epimers.[3]3. Employ Radical-Directed Dissociation (RDD-MS), which is more sensitive to stereochemistry and can produce significantly different fragmentation patterns for epimers.[1]
Ambiguous Localization of the D-Methionine Residue 1. Fragment ion analysis from standard CID may not provide clear positional information for the D-amino acid.1. Utilize IMS-MS to analyze the fragment ions. Epimeric fragment ions (those containing the D/L-amino acid) may have different drift times, allowing for precise localization.[3]
Observation of a Neutral Loss of ~67 Da from Methionine-Containing Fragments 1. Neutral loss of methanesulfenic acid (CH₃SOH) from an oxidized methionine sulfoxide residue. The d3-label will increase this mass.1. This is a characteristic fragmentation pathway for oxidized methionine. The expected neutral loss for an oxidized D-Methionine-d3 residue would be (CD₃SOH), approximately 67 Da. High-resolution MS can confirm the elemental composition of this neutral loss.

Frequently Asked Questions (FAQs)

Sample Preparation & Synthesis

Q1: Do I need to remove the N-fmoc group from this compound before mass spectrometry analysis?

A1: Yes, it is crucial to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group prior to MS analysis. The Fmoc group has a mass of 222.25 Da and its presence will significantly alter the mass of your peptide and complicate spectral interpretation. Standard solid-phase peptide synthesis (SPPS) protocols include a piperidine wash step to remove the Fmoc group after each coupling cycle. Ensure this deprotection is complete for the final product.

Q2: How can I confirm the incorporation and deuteration efficiency of D-Methionine-d3?

A2: You can validate the incorporation and deuteration using high-resolution mass spectrometry (HR-MS). The precursor ion of the peptide containing D-Methionine-d3 should show a mass increase of 3.018 Da compared to the unlabeled version. The isotopic distribution will also be altered. For the free amino acid, ¹H NMR can be used to confirm the absence of the S-methyl proton signal.

Mass Spectrometry Analysis & Fragmentation

Q3: How does the "d3" label on D-Methionine-d3 affect the mass spectrum?

A3: The "d3" indicates that the three hydrogen atoms on the methyl group of the methionine side chain have been replaced by deuterium. This results in a mass increase of approximately 3.018 Da (3 x 1.006 Da) for the amino acid residue. Consequently, the total mass of the peptide will increase by this amount, and any fragment ion (e.g., b- or y-ions) that contains the D-Methionine-d3 residue will also show this +3.018 Da mass shift.

Q4: Will the D-stereochemistry of the methionine affect the fragmentation pattern in CID?

A4: Yes, it can. While D- and L-amino acids have the same mass, the different stereochemistry can lead to distinct three-dimensional peptide structures in the gas phase. This can influence the efficiency of fragmentation at different peptide bonds, resulting in changes in the relative intensities of the b- and y-ions compared to the all-L-amino acid counterpart. However, these differences can sometimes be subtle and may not be sufficient on their own for confident identification.[3]

Q5: What is the expected fragmentation behavior of the deuterated side chain of methionine?

A5: The primary fragmentation of peptides occurs along the peptide backbone to produce b- and y-ions. The deuterated methyl-sulfur side chain of D-Methionine-d3 is generally stable during CID. However, methionine residues are prone to oxidation, forming methionine sulfoxide. Peptides containing methionine sulfoxide can exhibit a characteristic neutral loss of methanesulfenic acid (CH₃SOH, ~64 Da). For a peptide with oxidized D-Methionine-d3, this neutral loss would be deuterated methanesulfenic acid (CD₃SOH), with a mass of approximately 67 Da.

Data Interpretation

Q6: My software is not identifying my peptide. What could be the issue?

A6: There are several possibilities:

  • Incorrect Mass: Ensure you have accounted for the +3.018 Da mass shift from the d3-label in your search parameters.

  • Variable Modifications: Methionine is easily oxidized (+15.995 Da). Include methionine oxidation as a variable modification in your database search.

  • Incomplete Fmoc Removal: If the Fmoc group was not removed, the precursor mass will be off by +222.25 Da.

  • D-Amino Acid Effects: The altered fragmentation pattern due to the D-amino acid might lower the score of the peptide-spectrum match (PSM) below the identification threshold. Try searching with a lower score threshold and manually inspect the spectra.

Q7: How can I definitively prove the location and stereochemistry of the D-Methionine-d3 residue?

A7: A combination of techniques provides the most definitive evidence:

  • MS/MS Analysis: Confirm the presence of the d3 label by observing the +3.018 Da mass shift in the fragment ions that contain the methionine residue.

  • Ion Mobility Spectrometry (IMS-MS): Separate the D-amino acid-containing peptide from its L-counterpart. Subsequent fragmentation and IMS analysis of the fragments can pinpoint the location of the D-amino acid.[3][4]

  • Radical-Directed Dissociation (RDD): This fragmentation technique is highly sensitive to stereochemistry and can provide distinct fragmentation patterns to confirm the presence of a D-amino acid.[1]

Experimental Protocols & Visualizations

General Experimental Workflow for Peptide Analysis

The following diagram outlines a typical workflow for the analysis of a synthetic peptide containing D-Methionine-d3.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation sp_synthesis Peptide Synthesis with This compound sp_deprotection Global Deprotection (TFA cocktail) & Cleavage sp_synthesis->sp_deprotection sp_purification HPLC Purification sp_deprotection->sp_purification ms_lcms LC-MS Analysis (Full Scan MS1) sp_purification->ms_lcms ms_tandem Tandem MS (MS/MS) (e.g., CID, HCD, ETD) ms_lcms->ms_tandem ms_ims Optional: Ion Mobility Spectrometry (IMS-MS) ms_tandem->ms_ims di_search Database Search with Mass Modifications (+3.018 Da, +15.995 Da) ms_tandem->di_search ms_ims->di_search di_manual Manual Spectral Validation di_search->di_manual di_analysis Analysis of Fragmentation Patterns & Neutral Losses di_manual->di_analysis

Caption: Workflow for analysis of peptides with D-Methionine-d3.

Logical Flow for Troubleshooting Unexpected Mass

This diagram illustrates the decision-making process when an unexpected precursor mass is observed.

G start Unexpected Precursor Mass Observed in MS1 mass_diff Calculate Mass Difference: (Observed Mass - Expected Mass) start->mass_diff check_fmoc Is Δm ≈ +222 Da? mass_diff->check_fmoc check_ox Is Δm ≈ +16 Da? check_fmoc->check_ox No res_fmoc Incomplete Fmoc Removal. Optimize deprotection. check_fmoc->res_fmoc Yes check_d3 Is Δm ≈ -3 Da? check_ox->check_d3 No res_ox Methionine Oxidation. Use antioxidants. check_ox->res_ox Yes res_d3 Unlabeled Methionine used. Verify synthesis reagents. check_d3->res_d3 Yes res_other Other unknown modification. Investigate synthesis side reactions. check_d3->res_other No

Caption: Troubleshooting logic for unexpected precursor ion mass.

References

ensuring chiral purity of D-Methionine-N-fmoc-d3 throughout synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and chiral purity maintenance of D-Methionine-N-fmoc-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the highest chiral integrity of your product throughout the synthesis process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound, helping you to identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Low Chiral Purity (High % of L-isomer) Racemization during Fmoc protection: The activation of the amino acid can lead to some degree of racemization, particularly if the reaction conditions are not optimized.[1]- Use milder coupling reagents: Reagents like DIC/Oxyma are known to cause less racemization compared to others.[2] - Control temperature: Perform the coupling reaction at a lower temperature to minimize epimerization. - Optimize base: Use a weaker base or a sterically hindered base like collidine to reduce the risk of racemization.[3][4]
Racemization during Fmoc deprotection: The basic conditions required for Fmoc removal can sometimes lead to epimerization.- Minimize deprotection time: Use a deprotection solution like 20% piperidine in DMF and ensure the reaction time is not unnecessarily long.[5] - Consider alternative bases: For sensitive sequences, a cocktail of 5% piperazine, 1% DBU, and 1% formic acid in DMF can be a milder alternative to piperidine.[5]
Contamination from starting materials: The initial D-Methionine-d3 may contain some level of the L-isomer.- Verify starting material purity: Always analyze the chiral purity of the starting D-Methionine-d3 before beginning the synthesis.
Presence of Oxidized Impurities (Methionine Sulfoxide) Oxidation during synthesis or cleavage: The thioether side chain of methionine is susceptible to oxidation, especially under acidic conditions.[1]- Use scavengers during cleavage: Add scavengers like dithiothreitol (DTT) or dimethylsulfide to the cleavage cocktail to prevent oxidation.[1][6] - Post-cleavage reduction: If oxidation occurs, the resulting peptide can be reduced back to the desired form after cleavage.[1] - Use of Argon or Nitrogen: Perform reactions under an inert atmosphere to minimize exposure to oxygen.
Incomplete Reaction (Unreacted D-Methionine-d3) Insufficient coupling time or reagent stoichiometry: The coupling reaction may not have gone to completion.- Increase coupling time: Allow the reaction to proceed for a longer duration. - Optimize reagent ratios: Ensure the correct stoichiometry of the coupling reagents is used.
Aggregation of the growing peptide chain: This can hinder the accessibility of the reaction site.[1]- Switch to a different solvent: Using N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation.[1] - Incorporate pseudoprolines: These can disrupt the secondary structures that lead to aggregation.[1]
Poor Yield Diketopiperazine formation: This is a common side reaction, especially in Fmoc-based synthesis at the dipeptide stage.[1]- Use 2-chlorotrityl chloride resin: The steric hindrance of this resin can inhibit diketopiperazine formation.[1]
Loss during purification: The purification process, if not optimized, can lead to significant product loss.- Optimize HPLC conditions: Carefully select the column and mobile phase to achieve good separation and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the chiral purity of this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of Fmoc-protected amino acids.[7] It allows for the separation and quantification of D- and L-isomers.

Q2: How can I be certain that the observed chiral impurity is not an artifact of the analytical method?

A2: To ensure the accuracy of your chiral purity analysis, it is crucial to validate the analytical method. This includes running a racemic standard of Fmoc-DL-Methionine-d3 to confirm that the method can baseline-separate the two enantiomers. Additionally, hydrolyzing the peptide in a deuterated acid can help distinguish between racemization that occurred during synthesis versus during the analytical sample preparation.[8][9]

Q3: Can NMR spectroscopy be used to assess chiral purity?

A3: Yes, NMR spectroscopy can be a powerful tool for determining enantiomeric purity.[10] This can be achieved by using chiral resolving agents that form diastereomeric complexes with the D- and L-isomers, leading to distinct signals in the NMR spectrum.[11] For deuterated compounds, 2H NMR can also be employed.[10]

Q4: What are the ideal storage conditions for this compound to maintain its chiral and chemical purity?

A4: To prevent degradation and maintain isotopic integrity, this compound should be stored at –20°C under an inert atmosphere (argon or nitrogen).[12] It is also advisable to protect it from light and moisture.[12]

Q5: Are there any specific considerations when incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS)?

A5: Yes, when using this compound in Fmoc/tBu-based SPPS, be mindful of potential side reactions such as oxidation and S-alkylation, particularly during the final cleavage from the resin.[13][14] The use of appropriate scavengers in the cleavage cocktail is highly recommended. The Fmoc group itself allows for seamless incorporation into peptides via SPPS without significant risk of racemization or isotopic loss if proper conditions are maintained.[12]

Experimental Protocols

Chiral HPLC Analysis of this compound

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • HPLC grade solvents (e.g., methanol, acetonitrile, acetic acid, triethylamine)

  • Chiral stationary phase column (e.g., isopropylcarbamate cyclofructan 6)[15]

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.[15]

    • Mobile Phase: A mixture of methanol/acetonitrile/acetic acid/triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).[15] The exact composition may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 265 nm

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Integrate the peaks corresponding to the D- and L-isomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of D-isomer - Area of L-isomer) / (Area of D-isomer + Area of L-isomer) ] * 100

Synthesis of this compound

Objective: To synthesize this compound with high chiral purity.

Materials:

  • D-Methionine-d3

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate

  • Hexane

Methodology:

  • Dissolution: Dissolve D-Methionine-d3 in a mixture of anhydrous DMF and water.

  • Basification: Cool the solution in an ice bath and add triethylamine to adjust the pH to approximately 9.

  • Fmoc Protection: Slowly add a solution of Fmoc-Cl in anhydrous DMF to the reaction mixture while maintaining the temperature and pH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 1N HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry. Assess the chiral purity using the chiral HPLC method described above.

Data Summary

Analytical Technique Parameter Typical Specification Reference
Chiral HPLCEnantiomeric Purity (% ee)≥ 99.0%[7]
HPLCChemical Purity≥ 97%[12]
Mass SpectrometryIsotopic Purity≥ 98 atom% deuterium[12]

Visual Workflows

cluster_synthesis Synthesis Workflow cluster_qc Quality Control start Start: D-Methionine-d3 fmoc_protection Fmoc Protection (Fmoc-Cl, Base, Solvent) start->fmoc_protection workup Aqueous Workup & Extraction fmoc_protection->workup purification Purification (Silica Gel Chromatography) workup->purification final_product Final Product: This compound purification->final_product chiral_hplc Chiral HPLC Analysis final_product->chiral_hplc nmr_ms NMR & Mass Spec (Identity & Isotopic Purity) final_product->nmr_ms release Release for Use chiral_hplc->release nmr_ms->release

Caption: Synthesis and Quality Control Workflow for this compound.

cluster_protection_solutions Protection Step Optimization cluster_deprotection_solutions Deprotection Step Optimization start Chiral Impurity Detected (>1% L-isomer) check_starting_material Analyze Chiral Purity of Starting D-Methionine-d3 start->check_starting_material review_fmoc_protection Review Fmoc Protection Step check_starting_material->review_fmoc_protection Starting Material Pure impure_start Source New, High-Purity Starting Material check_starting_material->impure_start Starting Material Impure review_deprotection Review Fmoc Deprotection Step (if applicable in situ) review_fmoc_protection->review_deprotection lower_temp Lower Coupling Temperature review_fmoc_protection->lower_temp milder_reagents Use Milder Coupling Reagents (e.g., DIC/Oxyma) review_fmoc_protection->milder_reagents optimize_base Optimize Base (Weaker or Hindered) review_fmoc_protection->optimize_base reduce_time Minimize Deprotection Time review_deprotection->reduce_time alt_base Consider Alternative Base Cocktail review_deprotection->alt_base

Caption: Troubleshooting Decision Tree for Chiral Impurity.

References

Validation & Comparative

A Comparative Guide to D-Methionine-N-fmoc-d3 and L-Methionine-N-fmoc-d3 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Methionine-N-fmoc-d3 and L-Methionine-N-fmoc-d3 for their application in metabolic and proteomic studies. The information presented is based on established biochemical principles of methionine metabolism and stable isotope labeling techniques. While direct comparative studies utilizing these specific N-Fmoc-d3 protected and deuterated stereoisomers are not extensively available in public literature, this guide extrapolates their expected performance based on existing scientific knowledge.

Introduction: Stereoisomers and Stable Isotope Labeling in Methionine Research

Methionine, an essential amino acid, exists as two stereoisomers: D-methionine and L-methionine. In biological systems, L-methionine is the naturally occurring and directly utilizable form for protein synthesis and various metabolic processes.[1][2][3] D-methionine, on the other hand, requires enzymatic conversion to its L-counterpart to become biologically active.[1][3]

Stable isotope labeling is a powerful technique in metabolic research to trace the fate of molecules in biological systems.[4] The incorporation of isotopes like deuterium (d) creates a mass shift that can be detected by mass spectrometry, allowing for the quantification of metabolic pathways and protein turnover. The N-fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for the amine functionality of amino acids, primarily used in solid-phase peptide synthesis.[5][6] The deuteration (d3) on the N-fmoc group provides a stable isotopic label.

This guide will delve into the distinct metabolic fates of D- and L-methionine and how their N-Fmoc-d3 labeled forms are expected to behave in experimental settings.

Metabolic Fate and Applications

The primary difference in the utility of this compound and L-Methionine-N-fmoc-d3 in metabolic studies lies in their distinct metabolic pathways.

L-Methionine-N-fmoc-d3

As the biologically active isomer, L-methionine is directly incorporated into proteins and participates in crucial metabolic pathways, including the methionine cycle and the transsulfuration pathway.[2][7]

  • Protein Synthesis: L-methionine is a direct precursor for protein synthesis.

  • Methionine Cycle: It is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and other molecules.[7][8]

  • Transsulfuration Pathway: L-methionine, via homocysteine, can be converted to cysteine, a precursor for the antioxidant glutathione.[1][7][9]

Application in Metabolic Studies: L-Methionine-N-fmoc-d3, after the removal of the Fmoc protecting group, would serve as an excellent tracer to study the dynamics of protein synthesis, methylation reactions, and the flux through the transsulfuration pathway.

This compound

D-methionine is not directly used by mammalian cells. Its metabolic utility is contingent on its conversion to L-methionine.[1][3]

  • Conversion to L-Methionine: This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.[1] The key enzyme in the first step is D-amino acid oxidase (DAAO).[10][11]

  • Metabolic Tracer for DAAO Activity: The rate of appearance of labeled L-methionine and its downstream metabolites after administration of labeled D-methionine can be used to quantify the in vivo activity of DAAO.

Application in Metabolic Studies: this compound, following deprotection, can be used as a probe to investigate the efficiency and capacity of the D-to-L-methionine conversion pathway. This can be particularly relevant in studies of diseases where DAAO activity might be altered.

Quantitative Data Summary

The following table summarizes the key quantitative parameters differentiating the two labeled compounds based on established knowledge of methionine metabolism.

ParameterL-Methionine-N-fmoc-d3This compoundReference
Direct Protein Incorporation HighNone (requires conversion)[1][3]
Bioavailability for Metabolism HighDependent on DAAO conversion efficiency[3]
Primary Metabolic Pathways Methionine Cycle, Transsulfuration, Protein SynthesisConversion to L-methionine via DAAO[1][7]
Key Enzyme for Initial Metabolism Methionine Adenosyltransferase (MAT)D-Amino Acid Oxidase (DAAO)[7][10]
Primary Research Application Tracing protein synthesis, methylation, and transsulfurationAssessing D-amino acid metabolism and DAAO activityInferred

Experimental Protocols

Detailed protocols for metabolic studies using these compounds would depend on the specific research question. However, general workflows can be outlined.

Protocol 1: Metabolic Labeling using L-Methionine-N-fmoc-d3 for Proteomic Analysis (SILAC-based approach)

This protocol is adapted from standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) procedures.

Objective: To quantify protein synthesis and turnover.

Methodology:

  • Fmoc Deprotection: The N-Fmoc group must be cleaved from L-Methionine-d3 prior to its use in cell culture media. This is typically achieved using a solution of piperidine in a suitable solvent.

  • Cell Culture: Culture cells in a specially formulated medium that lacks methionine but is supplemented with a known concentration of deprotected L-Methionine-d3. A control cell population is cultured with unlabeled L-methionine.

  • Metabolic Labeling: Allow the cells to grow for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Sample Preparation: Combine equal numbers of cells from the labeled and unlabeled populations. Lyse the cells and extract the proteins.

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the heavy (deuterated) and light (unlabeled) peptide pairs.

Protocol 2: In Vivo Tracing of D-Methionine Conversion

Objective: To measure the in vivo conversion rate of D-methionine to L-methionine.

Methodology:

  • Fmoc Deprotection: Cleave the N-Fmoc group from D-Methionine-d3.

  • Animal Administration: Administer a bolus of deprotected D-Methionine-d3 to the subject animal (e.g., via intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Metabolite Extraction: Separate plasma and extract amino acids.

  • LC-MS/MS Analysis: Analyze the plasma samples to quantify the concentrations of D-Methionine-d3 and the newly formed L-Methionine-d3 over time.

  • Pharmacokinetic Analysis: Calculate the rate of conversion based on the appearance of L-Methionine-d3 in the plasma.

Signaling Pathways and Experimental Workflows

L-Methionine Metabolic Pathways

L-methionine is central to several interconnected metabolic pathways that are critical for cellular function.

L_Methionine_Metabolism L_Met L-Methionine-d3 Protein Protein Synthesis L_Met->Protein Incorporation SAM S-Adenosylmethionine (SAM)-d3 L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH)-d3 SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation HCY Homocysteine-d3 SAH->HCY SAHH HCY->L_Met MS, BHMT (Remethylation) CYS Cysteine-d3 HCY->CYS CBS, CGL (Transsulfuration) GSH Glutathione-d3 CYS->GSH

Caption: Metabolic fate of L-Methionine-d3.

D-Methionine Conversion Pathway

The utility of D-methionine in metabolic studies is primarily as a tool to probe the activity of the D-amino acid conversion pathway.

D_Methionine_Conversion D_Met D-Methionine-d3 Keto_Acid α-keto-γ-methylthiobutyrate-d3 D_Met->Keto_Acid D-Amino Acid Oxidase (DAAO) L_Met L-Methionine-d3 Keto_Acid->L_Met Transaminase Metabolism L-Methionine Metabolic Pathways L_Met->Metabolism

Caption: Conversion of D-Methionine-d3 to L-Methionine-d3.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of experiments using each labeled compound.

Experimental_Workflow cluster_L_Met L-Methionine-N-fmoc-d3 Studies cluster_D_Met This compound Studies L_start L-Met-N-fmoc-d3 L_deprotect Fmoc Deprotection L_start->L_deprotect L_label Metabolic Labeling (e.g., SILAC) L_deprotect->L_label L_analyze LC-MS/MS Analysis L_label->L_analyze L_outcome Quantify Protein Turnover, Methylation Flux L_analyze->L_outcome D_start D-Met-N-fmoc-d3 D_deprotect Fmoc Deprotection D_start->D_deprotect D_trace In Vivo Tracing D_deprotect->D_trace D_analyze LC-MS/MS Analysis (D/L ratio) D_trace->D_analyze D_outcome Assess DAAO Activity, Conversion Efficiency D_analyze->D_outcome

Caption: Comparative experimental workflows.

Conclusion and Recommendations

The choice between this compound and L-Methionine-N-fmoc-d3 for metabolic studies is dictated by the specific biological question being addressed.

  • L-Methionine-N-fmoc-d3 is the appropriate choice for researchers aiming to directly trace the incorporation of methionine into proteins and to quantify the flux through major metabolic pathways such as the methionine cycle and transsulfuration. Its direct biological activity makes it a versatile tool for quantitative proteomics and metabolomics.

  • This compound is a specialized tool for investigating the metabolism of D-amino acids. Its primary application lies in the assessment of the in vivo activity of D-amino acid oxidase and the overall efficiency of the D- to L-methionine conversion pathway.

Crucial Consideration: For both compounds, the N-Fmoc protecting group must be removed prior to their use in cellular or in vivo metabolic studies to allow for their recognition by cellular transporters and metabolic enzymes. The presence of the Fmoc group makes these compounds ideal for the synthesis of isotopically labeled peptides for use as standards in targeted proteomics, but not for direct use in metabolic labeling experiments without prior deprotection.

Researchers should carefully consider their experimental goals to select the appropriate labeled methionine stereoisomer to gain precise and meaningful insights into their biological system of interest.

References

A Head-to-Head Comparison: D-Methionine-N-fmoc-d3 vs. 13C and 15N Methionine Labeling for Quantitative Proteomics and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins and peptides is paramount. Stable isotope labeling, in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool in this endeavor. This guide provides an objective comparison of three key players in this field: D-Methionine-N-fmoc-d3, 13C-labeled methionine, and 15N-labeled methionine, offering insights into their respective performances, supported by experimental data and detailed protocols.

At the heart of quantitative proteomics and peptide analysis lies the use of isotopically labeled internal standards. An ideal internal standard is chemically and physically identical to the analyte of interest, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thereby accurately correcting for experimental variability. While this compound, 13C-methionine, and 15N-methionine all serve this purpose, their fundamental isotopic differences lead to distinct advantages and disadvantages in various applications.

Executive Summary: Key Performance Parameters

The choice between deuterium, carbon-13, and nitrogen-15 labeling hinges on the specific requirements of the experiment, including the analytical technique, the desired level of accuracy, and the experimental context, such as in vivo metabolic labeling versus in vitro peptide synthesis.

ParameterThis compound (Deuterium Labeling)13C/15N-Labeled MethionineKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte in liquid chromatography.[1][2]Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[3][4]The superior co-elution of 13C and 15N-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3][5]
Accuracy & Precision The chromatographic shift can lead to inaccuracies in quantification, with potential errors reported in the literature.[5]Demonstrates higher accuracy and precision due to identical chromatographic behavior.[6]13C-labeling is the superior choice for complex biological matrices where significant matrix effects are expected.[3][4]
Isotopic Stability Generally stable, but deuterium on exchangeable positions (-OH, -NH) can be labile. The C-D bond is stable.[3]Highly stable, with no risk of isotope exchange as the labels are integral to the carbon or nitrogen backbone.[5][7]13C and 15N labels offer greater stability throughout the analytical process.[7]
Cost & Availability Generally less expensive and more readily available.[7]Typically more expensive due to more complex synthesis processes.[7]The synthetic routes for introducing deuterium are often more established and cost-effective.
Primary Applications Internal standard for quantitative analysis (LC-MS, GC-MS, NMR)[3]; Building block in solid-phase peptide synthesis (SPPS).Metabolic labeling (e.g., SILAC) for in vivo protein quantification[8]; Tracers for metabolic flux analysis; Structural and dynamic studies by NMR.[8]13C and 15N labeling are better suited for in vivo studies, while this compound is designed for in vitro peptide synthesis and as a spike-in standard.

In-Depth Analysis of Labeled Methionine Variants

This compound: A Tool for Peptide Synthesis and as an Internal Standard

This compound is a deuterated form of the D-isomer of methionine, where the three hydrogen atoms of the S-methyl group are replaced by deuterium. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).

Its primary application is as a building block to introduce a stable isotope label at a specific position within a synthetic peptide. This labeled peptide can then be used as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. However, a key consideration with deuterium labeling is the "isotope effect." The slight difference in physicochemical properties between protium (¹H) and deuterium (²H) can lead to a chromatographic separation of the analyte and its deuterated internal standard, which can impact quantification accuracy, especially in the presence of co-eluting matrix components that cause ion suppression or enhancement.[3][9][10]

13C and 15N-Labeled Methionine: The Gold Standard for Metabolic Labeling and In Vivo Studies

Carbon-13 and Nitrogen-15 are stable, non-radioactive heavy isotopes of carbon and nitrogen, respectively. Amino acids labeled with these isotopes are chemically and physically almost identical to their natural counterparts, resulting in negligible chromatographic shifts.[4] This makes them ideal for a wide range of applications, particularly in vivo studies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on metabolic incorporation of "heavy" amino acids (like 13C or 15N-labeled arginine and lysine) into the entire proteome of cultured cells.[11] While methionine is not a canonical SILAC amino acid due to its potential for metabolic conversion, labeled methionine is widely used in pulse-chase experiments to study protein synthesis and turnover, and as a tracer in metabolic flux analysis.

In NMR spectroscopy, 13C and 15N labeling is crucial for determining the structure and dynamics of proteins. Deuteration is also used in NMR to simplify spectra and reduce relaxation for larger proteins.[12]

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swell the resin in an appropriate solvent like dimethylformamide (DMF).

2. Deprotection:

  • Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes the free amine group for the next coupling step.

3. Amino Acid Activation and Coupling:

  • Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activator base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

4. Washing:

  • After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Repeat Cycle:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Metabolic Labeling using 13C or 15N-Methionine (SILAC-like approach)

This protocol describes a general procedure for labeling cellular proteins with heavy methionine.

1. Cell Culture Preparation:

  • Culture cells in a custom medium that lacks natural methionine.

  • Supplement the medium with either "light" (unlabeled) L-methionine for the control cell population or "heavy" (13C or 15N-labeled) L-methionine for the experimental cell population.

  • For complete incorporation, cells should be cultured for at least five to six doublings in the respective media.

2. Experimental Treatment:

  • Once the cells have fully incorporated the labeled amino acid, apply the experimental treatment to the "heavy" labeled cells (or vice versa).

3. Cell Lysis and Protein Extraction:

  • Harvest both the "light" and "heavy" cell populations.

  • Lyse the cells and extract the proteins.

4. Sample Mixing and Protein Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Digest the protein mixture into peptides using a protease like trypsin.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

6. Data Analysis:

  • Quantify the relative abundance of the proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing Key Pathways and Workflows

To better understand the context in which these labeled methionines are used, the following diagrams illustrate the methionine metabolism pathway and the experimental workflows described above.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL (Transsulfuration)

Caption: Simplified diagram of the methionine metabolism pathway.

SPPS_Workflow cluster_cycle Synthesis Cycle (repeated) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Coupling 3. Coupling (Fmoc-AA-OH, Activator) Washing 4. Washing (DMF) Cleavage 5. Cleavage & Final Deprotection (TFA) Washing->Cleavage Resin 1. Resin Swelling Resin->Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification LabeledPeptide Labeled Peptide Purification->LabeledPeptide

Caption: Experimental workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

SILAC_Workflow cluster_0 Cell Culture Light Control Cells ('Light' Medium) Mix Combine Lysates (1:1) Light->Mix Heavy Experimental Cells ('Heavy' Medium with 13C/15N-Methionine) Heavy->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for metabolic labeling (SILAC).

Conclusion: Making the Right Choice for Your Research

The selection of an isotopically labeled methionine derivative is a critical decision that can significantly impact the quality and reliability of quantitative data.

  • This compound is a valuable tool for synthesizing peptides with a stable isotope label for use as internal standards. It is a cost-effective option, but researchers must be aware of the potential for chromatographic shifts and carefully validate their methods to ensure accurate quantification.

  • 13C and 15N-labeled methionine are the preferred choices for in vivo metabolic labeling studies like SILAC and for applications requiring the highest levels of accuracy and precision. Their perfect co-elution with the unlabeled analyte ensures superior correction for matrix effects, making them the gold standard for quantitative proteomics in complex biological samples.

Ultimately, the decision between these labeling strategies will depend on the specific experimental goals, the required level of analytical rigor, and budgetary considerations. For the most demanding bioanalytical assays where accuracy and reproducibility are paramount, 13C and 15N-labeled standards represent the superior choice.

References

A Comparative Guide to the Validation of D-Methionine-N-fmoc-d3 Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of D-Methionine-N-fmoc-d3 incorporation. It includes detailed experimental protocols, quantitative data, and a comparative analysis with alternative isotopic labeling techniques.

Introduction

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. This compound, a deuterium-labeled version of the amino acid methionine, serves as a valuable tool for tracing and quantifying proteins and peptides in complex biological samples. The incorporation of this labeled amino acid allows for the differentiation between pre-existing and newly synthesized biomolecules. Mass spectrometry is the primary analytical technique for validating and quantifying the incorporation of such labels.

This compound is specifically the deuterium-labeled form of D-Methionine-N-fmoc[1]. The deuterium substitution is at the S-methyl group[2]. This compound is utilized as an internal standard for quantitative analysis by methods including NMR, GC-MS, or LC-MS[1].

Validation of Incorporation by Mass Spectrometry

The primary method to confirm the successful incorporation of this compound is through mass spectrometry. The key principle is the detection of a mass shift in the molecule due to the presence of three deuterium atoms.

Key Validation Techniques:

  • High-Resolution Mass Spectrometry (HR-MS): This technique is used to observe the mass shift corresponding to the three deuterium atoms, which results in an increase in the mass-to-charge ratio (Δm/z) of +3.02[2].

  • Tandem Mass Spectrometry (LC-MS/MS): Isotopic ratio analysis using LC-MS/MS with selected reaction monitoring (SRM) allows for the comparison of deuterated and non-deuterated species, providing a quantitative measure of incorporation efficiency[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a mass spectrometry technique, ¹H NMR is often used in conjunction to confirm deuterium incorporation by observing the absence of the S-methyl proton signal which is typically found around δ 2.1 ppm[2].

A high degree of isotopic purity (typically >98% D) is crucial and should be confirmed using both mass spectrometry and NMR[2].

Experimental Workflow

The general workflow for validating the incorporation of this compound involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep Protein/Peptide Sample labeling Labeling with This compound prep->labeling digestion Proteolytic Digestion (e.g., Trypsin) labeling->digestion lc LC Separation digestion->lc ms Mass Spectrometry (HR-MS or MS/MS) lc->ms spectra Mass Spectra Analysis (Mass Shift Detection) ms->spectra quant Quantification of Incorporation Efficiency spectra->quant

Caption: Experimental workflow for validating this compound incorporation.

Comparison with Alternative Isotopic Labeling Methods

While this compound is a useful tool, several other isotopic labeling strategies are available for quantitative mass spectrometry. The choice of method often depends on the specific experimental goals, sample type, and available instrumentation.

Labeling StrategyPrincipleAdvantagesDisadvantages
This compound Incorporation of a deuterium-labeled amino acid.Can be used as an internal standard[1]. Simple synthesis.Limited to methionine-containing peptides.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Metabolic incorporation of 'heavy' amino acids (e.g., ¹³C, ¹⁵N labeled Arg, Lys) in living cells.High accuracy and reproducibility. Allows for combining samples early in the workflow, minimizing experimental variability[3].Not suitable for non-dividing cells or human samples. Can be expensive for whole animal studies[3].
Dimethyl Labeling Chemical labeling of primary amines (N-terminus and Lysine residues) using isotopically labeled formaldehyde.Cost-effective and rapid reaction. Applicable to a wide range of sample types[3].Labeling occurs after digestion, which can introduce variability.
iTRAQ/TMT (Isobaric Tags) Chemical labeling of primary amines with isobaric tags. Reporter ions are quantified in the MS/MS spectrum.Allows for multiplexing of up to 10 samples, increasing throughput[3][4].Reagents can be expensive. Can suffer from ratio compression.
¹⁸O-Labeling Enzymatic incorporation of ¹⁸O into the C-terminus of peptides during proteolytic digestion.Relatively inexpensive.Can have incomplete labeling and back-exchange issues.

Detailed Experimental Protocols

Protocol 1: Validation of this compound Incorporation

Objective: To confirm and quantify the incorporation of this compound into a target peptide or protein.

Materials:

  • This compound

  • Target peptide/protein

  • Digestion enzyme (e.g., Trypsin)

  • Solvents for LC-MS: 0.1% formic acid in water (Solvent A), 0.1% formic acid in acetonitrile (Solvent B)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Labeling: Incorporate this compound into the peptide during solid-phase synthesis or by metabolic labeling in cell culture.

  • Sample Preparation:

    • For proteins, perform in-solution or in-gel digestion with trypsin overnight at 37°C.

    • For peptides, dissolve in a suitable solvent for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reverse-phase LC column.

    • Elute peptides using a gradient of Solvent B.

    • Acquire mass spectra in positive ion mode.

    • Use a data-dependent acquisition method to trigger MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Analyze the MS1 spectra for a mass shift of +3.02 Da in methionine-containing peptides.

    • Use the MS/MS spectra to confirm the sequence of the labeled peptide.

    • Quantify the ratio of the peak intensities of the labeled and unlabeled peptides to determine the incorporation efficiency.

Protocol 2: Comparative Analysis using SILAC

Objective: To compare the relative abundance of a protein between two cell populations.

Materials:

  • SILAC media kits (containing 'light' and 'heavy' arginine and lysine)

  • Cell culture reagents

  • Mass spectrometer

Procedure:

  • Metabolic Labeling: Culture two populations of cells in parallel. One in 'light' medium and the other in 'heavy' medium for at least 5-6 cell divisions to ensure full incorporation.

  • Sample Preparation:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the 'light' and 'heavy' cell lysates.

    • Perform proteolytic digestion.

  • LC-MS/MS Analysis:

    • Analyze the combined peptide mixture by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • Identify peptide pairs that are chemically identical but differ in mass due to the isotopic labels.

    • The ratio of the peak intensities of the 'heavy' and 'light' peptides reflects the relative abundance of the protein in the two cell populations.

Quantitative Data Summary

The following table summarizes typical performance metrics for different isotopic labeling methods.

ParameterD-Methionine-d3SILACDimethyl LabelingiTRAQ/TMT
Typical Purity ≥97% chemical purity, ≥98 atom% deuterium enrichment[2]>98% incorporation>95% labeling efficiency>95% labeling efficiency
Quantitative Accuracy HighVery High[3]High[3]Moderate to High
Precision HighHigh[3]ModerateModerate
Multiplexing Capability 2-plex (labeled vs. unlabeled)Up to 3-plex (light, medium, heavy)Up to 3-plex (light, intermediate, heavy)[4]Up to 10-plex[3]
Cost ModerateHighLowVery High

Logical Relationships in Quantitative Proteomics

The choice of a labeling strategy is dictated by the experimental question and the biological system under investigation. The following diagram illustrates the decision-making process.

decision_tree start Start: Quantitative Proteomics Experiment q1 In vivo labeling possible? start->q1 q2 High multiplexing needed? q1->q2 No silac Use SILAC q1->silac Yes q3 Cost a major constraint? q2->q3 No itraq Use iTRAQ/TMT q2->itraq Yes dimethyl Use Dimethyl Labeling q3->dimethyl Yes d_met Consider specific amino acid labeling (e.g., D-Met-d3) q3->d_met No

References

A Guide to Accurate Quantification: The Role of D-Methionine-N-fmoc-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy in quantitative analysis of amino acids, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive overview of the use of stable isotope-labeled internal standards, with a focus on the application of D-Methionine-N-fmoc-d3, in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

The "gold standard" for quantification in mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization, thereby providing a highly accurate and precise means of quantification.[1][2] this compound is a deuterated form of FMOC-derivatized D-methionine, designed to serve as an internal standard for the quantification of methionine and other amino acids.

The Principle of Isotope Dilution Mass Spectrometry

The core principle behind the use of a stable isotope-labeled internal standard is isotope dilution mass spectrometry (IDMS). A known amount of the SIL internal standard is added to the sample at the earliest stage of the workflow. The ratio of the mass spectrometer's response of the endogenous analyte to the SIL internal standard is then used to calculate the concentration of the analyte. This ratiometric measurement corrects for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[1][2]

G Principle of Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Unknown Analyte Concentration) Spike Add Known Amount of This compound (IS) Sample->Spike Extraction Extraction & Derivatization Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Calculate Analyte Concentration Ratio->Quant

Isotope Dilution Mass Spectrometry Workflow

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the quality of quantitative data. Here's a comparison of common internal standard strategies:

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) Chemically identical to the analyte, but with a different mass due to isotope enrichment.- Co-elutes with the analyte. - Experiences identical matrix effects and ionization suppression/enhancement. - Corrects for variability in sample preparation and instrument response. - Provides the highest accuracy and precision.[1][2]- Can be more expensive. - Custom synthesis may be required for some analytes.
Structural Analog A molecule with a similar chemical structure to the analyte, but not identical.- More readily available and less expensive than SIL standards.- May not co-elute perfectly with the analyte. - May experience different matrix effects and ionization efficiencies. - Can lead to lower accuracy and precision compared to SIL standards.
No Internal Standard (External Calibration) Quantification is based on a calibration curve generated from external standards.- Simplest and least expensive approach.- Does not account for sample-specific matrix effects or variability in sample preparation. - Prone to significant inaccuracies and poor precision.

Performance of Stable Isotope-Labeled Internal Standards in Amino Acid Analysis

The following table summarizes typical validation data from studies employing stable isotope-labeled internal standards for the quantification of amino acids.

ParameterTypical Performance of SIL Internal Standard Methods
Linearity (r²) > 0.99[3]
Accuracy (% Bias) Within ±15% (often within ±5%)
Precision (% CV) < 15% (often < 10%)
Recovery (%) 85-115%

Experimental Protocol: Amino Acid Quantification using FMOC Derivatization and LC-MS/MS

This protocol provides a general framework for the quantification of amino acids using FMOC derivatization and a stable isotope-labeled internal standard like this compound.

G Experimental Workflow for Amino Acid Analysis cluster_prep 1. Sample Preparation cluster_deriv 2. FMOC Derivatization cluster_cleanup 3. Sample Cleanup (Optional) cluster_analysis 4. LC-MS/MS Analysis Start Start with Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS Add this compound Internal Standard Start->Add_IS Deproteinate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Deproteinate Buffer Add Borate Buffer (pH ~9) Deproteinate->Buffer FMOC Add FMOC-Cl Reagent Buffer->FMOC Incubate Incubate to Complete Reaction FMOC->Incubate SPE Solid-Phase Extraction (SPE) to remove excess reagent and matrix components Incubate->SPE Inject Inject Sample onto LC Column SPE->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect

Amino Acid Analysis Workflow
Materials and Reagents

  • This compound internal standard

  • Amino acid standards

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (e.g., 0.1 M, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Solvents for solid-phase extraction (if required)

Sample Preparation
  • To a known volume or weight of your sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).

  • Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

FMOC Derivatization
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in borate buffer.

  • Add the FMOC-Cl reagent (typically dissolved in acetonitrile).

  • Vortex and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the derivatization reaction to complete.[4][5]

  • Quench the reaction by adding an acidic solution (e.g., formic acid).

Sample Cleanup (Optional but Recommended)
  • To remove excess derivatizing reagent and other matrix components that can cause ion suppression, a solid-phase extraction (SPE) step using a C18 cartridge is often employed.[6]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of FMOC-derivatized amino acids.

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

    • Gradient: A suitable gradient from low to high organic content is used to elute the derivatized amino acids.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific derivatives and instrument sensitivity.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each amino acid and the internal standard are monitored.

Data Analysis
  • Integrate the peak areas for the endogenous amino acids and the this compound internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of the amino acids in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a robust and reliable strategy for achieving high accuracy and precision in the quantification of amino acids by LC-MS/MS. By compensating for variability throughout the analytical workflow, this approach provides confidence in the generated data, which is critical for research, clinical, and drug development applications. The combination of FMOC derivatization to enhance chromatographic retention and mass spectrometric response with the principles of isotope dilution mass spectrometry represents a powerful methodology for amino acid analysis.

References

Fmoc vs. Boc Protection for D-Methionine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between Fmoc and Boc protecting groups for sensitive amino acids like D-methionine is a critical decision that impacts yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of Fmoc-D-Met-OH and Boc-D-Met-OH in solid-phase peptide synthesis (SPPS), supported by experimental principles and detailed protocols to inform your synthetic strategy.

At a Glance: Key Differences

FeatureFmoc Protection (Fmoc-D-Met-OH)Boc Protection (Boc-D-Met-OH)
Deprotection Chemistry Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt)Quasi-orthogonal with benzyl-based side-chain protecting groups, requiring different strengths of acid for removal
Mildness of Synthesis Milder repetitive deprotection steps, preserving acid-sensitive residues.Repetitive strong acid deprotection can lead to side-chain degradation and premature cleavage from some resins.
Methionine Side Reactions Lower risk of side reactions during chain assembly. Oxidation and S-alkylation are primarily concerns during final acidic cleavage.Higher risk of S-alkylation (tert-butylation) during each deprotection cycle. Oxidation is a concern during deprotection and final cleavage.[1][2]
Compatibility Highly compatible with automated synthesis and a wide range of modern coupling reagents.[][]Well-established for manual and some automated synthesis, particularly for hydrophobic peptides.[][5]
Cost Generally more expensive raw materials.[]Typically more cost-effective raw materials.

Performance Comparison: A Data-Driven Perspective

While direct head-to-head quantitative data for the synthesis of an identical D-methionine-containing peptide using both Fmoc and Boc strategies is not extensively published in a single study, performance can be inferred from the fundamental chemical differences and data from related studies.

The primary advantage of the Fmoc strategy for D-methionine lies in the milder, basic conditions used for Nα-deprotection during chain elongation.[] This minimizes the risk of acid-catalyzed side reactions that plague the Boc strategy.

Key Side Reactions in Methionine Peptide Synthesis

The thioether side chain of methionine is susceptible to two main side reactions, particularly under acidic conditions:

  • Oxidation: Formation of methionine sulfoxide (Met(O)).

  • S-alkylation: Alkylation of the sulfur atom, most commonly tert-butylation when using Boc protection, forming a sulfonium salt.[1]

In Boc-SPPS , the repetitive use of strong acid (TFA) for deprotection creates tert-butyl cations, which can alkylate the nucleophilic sulfur of the methionine side chain in every cycle.[6][7] This makes S-alkylation a more significant issue than in Fmoc-SPPS.[1][2]

In Fmoc-SPPS , these acid-catalyzed side reactions are primarily a concern during the final cleavage and deprotection step from the resin, which is typically performed with a strong TFA "cocktail".[1]

Quantitative Data on Side Reaction Prevention

Significant research has focused on optimizing cleavage cocktails for Fmoc-SPPS to minimize methionine oxidation. The inclusion of scavengers is crucial.

Cleavage Cocktail (Fmoc-SPPS)Peptide Sequence% Methionine Sulfoxide (Met(O))Reference
TFA/TIS/H₂O (95:2.5:2.5)Ac-Met-Glu-Glu-Pro-Asp-OH1.4%[2]
TFA/TIS/H₂O (95:2.5:2.5)Ac-Glu-Glu-Met-Pro-Asp-OH2.9%[2]
Reagent K (TFA/phenol/H₂O/thioanisole/EDT)Model Peptide15-55%[2]
Reagent H (TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I)Model PeptideNot Detected[2]

These data highlight that while methionine is susceptible to oxidation during final cleavage in Fmoc-SPPS, the side reaction can be effectively suppressed with an optimized cleavage cocktail. For Boc-SPPS, the challenge of S-alkylation persists throughout the synthesis.

Experimental Protocols

Below are detailed, representative protocols for the incorporation of Fmoc-D-Met-OH and Boc-D-Met-OH in SPPS.

Fmoc-SPPS: Incorporation of Fmoc-D-Met-OH

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for a C-terminal amide.

Fmoc_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_1 Wash_1 Wash (DMF, DCM) Fmoc_Deprotection_1->Wash_1 Coupling Couple Fmoc-D-Met-OH (HCTU/DIEA in DMF) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Repeat Repeat Cycle for Next Amino Acid Wash_2->Repeat Continue Synthesis Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash_2->Cleavage Final Step Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify

Fmoc-SPPS Workflow for D-Methionine Incorporation.

1. Resin Swelling:

  • Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).

3. Coupling of Fmoc-D-Met-OH:

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-Met-OH (3-4 equivalents relative to resin loading) and a coupling agent such as HCTU (3-4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents). Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with methanol and dry under vacuum.

  • Prepare a cleavage cocktail optimized for methionine-containing peptides. A recommended cocktail is Reagent H : TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide/NH₄I (81:5:5:2.5:3:2:1.5 w/w/v/v/v/v/w).

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS: Incorporation of Boc-D-Met-OH

This protocol assumes a standard Boc/Bzl strategy on a Merrifield resin for a C-terminal acid.

Boc_Workflow Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Boc_Deprotection Boc Deprotection (50% TFA/DCM + Scavenger) Swell->Boc_Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA/DCM) Boc_Deprotection->Wash_Neutralize Coupling Couple Boc-D-Met-OH (HBTU/DIEA in DMF) Wash_Neutralize->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Continue Synthesis Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash->Cleavage Final Step Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify

Boc-SPPS Workflow for D-Methionine Incorporation.

1. Resin Swelling:

  • Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM and add a solution of 25-50% TFA in DCM containing a scavenger such as 0.5% dithiothreitol (DTE) to minimize S-alkylation.[7]

  • Agitate for 1-2 minutes, drain, and add a fresh portion of the deprotection solution.

  • Agitate for 20-30 minutes at room temperature.

  • Drain the solution and wash the resin with DCM (3-5 times).

3. Neutralization:

  • Neutralize the N-terminal amine salt by washing with a solution of 5-10% DIEA in DCM (2-3 times) until a neutral pH is achieved.

  • Wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).

4. Coupling of Boc-D-Met-OH:

  • Activation Mixture: In a separate vessel, dissolve Boc-D-Met-OH (3-4 equivalents) and a coupling agent such as HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents).

  • Coupling: Add the activation mixture to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor for completion.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with methanol and dry under vacuum.

  • Perform the final cleavage using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.

  • After cleavage, precipitate the crude peptide in cold diethyl ether.

  • Collect and wash the peptide as described for the Fmoc protocol.

8. Purification:

  • Purify the crude peptide using RP-HPLC.

Logical Relationships and Chemical Pathways

The choice between Fmoc and Boc dictates the entire synthetic strategy, including the selection of side-chain protecting groups and the final cleavage method. This relationship can be visualized as follows:

Strategy_Choice cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_N Nα-Fmoc Protection (Base-Labile) Fmoc_Side tBu-based Side-Chain Protection (Acid-Labile) Fmoc_N->Fmoc_Side Orthogonal Fmoc_Cleavage Final Cleavage with TFA Cocktail Fmoc_Side->Fmoc_Cleavage Boc_N Nα-Boc Protection (Acid-Labile) Boc_Side Bzl-based Side-Chain Protection (Strong Acid-Labile) Boc_N->Boc_Side Quasi-Orthogonal Boc_Cleavage Final Cleavage with HF/TFMSA Boc_Side->Boc_Cleavage Start Choose Synthetic Strategy for D-Methionine Peptide Start->Fmoc_N Start->Boc_N

Decision pathway for Fmoc vs. Boc strategy.

Conclusion and Recommendations

For the synthesis of peptides containing D-methionine, the Fmoc strategy is generally the recommended approach. The milder deprotection conditions during chain elongation significantly reduce the risk of cumulative side reactions like S-alkylation that are more prevalent in the Boc strategy.[][] While methionine oxidation remains a concern during the final TFA cleavage in Fmoc-SPPS, it can be effectively managed with optimized cleavage cocktails containing appropriate scavengers.[1]

The Boc strategy may still be considered in specific cases , such as for the synthesis of highly hydrophobic peptides where aggregation can be an issue, as the protonated N-terminus after each deprotection step in Boc-SPPS can sometimes improve solvation.[][5] However, for most applications, the higher purity and yield of the crude peptide often achieved with the Fmoc strategy for sensitive sequences make it the more robust and reliable choice.

Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. For critical projects, a small-scale pilot synthesis using both strategies can provide invaluable empirical data to guide the final decision.

References

A Comparative Guide to SILAC and Methionine-Based Metabolic Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, metabolic labeling techniques offer a robust framework for the accurate relative quantification of proteins between different cell populations. This is achieved by incorporating stable isotope-labeled amino acids into the entire proteome of living cells. Among these methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone for its precision and straightforward application. This guide provides a comparative analysis of the well-established SILAC methodology, which typically utilizes labeled arginine and lysine, and a metabolic labeling approach using isotopically labeled methionine.

It is important to clarify the role of compounds such as D-Methionine-N-fmoc-d3. While this is an isotopically labeled form of methionine, the presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it unsuitable for direct use in metabolic labeling of proteins in living cells.[1][] The Fmoc group is a chemical moiety used during solid-phase peptide synthesis to protect the amino group of an amino acid.[1] For metabolic incorporation into newly synthesized proteins, the amino acid must be in its free, unprotected form to be recognized by the cellular translational machinery. Therefore, this guide will focus on the comparison of SILAC with metabolic labeling using a suitable, unprotected isotopic form of methionine.

Principles of Metabolic Labeling

Metabolic labeling harnesses the cell's own protein synthesis machinery to introduce a mass signature into proteins.[3] Cells are cultured in specialized media where one or more essential amino acids are replaced by their heavy stable isotope counterparts (e.g., containing ¹³C or ¹⁵N).[4][5] Over several cell divisions, these heavy amino acids are fully incorporated into the proteome.[6] When the proteomes from cells grown in 'light' (natural abundance) and 'heavy' media are mixed, the relative abundance of a specific protein can be determined by the ratio of the intensities of its corresponding light and heavy peptide peaks in a mass spectrometer.[7]

SILAC: The Gold Standard

SILAC is a powerful and widely used metabolic labeling technique that enables the identification and relative quantification of thousands of proteins from complex mixtures with high accuracy.[6]

Key Features of SILAC
  • Amino Acids Used: The most common amino acids used in SILAC are L-arginine (Arg) and L-lysine (Lys).[6] The choice of these amino acids is strategic: trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, making them quantifiable.

  • Multiplexing: SILAC allows for multiplexing, where up to three different cell populations can be compared in a single experiment using light, medium-heavy (e.g., ⁴H₂-Lys), and heavy (e.g., ¹³C₆¹⁵N₂-Lys) labeled amino acids.[3]

  • Accuracy and Precision: Because the different cell populations are combined at the beginning of the experimental workflow, any sample loss during processing affects all samples equally, leading to high accuracy and precision.[8][9]

Methionine-Based Metabolic Labeling

While less common than SILAC with Arg/Lys, metabolic labeling with isotopic methionine (e.g., ³⁵S-methionine for radiography or stable isotope-labeled methionine for mass spectrometry) has been used in proteomics, particularly for studying protein synthesis and turnover.[10]

Considerations for Methionine Labeling
  • Essential Amino Acid: Methionine is an essential amino acid, meaning it is not synthesized by mammalian cells and must be obtained from the culture medium, ensuring efficient incorporation of the labeled form.[11]

  • Protein Initiation: Methionine is the initiating amino acid for protein synthesis, meaning every newly synthesized protein will incorporate it at least at the N-terminus.

  • Oxidation Sensitivity: A key characteristic of methionine is its susceptibility to oxidation, which can lead to the formation of methionine sulfoxide.[12] This can complicate data analysis as it introduces a mass shift that can be misinterpreted. However, this property has also been exploited to study protein oxidation as a post-translational modification.[12][13]

Quantitative Data Comparison

FeatureSILAC (Arginine & Lysine)Methionine-Based Labeling
Principle In vivo metabolic incorporation of stable isotope-labeled essential amino acids.[6]In vivo metabolic incorporation of stable isotope-labeled methionine.[10]
Common Isotopes ¹³C, ¹⁵N, ²H (D)[5]¹³C, ³⁵S (for radiography), ²H (D)[10]
Multiplexing Up to 3-plex is common (light, medium, heavy).[3]Typically 2-plex (light, heavy).
Proteome Coverage High, as nearly all tryptic peptides contain Arg or Lys.Potentially lower for quantification, as not all tryptic peptides contain Met.
Accuracy & Precision High, due to early sample mixing.[8][9]High, for the same reason as SILAC.
Applicability Proliferating cells in culture.[8] Not directly applicable to tissues or body fluids.Proliferating cells in culture.[14]
Key Advantage Comprehensive proteome quantification.[6]Useful for pulse-chase experiments to measure protein synthesis and for studying methionine-specific PTMs like oxidation.[10][12]
Key Disadvantage Requires several cell doublings for complete labeling.[6]Methionine's low abundance in proteins and susceptibility to oxidation can complicate quantification and data analysis.[12]

Experimental Protocols

SILAC Experimental Protocol
  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" SILAC medium containing natural L-arginine and L-lysine. The second population is grown in "heavy" SILAC medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and L-lysine (e.g., ¹³C₆-¹⁵N₂-Lys). Cells are cultured for at least five generations to ensure complete incorporation of the heavy amino acids.[6]

  • Experimental Treatment: Once fully labeled, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvesting and Lysis: The light and heavy cell populations are harvested and lysed separately.

  • Protein Quantification and Mixing: The protein concentration of each lysate is determined, and equal amounts of protein from the light and heavy lysates are mixed.

  • Protein Digestion: The mixed protein sample is digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labels. The ratio of the signal intensities of the heavy and light peptides is used to determine the relative abundance of the protein from which the peptides were derived.

Methionine-Based Metabolic Labeling Protocol
  • Cell Culture and Labeling: Similar to SILAC, two cell populations are cultured. One in "light" medium with natural L-methionine, and the other in "heavy" medium with a stable isotope-labeled L-methionine (e.g., ¹³C₅-Met). Cells are cultured for a sufficient duration to allow for significant incorporation.

  • Experimental Treatment: The two cell populations are subjected to the desired experimental conditions.

  • Cell Harvesting, Lysis, and Mixing: Cells are harvested, lysed, and equal amounts of protein from each population are mixed.

  • Protein Digestion: The protein mixture is digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of methionine-containing peptides is determined by the ratio of the heavy to light peptide signals. Special care must be taken during data analysis to account for potential methionine oxidation.

Visualizing the Workflows

SILAC Experimental Workflow

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase light_culture Cell Culture (Light Medium: Arg-0, Lys-0) treatment_light Control Treatment light_culture->treatment_light heavy_culture Cell Culture (Heavy Medium: 13C-Arg, 13C-Lys) treatment_heavy Experimental Treatment heavy_culture->treatment_heavy mix_cells Combine Equal Cell Numbers treatment_light->mix_cells treatment_heavy->mix_cells protein_prep Protein Extraction & Digestion mix_cells->protein_prep lcms LC-MS/MS Analysis protein_prep->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow of a typical SILAC experiment.

Methionine-Based Labeling Workflow

Methionine_Workflow cluster_labeling Labeling Phase cluster_analysis Analysis Phase light_met Cell Culture (Light Medium: Met-0) treatment_light_met Control Condition light_met->treatment_light_met heavy_met Cell Culture (Heavy Medium: 13C-Met) treatment_heavy_met Experimental Condition heavy_met->treatment_heavy_met mix_lysates Combine Equal Protein Amounts treatment_light_met->mix_lysates treatment_heavy_met->mix_lysates digestion Tryptic Digestion mix_lysates->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis quant Quantification of Met-Peptides ms_analysis->quant

Caption: Workflow for methionine-based metabolic labeling.

Logical Basis for Amino Acid Selection in Metabolic Labeling

Amino_Acid_Choice cluster_criteria Key Considerations cluster_examples Examples cluster_silac SILAC cluster_methionine Methionine Labeling title Criteria for Selecting Amino Acids for Metabolic Labeling essential Essential Amino Acid? (Ensures incorporation from media) arg_lys Arginine & Lysine essential->arg_lys Yes met Methionine essential->met Yes protease Protease Cleavage Site? (Maximizes quantifiable peptides) protease->arg_lys Yes (Trypsin) protease->met No (for Trypsin) abundance Abundance in Proteome? (Impacts coverage) abundance->arg_lys High abundance->met Low metabolism Metabolically Stable? (Avoids conversion to other amino acids) metabolism->arg_lys Relatively Stable metabolism->met Can be oxidized

Caption: Decision factors for amino acid selection in metabolic labeling.

Conclusion

Both SILAC and methionine-based metabolic labeling are valuable techniques for quantitative proteomics, each with its own set of advantages and limitations. SILAC, with its use of labeled arginine and lysine, remains the more robust and widely applicable method for comprehensive, proteome-wide relative quantification due to the high frequency of these residues in tryptic peptides. It offers high accuracy, precision, and the ability for multiplexing.

Methionine-based labeling, while not as comprehensive for global proteome quantification, serves important niche applications. It is particularly useful for pulse-labeling experiments to measure protein synthesis rates and for investigating the role of methionine oxidation as a post-translational modification in cellular processes.

The choice between these methods should be guided by the specific research question. For researchers aiming to obtain a global view of proteome changes between different cellular states, SILAC is the superior choice. For more targeted questions related to protein dynamics or specific methionine-related biology, a methionine-based labeling approach can provide valuable insights.

References

A Comparative Guide to the Bioavailability of D-Methionine versus L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of D-methionine and L-methionine, two stereoisomers of the essential sulfur-containing amino acid. While chemically similar, their distinct three-dimensional structures lead to different metabolic fates and utilization efficiencies within biological systems. This document summarizes key experimental findings on their intestinal absorption, metabolic conversion, and overall bioavailability, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways.

Executive Summary

L-methionine is the biologically active form of methionine, directly incorporated into proteins and serving as a precursor for crucial metabolites like S-adenosylmethionine (SAM). D-methionine, a synthetic counterpart, is not directly utilized for protein synthesis and must first be converted to L-methionine. This conversion process, primarily occurring in the liver and kidneys, is the central determinant of D-methionine's bioavailability. Experimental evidence from various animal models and in vitro systems indicates that while D-methionine can be an effective source of methionine, its bioavailability relative to L-methionine can vary, with some studies suggesting near equivalence and others indicating a lower relative bioavailability.

Intestinal Absorption: A Tale of Two Isomers

The initial step in the bioavailability of any orally administered compound is its absorption across the intestinal epithelium. Both D- and L-methionine are transported from the intestinal lumen into the enterocytes via carrier-mediated transport systems.

Quantitative Comparison of Intestinal Transport Kinetics

In vitro studies utilizing everted gut sacs and intestinal epithelial cell models have provided valuable insights into the transport kinetics of D- and L-methionine. The Michaelis-Menten constant (K_m_), representing the substrate concentration at half-maximal transport velocity (V_max_), is a key parameter in these assessments. A lower K_m_ value generally indicates a higher affinity of the transporter for the substrate.

IsomerAnimal ModelExperimental SystemK_m_ (mM)V_max_ (µmol/g/min)Reference
L-Methionine RatEverted Intestinal Rings1.70.74[1]
D-Methionine RatEverted Intestinal Rings11.70.53[1]
L-Methionine RatPerfused Intestine3.6Not Directly Comparable[2]
D-Methionine RatPerfused Intestine2.87Not Directly Comparable[2]
L-Methionine HumanCaco-2 Cells1.34Not Directly Comparable[2]
D-Methionine HumanCaco-2 Cells1.79Not Directly Comparable[2]

Table 1: Comparison of Michaelis-Menten constants (K_m_) and maximal transport velocities (V_max_) for D- and L-methionine intestinal transport.

The data consistently show that L-methionine has a lower K_m_ value compared to D-methionine in rat everted intestinal rings, suggesting a higher affinity for the transport system.[1] While K_m_ values were more comparable in the perfused rat intestine and Caco-2 cell models, the maximal transport rate (V_max_) for L-methionine was consistently higher where comparable.[2]

Metabolic Conversion: The Crucial Step for D-Methionine Utilization

Once absorbed, L-methionine is directly available for its physiological functions. In contrast, D-methionine must undergo a two-step enzymatic conversion to its L-isomer.

The Metabolic Pathway of D- to L-Methionine Conversion

The conversion of D-methionine to L-methionine is a critical process that dictates its ultimate bioavailability. This pathway primarily involves two key enzymes:

  • D-amino acid oxidase (DAAO): This flavoenzyme, located predominantly in the peroxisomes of liver and kidney cells, catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB).[3][4]

  • Transaminase: KMB is then transaminated by various transaminases, utilizing an amino group from other amino acids (like glutamate or branched-chain amino acids), to form L-methionine.

Met_Conversion D_Met D-Methionine KMB α-keto-γ-methylthiobutyric acid (KMB) D_Met->KMB D-amino acid oxidase (DAAO) (Liver, Kidney) L_Met L-Methionine KMB->L_Met Transaminase Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM Transsulfuration Transsulfuration Pathway SAM->Transsulfuration

Figure 1: Enzymatic conversion of D-methionine to L-methionine.

L-Methionine's Metabolic Roles

L-methionine is a versatile amino acid with several critical metabolic functions beyond its role as a building block for proteins.

L_Met_Pathway L_Met L-Methionine SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) L_Met->SAM Methionine Adenosyltransferase (MAT) Protein Protein Synthesis L_Met->Protein Methylation Methylation Reactions (DNA, RNA, proteins, etc.) SAM->Methylation SAH S-adenosylhomocysteine (SAH) Methylation->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L_Met Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionase Glutathione Glutathione (GSH) (Antioxidant) Cysteine->Glutathione Taurine Taurine Cysteine->Taurine

Figure 2: Major metabolic pathways of L-methionine.

In Vivo Bioavailability: Comparative Studies

The ultimate measure of bioavailability is determined through in vivo studies that assess the utilization of the nutrient for physiological functions. In animal nutrition research, nitrogen balance and slope-ratio assays are common methods to determine the relative bioavailability (RBV) of different amino acid sources.

Quantitative Comparison of Relative Bioavailability (RBV)

The RBV of D-methionine is typically expressed as a percentage relative to L-methionine, which is considered the 100% bioavailable standard.

Animal ModelResponse CriteriaRBV of D-Met to L-Met (%)95% Confidence IntervalReference
Weanling Pigs Nitrogen Retention10157 - 146[5]
Weanling Pigs Nitrogen Retention100.185 - 116[3]
Nursery Pigs Retained Nitrogen87.9Not Significant[6]
Nursery Pigs Nitrogen Retention (% of intake)89.3Not Significant[6]
Weaned & Growing Pigs Nitrogen Retention9513 - 177[7]
Broiler Chickens (1-21d) Average Daily Gain (ADG)70.7 (L-Met to DL-Met: 141.5)Not specified[8][9]
Broiler Chickens (1-21d) Feed Efficiency (FE)52.9 (L-Met to DL-Met: 189.1)Excluded 100%[8][9]
Broiler Chickens Meta-analysis (ADG)95.0 (DL-Met to L-Met)P < 0.01[10]
Broiler Chickens Meta-analysis (FCR)95.6 (DL-Met to L-Met)P < 0.01[10]

Table 2: Relative bioavailability (RBV) of D-methionine compared to L-methionine in pigs and poultry.

The results from in vivo studies present a mixed picture. Several studies in pigs have found the bioavailability of D-methionine to be statistically equivalent to L-methionine, with RBV values around 100%.[3][5] However, other studies in both pigs and poultry suggest a lower bioavailability for D-methionine (or DL-methionine) compared to L-methionine, particularly when feed efficiency is the response criterion.[6][8][9][10] A meta-analysis of studies in broiler chickens concluded that DL-methionine was approximately 95% as efficacious as L-methionine for both average daily gain and feed conversion ratio.[10]

Experimental Protocols

A brief overview of the key experimental methodologies used to assess methionine bioavailability is provided below.

In Vitro Intestinal Transport Assay (Everted Gut Sac Technique)

This technique provides a functional in vitro model of the small intestine to study the transport of nutrients.

Workflow:

Everted_Gut_Sac Start Euthanize Animal & Excise Small Intestine Wash Wash Intestine with Saline Start->Wash Evert Evert Intestinal Segment over a Glass Rod Wash->Evert Ligate1 Ligate One End of the Segment Evert->Ligate1 Fill Fill with Serosal Fluid Ligate1->Fill Ligate2 Ligate the Other End to Form a Sac Fill->Ligate2 Incubate Incubate Sac in Mucosal Fluid with Radiolabeled Methionine Ligate2->Incubate Sample Sample Serosal and Mucosal Fluids at Time Intervals Incubate->Sample Analyze Analyze Radioactivity to Determine Transport Rate Sample->Analyze

Figure 3: Workflow for the everted gut sac technique.

Detailed Steps:

  • Tissue Preparation: A segment of the small intestine (e.g., jejunum) is excised from an anesthetized animal.[11] The segment is then flushed with a cold saline solution to remove its contents.[11]

  • Eversion: The intestinal segment is carefully turned inside out over a glass rod, exposing the mucosal surface to the incubation medium.[11]

  • Sac Formation: One end of the everted segment is ligated, and the sac is filled with a known volume of a physiological buffer (serosal fluid). The other end is then ligated to form a sealed sac.[11]

  • Incubation: The everted sac is incubated in a temperature-controlled, oxygenated bath containing a physiological buffer (mucosal fluid) and the test substance (e.g., radiolabeled D- or L-methionine) at various concentrations.[12]

  • Sampling and Analysis: At predetermined time points, samples are taken from the serosal fluid inside the sac and the mucosal fluid outside. The concentration of the test substance in the samples is measured (e.g., by scintillation counting for radiolabeled compounds) to determine the rate of transport from the mucosal to the serosal side.[12]

In Vivo Nitrogen Balance Assay

This method assesses the overall utilization of dietary protein and amino acids by measuring the difference between nitrogen intake and nitrogen excretion (in feces and urine).

Workflow:

Nitrogen_Balance Adaptation Adaptation Period: Animals fed experimental diets Collection Collection Period: Quantitative collection of feces and urine Adaptation->Collection Analysis Sample Analysis: Measure nitrogen content in feed, feces, and urine Collection->Analysis Calculation Calculation: Nitrogen Retention = N Intake - (N Feces + N Urine) Analysis->Calculation

Figure 4: Workflow for a nitrogen balance assay.

Detailed Steps:

  • Acclimation and Diet Adaptation: Animals (e.g., pigs) are housed in individual metabolism crates that allow for the separate collection of feces and urine.[13] They are acclimated to the crates and then fed the experimental diets for an adaptation period of several days.[13]

  • Experimental Diets: A basal diet deficient in methionine is formulated.[5] This basal diet is then supplemented with graded levels of either D-methionine or L-methionine to create a series of experimental diets.[5]

  • Collection Period: Following the adaptation period, there is a collection period of several days during which all feces and urine are quantitatively collected.[13] Markers may be used in the feed to indicate the beginning and end of the collection period.[13]

  • Sample Analysis: The nitrogen content of the feed, feces, and urine is determined using methods such as the Kjeldahl method.[14]

  • Calculation: Nitrogen balance (or nitrogen retention) is calculated as: Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen). A more positive nitrogen balance indicates better utilization of the dietary amino acids for protein synthesis.[14]

Slope-Ratio Assay

This is a common method used in animal nutrition to determine the relative bioavailability of a test nutrient compared to a standard, highly bioavailable form.

Methodology:

  • Experimental Design: A basal diet deficient in the test amino acid (methionine) is used. This diet is supplemented with at least three graded levels of the standard source (L-methionine) and the test source (D-methionine). The supplementation levels should be in the linear response range for the chosen performance parameter.

  • Response Criteria: Animal performance parameters that are sensitive to the intake of the limiting amino acid are measured. Common criteria for methionine include average daily gain (ADG), feed conversion ratio (FCR), and nitrogen retention.[8][9]

  • Data Analysis: The response (e.g., weight gain) is plotted against the intake of the supplemental amino acid. Linear regression lines are fitted to the data for both the standard and test sources. The relative bioavailability is calculated as the ratio of the slope of the regression line for the test source to the slope of the regression line for the standard source, multiplied by 100.[7]

Conclusion

The bioavailability of D-methionine is fundamentally dependent on its efficient conversion to L-methionine. While in vitro studies suggest that L-methionine has a higher affinity for intestinal transporters, in vivo studies in some animal models, particularly pigs, indicate that D-methionine can be a highly bioavailable source of methionine, with a relative bioavailability approaching or equal to that of L-methionine. In poultry, the evidence is more varied, with some studies suggesting a lower bioavailability of D-methionine, especially concerning feed efficiency.

For researchers and drug development professionals, the choice between D- and L-methionine should be guided by the specific application, the target species, and the desired metabolic outcome. While L-methionine offers direct biological activity, the cost-effectiveness of synthetically produced DL-methionine (a racemic mixture of D- and L-isomers) makes it a common choice in many applications. A thorough understanding of the nuances of their absorption and metabolism is crucial for accurate formulation and predictable physiological responses.

References

Fragmentation Behavior of d3-Labeled vs. Unlabeled Methionine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the fragmentation patterns of isotopically labeled peptides is crucial for accurate protein identification and quantification. This guide provides a detailed comparison of the fragmentation behavior of peptides containing d3-labeled methionine versus those with its unlabeled counterpart, supported by established mass spectrometry principles.

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the precise relative and absolute quantification of proteins and their post-translational modifications. Methionine, with its unique sulfur-containing side chain, is a common target for isotopic labeling. One such strategy involves the metabolic incorporation of methionine with a trideuterated methyl group (d3-methionine), resulting in a 3 Dalton mass increase. While this mass shift is the primary basis for quantification, it is essential to understand how this modification influences the peptide's behavior during tandem mass spectrometry (MS/MS) analysis.

Key Fragmentation Differences: A Shift in Side Chain Losses

The primary difference in the fragmentation patterns between d3-labeled and unlabeled methionine peptides lies in the neutral loss of the side chain. In collision-induced dissociation (CID), a common fragmentation technique, methionine-containing peptides are known to exhibit a characteristic neutral loss of methanethiol (CH₃SH) from the side chain.[1] When the methyl group is deuterated, this neutral loss is predictably shifted by 3 Da.

In instances where the methionine residue becomes oxidized, a common in-source modification or biological event, the characteristic neutral loss of methanesulfenic acid (CH₃SOH) is observed.[2][3] This loss is also shifted by 3 Da in d3-labeled peptides.

The fundamental backbone fragmentation, leading to the formation of b- and y-type ions, is generally not affected by the isotopic labeling of the methionine side chain. The mass of any fragment ion containing the d3-methionine residue will, however, be increased by 3 Da.

Quantitative Data Summary

The following table summarizes the key mass-to-charge (m/z) differences in the major fragmentation pathways observed for unlabeled and d3-labeled methionine peptides.

Fragmentation EventUnlabeled Methionine Peptided3-Labeled Methionine PeptideMass Difference (Da)
Precursor Ion [M+H]⁺[M+3+H]⁺+3
Side Chain Neutral Loss [M+H - 48]⁺ (loss of CH₃SH)[M+3+H - 51]⁺ (loss of CD₃SH)+3 for the precursor, +3 for the neutral loss
Oxidized Side Chain Neutral Loss [M+16+H - 64]⁺ (loss of CH₃SOH)[M+19+H - 67]⁺ (loss of CD₃SOH)+3 for the precursor, +3 for the neutral loss
b- or y-ion containing Met [bₙ]⁺ or [yₙ]⁺[bₙ+3]⁺ or [yₙ+3]⁺+3
b- or y-ion not containing Met [bₙ]⁺ or [yₙ]⁺[bₙ]⁺ or [yₙ]⁺0

Experimental Protocols

The data presented is based on standard bottom-up proteomics workflows involving protein extraction, reduction, alkylation, and enzymatic digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Isotopic Labeling:

For in-vivo labeling, cells are cultured in a medium where natural methionine is replaced with L-methionine-(methyl-d3). The incorporation efficiency should be monitored to ensure complete labeling. For in-vitro labeling, synthetic peptides can be synthesized using d3-methionine.

Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system is typically used.

  • Ionization: Electrospray ionization (ESI) is the most common method for peptide analysis.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are employed to fragment the peptide precursor ions.

  • Data Analysis: The resulting MS/MS spectra are analyzed using database search algorithms (e.g., Mascot, Sequest) with the variable modification of +3.0188 Da for d3-methionine specified.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for both unlabeled and d3-labeled methionine peptides.

cluster_unlabeled Unlabeled Methionine Peptide Fragmentation cluster_d3_labeled d3-Labeled Methionine Peptide Fragmentation Unlabeled_Precursor [M+H]⁺ Unlabeled_Backbone b/y ions Unlabeled_Precursor->Unlabeled_Backbone CID/HCD Unlabeled_SideChainLoss [M+H - 48]⁺ (loss of CH₃SH) Unlabeled_Precursor->Unlabeled_SideChainLoss Side Chain Loss Unlabeled_Oxidized [M+16+H]⁺ Unlabeled_Precursor->Unlabeled_Oxidized Oxidation Unlabeled_Oxidized_Loss [M+16+H - 64]⁺ (loss of CH₃SOH) Unlabeled_Oxidized->Unlabeled_Oxidized_Loss Side Chain Loss d3_Precursor [M+3+H]⁺ d3_Backbone b/y ions (+3 Da if Met present) d3_Precursor->d3_Backbone CID/HCD d3_SideChainLoss [M+3+H - 51]⁺ (loss of CD₃SH) d3_Precursor->d3_SideChainLoss Side Chain Loss d3_Oxidized [M+19+H]⁺ d3_Precursor->d3_Oxidized Oxidation d3_Oxidized_Loss [M+19+H - 67]⁺ (loss of CD₃SOH) d3_Oxidized->d3_Oxidized_Loss Side Chain Loss

Caption: Fragmentation pathways for unlabeled and d3-labeled methionine peptides.

workflow Experimental Workflow protein_extraction Protein Extraction workflow->protein_extraction digestion Enzymatic Digestion (e.g., Trypsin) protein_extraction->digestion lcms LC-MS/MS Analysis (CID/HCD) digestion->lcms data_analysis Data Analysis (Database Search) lcms->data_analysis quantification Protein Quantification data_analysis->quantification

Caption: A typical experimental workflow for quantitative proteomics using isotopic labeling.

Conclusion

The fragmentation of d3-labeled methionine peptides is highly predictable and analogous to that of their unlabeled counterparts. The primary distinction is a +3 Da mass shift for the precursor ion, any fragment ions containing the d3-methionine residue, and the characteristic neutral losses from the side chain. This predictable behavior ensures that standard proteomic software can readily identify and quantify d3-labeled peptides, provided the correct mass modification is specified. Researchers can confidently employ d3-methionine labeling for quantitative studies, knowing that the fundamental fragmentation chemistry remains consistent.

References

A Head-to-Head Comparison: iTRAQ vs. Stable Isotope Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, researchers are equipped with a powerful arsenal of techniques to unravel the complexities of protein expression. Among the most prominent label-based methods are Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and stable isotope labeling, with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) being a principal example. This guide provides a comprehensive comparison of these techniques to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their experimental needs.

Principles and Workflows: Two Distinct Approaches to Quantification

iTRAQ and SILAC, while both relying on mass spectrometry for protein quantification, employ fundamentally different labeling strategies. iTRAQ is a chemical labeling method performed in vitro on peptide samples, whereas SILAC is a metabolic labeling technique that occurs in vivo as cells are cultured.

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) utilizes chemical tags to label the N-terminus and lysine residues of peptides after protein extraction and digestion.[1][2] These tags are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses.[1][3] The intensity of these reporter ions corresponds to the relative abundance of the peptide, and thus the protein, in each sample.[2] This allows for the simultaneous analysis of multiple samples (multiplexing), typically 4 or 8, in a single mass spectrometry run.[1][4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involves growing cell populations in media where natural ("light") amino acids are replaced with "heavy" stable isotope-labeled amino acids (e.g., containing ¹³C or ¹⁵N).[5][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[6][7] After experimental treatment, protein extracts from the "light" and "heavy" labeled cell populations are combined, digested, and analyzed by mass spectrometry.[8] The mass difference between the heavy and light peptides allows for their differentiation and relative quantification based on the ratio of their signal intensities.[7]

Quantitative Data Comparison

The choice between iTRAQ and SILAC often hinges on the specific requirements of the experiment, including the sample type, desired level of accuracy, and throughput. The following table summarizes key quantitative performance characteristics of each technique.

FeatureiTRAQ (Isobaric Tags)SILAC (Stable Isotope Labeling)
Labeling Principle In vitro chemical labeling of peptides[4]In vivo metabolic labeling of proteins[4][6]
Sample Type Tissues, biofluids, cell cultures[4]Primarily cell cultures[4][6]
Multiplexing Capacity High (4-plex, 8-plex, and higher with TMT)[4][9]Typically 2-plex or 3-plex[10]
Accuracy Moderate; can be affected by ratio compression[9][11]High; considered highly accurate[9]
Precision GoodExcellent
Throughput High; multiple samples analyzed simultaneously[9][12]Lower; limited by the number of labels[12]
Cost Reagents can be expensive[9]Can be costly, especially for long-term culture
Physiological Relevance Less physiologically representative due to in vitro labelingHigh; labeling occurs within living cells[9]
Potential Issues Ratio compression, incomplete labeling, reagent cost[9]Incomplete incorporation of heavy amino acids, limited to culturable cells[6][13]

Experimental Protocols

Detailed and optimized protocols are critical for generating reliable and reproducible quantitative proteomics data. Below are summarized methodologies for iTRAQ and SILAC.

iTRAQ Labeling Protocol
  • Protein Extraction and Digestion: Extract proteins from each sample. Quantify the protein concentration and take equal amounts from each. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using an enzyme like trypsin.[14][15]

  • iTRAQ Labeling: Label the peptide digests from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment).[1][15]

  • Sample Pooling and Fractionation: Combine the labeled peptide samples into a single mixture.[1] To reduce sample complexity, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[12]

  • LC-MS/MS Analysis: Desalt the fractions and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptides, generating reporter ions for quantification.[1][14]

  • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein based on the intensity of the reporter ions.[2][16]

SILAC Labeling Protocol
  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆-arginine).[6][17] This is carried out for a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids.[18]

  • Experimental Treatment: Apply the desired experimental conditions to the cell populations.[12]

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the proteins.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell populations.[8]

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.[6]

  • Data Analysis: Quantify the relative abundance of each protein by comparing the signal intensities of the light and heavy peptide pairs.[19]

Visualizing the Workflows and Applications

Diagrams can provide a clear visual representation of the experimental workflows and the biological contexts in which these techniques are applied.

iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis s1 Sample 1 (e.g., Control) pe Protein Extraction & Digestion s1->pe s2 Sample 2 (e.g., Treated) s2->pe s3 Sample 3 (e.g., Timepoint 1) s3->pe s4 Sample 4 (e.g., Timepoint 2) s4->pe l1 Label with iTRAQ 114 pe->l1 l2 Label with iTRAQ 115 pe->l2 l3 Label with iTRAQ 116 pe->l3 l4 Label with iTRAQ 117 pe->l4 pool Pool Labeled Peptides l1->pool l2->pool l3->pool l4->pool frac Fractionation (e.g., SCX) pool->frac ms LC-MS/MS frac->ms da Data Analysis (Quantification) ms->da SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experiment cluster_analysis Analysis light Grow cells in 'Light' Medium (e.g., ¹²C Arg/Lys) treat_l Control Treatment light->treat_l heavy Grow cells in 'Heavy' Medium (e.g., ¹³C Arg/Lys) treat_h Experimental Treatment heavy->treat_h mix Combine Cell Lysates treat_l->mix treat_h->mix digest Protein Digestion mix->digest ms LC-MS/MS digest->ms da Data Analysis (Quantification) ms->da Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen

References

Safety Operating Guide

Proper Disposal of D-Methionine-N-fmoc-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of D-Methionine-N-fmoc-d3, a deuterated and Fmoc-protected form of the amino acid D-methionine.

While the Safety Data Sheet (SDS) for the stereoisomer L-Methionine-d3-N-FMOC suggests it is not a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle all laboratory chemicals with care.[1] Potential hazards include possible irritation upon contact with skin and eyes, and harmful effects if inhaled or ingested.[1]

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its potential hazards and the necessary safety measures.

Hazard StatementPrecautionary Measures
May be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Rinse mouth with water if ingested.[1][2]
May be harmful if absorbed through skin.[1]Wear protective gloves and clothing. Wash skin thoroughly with soap and water after handling.[1][2]
May cause eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
May cause respiratory tract irritation.[1]Avoid breathing dust. Ensure adequate ventilation or use a fume hood.[1]

Incompatible Materials: Strong oxidizing agents.[1][2][3]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulphur oxides.[1][2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] The following steps outline the general procedure for preparing the chemical for disposal.

  • Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container with the chemical name: "Waste this compound".

    • Include any relevant hazard symbols if required by your institution's waste management policy.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound or a similar compound if the specific SDS is unavailable.

Accidental Spill Response

In the event of a spill, follow these procedures to minimize exposure and contamination.

Spill ScenarioContainment and Cleanup Procedure
Small Spill 1. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. 2. Gently sweep up the solid material, avoiding dust formation.[1][3] 3. Place the collected material into a sealed container for disposal.[1][4] 4. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS department. 3. Prevent the spill from entering drains or waterways.[1][2][4] 4. Allow only trained personnel with appropriate PPE to handle the cleanup.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management & Disposal start Start: Acquire this compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe weigh Weighing and Handling in Ventilated Area ppe->weigh experiment Perform Experimental Procedure weigh->experiment collect_solid Collect Solid Waste in Labeled Container experiment->collect_solid collect_liquid Collect Contaminated Liquid Waste experiment->collect_liquid storage Store Waste in Designated Area collect_solid->storage collect_liquid->storage disposal Contact Professional Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Workflow for this compound Handling and Disposal.

References

Personal protective equipment for handling D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Methionine-N-fmoc-d3. The information is designed to ensure a safe laboratory environment and promote best practices in chemical handling.

I. Hazard Assessment and GHS Classification

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

  • GHS Pictograms: None[1]

  • Signal Word: None[1]

  • Hazard Statements: None[1]

While not classified as hazardous, it is crucial to handle this compound with care, following standard laboratory safety procedures to minimize any potential risks.

II. Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Operations • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Safety goggles• Laboratory coat• Nitrile gloves• Face mask (to prevent inhalation of dust)
Solution Preparation • Safety goggles• Laboratory coat• Nitrile gloves• Face shield if there is a risk of splashing
Equipment Cleaning & Decontamination • Safety goggles• Nitrile gloves• Laboratory coat• Chemical-resistant apron

Note: Always inspect PPE for integrity before use and ensure it is appropriate for the task.

III. Operational and Handling Procedures

A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.

A. Engineering Controls

  • Ensure adequate ventilation in the laboratory.[1]

  • When weighing or handling the solid compound, do so in a well-ventilated area or a fume hood to avoid the formation and inhalation of dust.[1]

B. Handling Practices

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Keep the container tightly closed when not in use.

C. First Aid Measures In the event of accidental exposure, follow these first aid procedures and consult a physician.[1]

Exposure Route First Aid Procedure
Eye Contact Flush eyes with water as a precaution.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

IV. Disposal Plan

Proper disposal of this compound and its containers is necessary to ensure environmental safety and regulatory compliance.

A. Waste Characterization Based on available safety data, this compound is considered a non-hazardous waste.[1]

B. Disposal of Solid Waste

  • Collect solid this compound waste in a suitable, closed, and clearly labeled container.[1][2]

  • Do not dispose of the solid chemical waste in regular laboratory trash cans.[3]

  • Certain solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[3] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[2]

C. Disposal of Empty Containers

  • Ensure containers are completely empty.

  • Deface or remove the original label to indicate that the container no longer holds the chemical.[3]

  • Empty containers may be placed in the regular trash.[3]

V. Experimental Workflow and Logical Relationships

To visualize the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflow.

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed with caution exp Experimentation handling->exp Use appropriate PPE decon Decontamination exp->decon After experiment completion disposal Disposal decon->disposal Segregate waste

Caption: A high-level workflow for the safe handling of this compound.

Disposal Decision Pathway for this compound start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, closed container is_solid->solid_waste Yes is_container Is it an empty container? is_solid->is_container No contact_ehs Consult EHS for disposal guidance solid_waste->contact_ehs is_container->contact_ehs No (e.g., contaminated solutions) deface_label Deface or remove label is_container->deface_label Yes trash Dispose in regular trash deface_label->trash

Caption: Decision pathway for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.